molecular formula C12H22N2O2 B1443183 Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate CAS No. 1251015-63-0

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Cat. No.: B1443183
CAS No.: 1251015-63-0
M. Wt: 226.32 g/mol
InChI Key: IDJDDPDWYRVJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8-13-7-6-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJDDPDWYRVJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679174
Record name tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251015-63-0
Record name tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, a key building block in medicinal chemistry. With full editorial control, this document is structured to offer a comprehensive understanding of its synthesis, properties, and applications, grounded in scientific literature and field-proven insights.

Introduction

The landscape of modern drug discovery is increasingly focused on the development of molecules with three-dimensional complexity to enhance target specificity and improve pharmacokinetic properties. In this context, rigid bicyclic scaffolds have emerged as privileged structures. Among these, the 3,9-diazabicyclo[4.2.1]nonane framework has garnered significant attention. This guide focuses on a specifically protected derivative, This compound , a versatile intermediate that provides a strategic entry point for the synthesis of diverse and complex bioactive molecules. Its constrained conformation and the differential reactivity of its two nitrogen atoms make it an invaluable tool for medicinal chemists.

The primary Chemical Abstracts Service (CAS) number for the racemic form of this compound is 1251015-63-0 . It is crucial to note that the Boc-protecting group is on the nitrogen at the 9-position, distinguishing it from its isomer, tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS: 286947-16-8).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1251015-63-0
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Appearance Solid (for related compound)
Storage Temperature 2-8°C (for related compound)

Asymmetric Synthesis of (1S,6R)-tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

The enantiomeric purity of drug candidates is a critical parameter. A practical and scalable asymmetric synthesis of the (1S,6R)-enantiomer of the 3,9-diazabicyclo[4.2.1]nonane core has been developed, highlighting its importance as a chiral building block. This method utilizes a crystallization-induced diastereomer transformation (CIDT) of an oxime intermediate, a powerful technique for accessing enantiomerically pure compounds.[1][2][3]

The overall synthetic strategy involves the formation of an oxime from a nortropinone derivative, followed by a stereospecific Beckmann rearrangement and subsequent reduction of the resulting lactam.[1][2][3]

Asymmetric Synthesis Workflow cluster_0 Key Transformation Nortropinone Nortropinone Derivative Oxime E-Oxime Intermediate Nortropinone->Oxime (S)-Phenylethylamine, Crystallization-Induced Diastereomer Transformation (CIDT) Lactam Bicyclic Lactam Oxime->Lactam Stereospecific Beckmann Rearrangement Final_Product (1S,6R)-tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate Lactam->Final_Product Reduction (e.g., LiAlH4)

Caption: Asymmetric synthesis of the (1S,6R)-enantiomer.

Detailed Experimental Protocol (Adapted from Literature)[1][2][3]

Step 1: Formation of the E-Oxime via Crystallization-Induced Diastereomer Transformation (CIDT)

The rationale behind using a chiral auxiliary like (S)-phenylethylamine is to form diastereomeric oximes that can be resolved. The CIDT process allows for the conversion of an equilibrium mixture of diastereomers into a single, less soluble diastereomer, which crystallizes out, thus driving the equilibrium and affording high diastereomeric excess.

  • A solution of the starting nortropinone derivative is treated with hydroxylamine hydrochloride and (S)-phenylethylamine in a suitable solvent system.

  • The reaction mixture is heated to allow for the formation and equilibration of the diastereomeric oximes.

  • Controlled cooling of the mixture induces the crystallization of the desired E-oxime diastereomer.

  • The crystalline product is isolated by filtration and washed to yield the highly diastereomerically pure E-oxime.

Step 2: Stereospecific Beckmann Rearrangement

The Beckmann rearrangement of the E-oxime proceeds stereospecifically to yield the corresponding bicyclic lactam. The choice of a suitable acid catalyst is critical for achieving high yield and preventing side reactions.

  • The purified E-oxime is dissolved in an appropriate solvent and treated with a Beckmann rearrangement-promoting agent (e.g., p-toluenesulfonyl chloride).

  • The reaction is monitored until completion.

  • The reaction is quenched, and the bicyclic lactam product is extracted and purified.

Step 3: Reduction of the Bicyclic Lactam

The final step involves the reduction of the lactam functionality to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.

  • A solution of the bicyclic lactam is added dropwise to a suspension of LiAlH₄ in an anhydrous ethereal solvent at a reduced temperature.

  • The reaction mixture is stirred until the reduction is complete.

  • The reaction is carefully quenched, and the crude product is worked up to isolate the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.

Applications in Drug Development

The rigid 3,9-diazabicyclo[4.2.1]nonane scaffold is a valuable component in the design of novel therapeutics due to its ability to project substituents in well-defined spatial orientations, leading to enhanced target engagement.

KRAS Inhibitors

The KRAS oncogene is a member of the Ras family of GTPases, and its mutations are prevalent in numerous cancers.[4] The development of KRAS inhibitors has been a significant challenge in oncology. A European patent describes the use of (1S,6R)-tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate as a key intermediate in the synthesis of potent KRAS inhibitors.[4] The bicyclic scaffold serves as a rigid core to which other pharmacophoric elements are attached, leading to compounds that can effectively target the KRAS protein.[4]

Drug Discovery Application cluster_1 KRAS Inhibitor Development Scaffold tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate Derivatization Chemical Synthesis (Coupling Reactions) Scaffold->Derivatization Starting Material KRAS_Inhibitor Novel KRAS Inhibitor Candidate Derivatization->KRAS_Inhibitor Leads to Biological_Target KRAS Oncogene KRAS_Inhibitor->Biological_Target Binds to Therapeutic_Outcome Anti-Cancer Therapy Biological_Target->Therapeutic_Outcome Inhibition leads to

Caption: Role in KRAS inhibitor synthesis.

Central Nervous System (CNS) Agents

The 9-azabicyclo[4.2.1]nonane core is a key structural feature in several natural and synthetic alkaloids with activity in the central nervous system.[5] These compounds often act as nicotinic acetylcholine receptor agonists.[5] Consequently, derivatives of 3,9-diazabicyclo[4.2.1]nonane are actively being explored for the treatment of neurological disorders such as Parkinson's and Alzheimer's diseases, schizophrenia, and depression.[5] The rigid framework allows for the precise positioning of functional groups to interact with specific receptor subtypes in the brain.

Orexin Receptor Antagonists

Orexins are neuropeptides that regulate wakefulness. Orexin receptor antagonists are a class of drugs used to treat insomnia. Constrained diazepanes incorporating the 3,9-diazabicyclo[4.2.1]nonane bicyclic core have been synthesized and shown to possess sleep-promoting activity in preclinical models.[2] This highlights the potential of this scaffold in the development of novel therapies for sleep disorders.

Conclusion

This compound is a strategically important building block in contemporary drug discovery. Its well-defined three-dimensional structure, coupled with the availability of scalable asymmetric synthetic routes, makes it an attractive scaffold for the development of novel therapeutics targeting a range of diseases, from cancer to neurological disorders. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this versatile chemical entity in their drug development endeavors.

References

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. [Link]

  • Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. MDPI. [Link]

  • KRAS INHIBITORS - European Patent Office - EP 4305037 B1.

Sources

Introduction: The Significance of a Conformationally-Restricted Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

The 3,9-diazabicyclo[4.2.1]nonane framework represents a class of conformationally restricted diamines that have garnered significant interest in medicinal chemistry and drug development.[1][2] Unlike flexible aliphatic diamines, the rigid bicyclic structure of this scaffold pre-organizes the two nitrogen atoms in a specific spatial orientation. This structural constraint is invaluable for designing ligands with high affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs) and enzymes. By locking the pharmacophoric amino groups into a defined geometry, chemists can reduce the entropic penalty of binding and probe the topology of receptor binding pockets with greater precision.[2]

The title compound, this compound, is a key synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group on the N9 nitrogen allows for selective functionalization of the N3 position. The Boc group can be reliably removed under acidic conditions, providing a versatile handle for late-stage diversification in synthetic campaigns.[3] This guide provides a comprehensive overview of the synthesis of this valuable building block, focusing on modern strategies, underlying chemical principles, and detailed experimental protocols.

Physicochemical and Structural Data

A summary of the key properties for the target compound is provided below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1251015-63-0[4]
Molecular Formula C₁₂H₂₂N₂O₂[4][5]
Molecular Weight 226.32 g/mol [4][5]
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC(C1)NCC2[4]
Appearance Solid (typical)[6]

Retrosynthetic Analysis: Deconstructing the Bicyclic Core

The primary challenge in synthesizing the 3,9-diazabicyclo[4.2.1]nonane skeleton lies in the construction of the bridged bicyclic system with control over stereochemistry. A logical retrosynthetic analysis reveals several potential pathways to disconnect the target molecule into simpler, more accessible starting materials.

G cluster_main Retrosynthetic Pathways cluster_legend Disconnection Key Target This compound Diamine 3,9-Diazabicyclo[4.2.1]nonane Target->Diamine [1] N-Deprotection / Protection Lactam Bicyclic Lactam Intermediate Diamine->Lactam [2] Amide Reduction Cycloaddition Azepine + Alkyne Diamine->Cycloaddition [5] Cycloaddition / Reduction Oxime Chiral Oxime Lactam->Oxime [3] Beckmann Rearrangement Nortropinone Nortropinone Derivative (e.g., from Tropinone) Oxime->Nortropinone [4] Oximation l1 [1] Boc protection is a forward step, disconnection is conceptual. l2 [2] Reduction of the key lactam intermediate. l3 [3] Ring expansion of a [3.2.1] system. l4 [4] Formation of the oxime from a ketone. l5 [5] Alternative cycloaddition route.

Caption: Retrosynthetic analysis of the target compound.

This analysis highlights two primary strategies:

  • Ring Expansion: A robust approach involves a Beckmann rearrangement of an oxime derived from a more common nortropinone skeleton. This strategy effectively expands the six-membered ring of the nortropinone into the seven-membered diazepane ring of the target scaffold.[7][8]

  • Cycloaddition: An alternative, more convergent approach involves the cycloaddition of an N-substituted azepine with an alkyne or alkene, which directly forms the bicyclic system.[9]

Key Synthetic Strategies

Asymmetric Synthesis via Beckmann Rearrangement

This is one of the most effective and modern methods for preparing enantiomerically pure 3,9-diazabicyclo[4.2.1]nonane derivatives. A recent advancement in this area utilizes a crystallization-induced diastereomer transformation (CIDT) of an oxime intermediate.[7][8] The key to this process is the use of a chiral auxiliary, such as (S)-phenylethylamine, to direct the formation of a single oxime diastereomer. This specific E-oxime then undergoes a highly stereospecific Beckmann rearrangement to yield the desired bicyclic lactam. Subsequent reduction of the lactam provides the diamine core with excellent stereocontrol.

Cycloaddition Approaches

Transition-metal-catalyzed cycloaddition reactions offer a powerful method for constructing the 9-azabicyclo[4.2.1]nonane core.[9] For instance, a cobalt(I) or chromium(0)-catalyzed [6π + 2π] cycloaddition between an N-substituted 1H-azepine and an alkyne can directly generate the bicyclic triene system.[10] Subsequent reduction of the double bonds would yield the saturated scaffold. While elegant, these methods can be sensitive to the choice of catalyst and substrates and may require specialized starting materials.

Functionalization of the Parent Diamine

If the parent 3,9-diazabicyclo[4.2.1]nonane is available, the synthesis simplifies to a protection step. The challenge here is achieving regioselectivity. The N3 and N9 positions have different steric and electronic environments, which can be exploited to direct the Boc group to the desired nitrogen. Typically, direct protection can lead to a mixture of N3-Boc, N9-Boc, and N3,N9-di-Boc products, requiring careful control of stoichiometry and reaction conditions, followed by chromatographic separation.

Detailed Experimental Protocol: An Asymmetric Approach

This section details a state-of-the-art asymmetric synthesis based on the Beckmann rearrangement strategy, which delivers the (1S,6R) enantiomer of the diamine core.[7][8]

Principle and Workflow

The overall workflow leverages a chiral auxiliary to establish stereochemistry, which is then transferred through a stereospecific rearrangement and reduction sequence. The final step is a standard protection reaction.

G Start Nortropinone Derivative Oxime Formation of (E/Z)-Oxime Mixture Start->Oxime CIDT Crystallization-Induced Diastereomer Transformation (CIDT) Oxime->CIDT E_Oxime Pure (E)-Oxime Isomer CIDT->E_Oxime Beckmann Stereospecific Beckmann Rearrangement E_Oxime->Beckmann Lactam Chiral Bicyclic Lactam Beckmann->Lactam Reduction LiAlH4 Reduction Lactam->Reduction Diamine Enantiopure Diamine Reduction->Diamine Boc N9-Boc Protection Diamine->Boc Target Final Product Boc->Target

Caption: Workflow for the asymmetric synthesis.
Step 1: Synthesis of the Chiral Oxime Precursor
  • Causality: This step establishes the crucial stereocenter. A nortropinone derivative is reacted with hydroxylamine in the presence of a chiral auxiliary. The system equilibrates between the E and Z oxime isomers, but under the chosen crystallization conditions, the desired E-isomer selectively precipitates, driving the equilibrium toward the product. This is the principle of CIDT.[7]

  • Protocol:

    • A solution of the N-protected nortropinone derivative (1.0 eq) and (S)-phenylethylamine (1.1 eq) is prepared in a suitable solvent such as ethanol.

    • Hydroxylamine hydrochloride (1.2 eq) and a mild base (e.g., sodium acetate, 1.5 eq) are added to the solution.

    • The mixture is heated to reflux (approx. 78°C) for 4-6 hours to allow for oxime formation and equilibration.

    • The solution is then allowed to cool slowly to room temperature, during which the desired (E)-oxime diastereomer crystallizes.

    • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure E-oxime.

Step 2: Stereospecific Beckmann Rearrangement
  • Causality: The Beckmann rearrangement is a classic reaction for converting oximes to amides (lactams in this case). Its stereospecificity is key; the group anti-periplanar to the hydroxyl group is the one that migrates. By using the pure E-oxime, we ensure that the desired carbon migrates, leading to the correct 3,9-diazabicyclo[4.2.1]nonane ring system. Reagents like p-toluenesulfonyl chloride (TsCl) are used to activate the hydroxyl group for rearrangement.

  • Protocol:

    • The purified (E)-oxime (1.0 eq) is dissolved in a mixture of pyridine and dichloromethane at 0°C.

    • p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, maintaining the temperature at 0°C. The pyridine acts as both a solvent and a base to neutralize the HCl generated.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction is quenched by the addition of water, and the product is extracted with dichloromethane.

    • The combined organic layers are washed with aqueous copper sulfate (to remove pyridine), water, and brine, then dried over sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude lactam is purified by silica gel chromatography.

Step 3: Reduction of the Lactam to (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane
  • Causality: A powerful reducing agent is required to convert the amide functional group of the lactam into an amine. Lithium aluminum hydride (LiAlH₄) is a standard and highly effective choice for this transformation. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.

  • Protocol:

    • A suspension of lithium aluminum hydride (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to 0°C.

    • A solution of the bicyclic lactam (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension.

    • After the addition, the reaction mixture is heated to reflux for 8-12 hours to ensure complete reduction.

    • The reaction is carefully quenched by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup), while cooling in an ice bath.

    • The resulting granular precipitate (aluminum salts) is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diamine. The chiral auxiliary is also removed during this process.

Step 4: Regioselective N9-Boc Protection
  • Causality: To obtain the title compound, the N9 nitrogen of the parent diamine must be selectively protected. While both nitrogens are secondary amines, the N9 bridgehead position may exhibit different reactivity or steric accessibility compared to the N3 position. By using a controlled amount of di-tert-butyl dicarbonate (Boc₂O), it is often possible to favor mono-protection.

  • Protocol:

    • The crude diamine (1.0 eq) is dissolved in a solvent such as dichloromethane or THF.

    • A base, such as triethylamine (1.2 eq), is added.

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) dissolved in the same solvent is added dropwise at 0°C. Using a slight excess of the diamine relative to the Boc₂O can help minimize di-protection.

    • The reaction is stirred at room temperature for 4-8 hours until TLC or LC-MS analysis indicates consumption of the starting material.

    • The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated.

    • The final product, this compound, is purified from any N3-protected isomer or di-protected by-product via silica gel column chromatography.

Purification and Spectroscopic Characterization

Purification at each step is typically achieved using silica gel column chromatography. The polarity of the eluent is adjusted based on the polarity of the product. Characterization of the final product and key intermediates is performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the bicyclic framework. The number of signals, their chemical shifts, and coupling patterns are characteristic of the rigid [4.2.1] system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product, typically by observing the [M+H]⁺ ion.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product, a chiral HPLC method is employed.

Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water and other protic solvents. It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). The quenching procedure (workup) is highly exothermic and must be performed with extreme care, especially on a large scale.

  • Pyridine: Pyridine is a flammable, toxic, and malodorous liquid. It should be handled in a well-ventilated fume hood.

  • p-Toluenesulfonyl Chloride (TsCl): This reagent is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane: This is a suspected carcinogen and should be handled with appropriate personal protective equipment in a fume hood.

Conclusion

The synthesis of this compound is a multi-step process that relies on strategic chemical transformations to build the complex, conformationally restricted scaffold. The asymmetric route involving a crystallization-induced diastereomer transformation and a stereospecific Beckmann rearrangement represents a highly efficient and elegant solution for accessing this valuable building block in an enantiomerically pure form.[7][8] The availability of this intermediate provides researchers and drug development professionals with a powerful tool for creating novel therapeutics that leverage the unique structural properties of the diazabicyclic core.

References

  • Zhang, P., et al. (2010). Facile Synthesis of Bicyclic Amidines and Imidazolines from 1,2-Diamines. Organic Letters. [Link]

  • Michaels, R. J., & Zaugg, H. E. (1960). Notes- Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. [Link]

  • Kadikova, G. N., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules. [Link]

  • PubChem. tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate. [Link]

  • Krasavin, M. (2015). Bicyclic Conformationally Restricted Diamines. Chemical Reviews. [Link]

  • Lisnyak, V. G., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. [Link]

  • Kadikova, G.N., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. MDPI. [Link]

  • Appell, K. C., et al. (2017). Synthesis and conformational analysis of new [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron. [Link]

  • Lisnyak, V. G., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. [Link]

  • Sikazwe, D. M., et al. (2009). Synthesis and evaluation of ligands for D2-like receptors: The role of common pharmacophoric groups. Bioorganic & Medicinal Chemistry. [Link]

  • Gademann, K., et al. (2015). Cyclic cis-1,3-Diamines Derived from Bicyclic Hydrazines: Synthesis and Applications. Accounts of Chemical Research. [Link]

  • ResearchGate. Synthesis of New Fluorene-Containing 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by [6π+2π]-Cycloaddition of Alkynes to 9H-Fluoren-9-ylmethyl 1H-Azepine-1-carboxylate. [Link]

  • ResearchGate. Bicyclic Conformationally Restricted Diamines | Request PDF. [Link]

  • Google Patents. US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors.
  • Organic Syntheses. 9-thiabicyclo[3.3.1]nonane-2,6-dione. [Link]

  • Chemistry of Heterocyclic Compounds. [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists (DORAs). [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, a key building block in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the experimental context and practical implications for laboratory work.

Chemical Identity and Structural Elucidation

This compound is a saturated bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. The unique bridged structure of the diazabicyclo[4.2.1]nonane core imparts specific conformational constraints that are of interest in the design of novel therapeutic agents.

It is crucial to distinguish this compound from its constitutional isomer, tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate. The position of the Boc protecting group significantly influences the molecule's reactivity and physical properties.

Key Identifiers:

IdentifierValue
Chemical Name This compound
CAS Number 1251015-63-0[1][2]
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [1][3]

Isomeric Distinction:

CompoundCAS Number
This compound1251015-63-0[1][2]
tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate286947-16-8[3]

Structural Representation:

A clear understanding of the three-dimensional structure is fundamental to appreciating its physical properties and reactivity.

Caption: 2D representation of the core diazabicyclo[4.2.1]nonane structure with Boc group on N9.

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in chemical synthesis and biological assays.

Table of Physical Properties:

PropertyValueSource
Physical Form Solid[4]
Melting Point Not explicitly reported in available literature.
Boiling Point Not determined due to the compound's solid nature and potential for decomposition at high temperatures.
Solubility While specific quantitative data is not widely published, its structure suggests solubility in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. It is expected to have limited solubility in water.
pKa Not experimentally determined in the reviewed literature. The presence of the free secondary amine would be the primary site of protonation.

Expert Insights: The lack of a reported melting point in commercial and literature sources suggests that the compound may decompose upon heating or that it is an amorphous solid without a sharp melting point. Researchers should exercise caution when heating this compound. For solubility, small-scale trials are recommended to determine the optimal solvent for a specific application.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
tert-butyl (CH₃)₃ ~1.4Singlet9H
Bicyclic Core Protons 1.5 - 4.0Complex Multiplets13H

Causality Behind Experimental Choices: The large singlet integrating to 9 protons is a hallmark of the tert-butyl group and is often the most readily identifiable signal in the ¹H NMR spectrum. The bicyclic protons will appear as a series of complex multiplets due to the rigid, strained ring system, leading to complex spin-spin coupling patterns. Deuterated chloroform (CDCl₃) is a common solvent for acquiring the NMR spectrum of this type of compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 227.18

Expert Insights: Electrospray ionization (ESI) in positive ion mode is a suitable method for the mass spectrometric analysis of this compound, which will readily protonate on the unprotected nitrogen atom.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

  • Storage Conditions: Recommended storage is at 2-8°C, protected from light.[4] Some suppliers also indicate that shipping may occur at room temperature.

  • Stability: As a Boc-protected amine, it is generally stable under neutral and basic conditions. However, it is sensitive to strong acids, which will cleave the Boc protecting group. It should be stored in a tightly sealed container to prevent moisture absorption.

Self-Validating System for Protocols: When using this compound in a reaction, it is good practice to confirm its integrity via TLC or LC-MS, especially if it has been stored for an extended period. This simple check can prevent the use of degraded starting material and save valuable research time.

Safety and Handling

While specific toxicity data for this compound is not available, it is important to handle it with the appropriate precautions for a laboratory chemical.

  • General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements (for the isomeric compound): While not specific to the 9-carboxylate isomer, the 3-carboxylate isomer is listed with the following hazard statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] It is prudent to handle the 9-carboxylate isomer with similar precautions.

Experimental Protocols

Method for Determining Solubility (Qualitative)
  • To approximately 1-2 mg of this compound in a small vial, add 0.5 mL of the test solvent.

  • Vortex the mixture for 30 seconds.

  • Visually inspect for dissolution.

  • If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the process.

  • Categorize the solubility as soluble, sparingly soluble, or insoluble.

Causality Behind Experimental Choices: This qualitative method provides a quick and effective way to screen for suitable solvents for reactions, purifications, and analytical sample preparation without consuming large amounts of the compound.

Logical Workflow for Compound Handling and Use:

G cluster_0 Receiving and Storage cluster_1 Pre-Reaction Analysis cluster_2 Reaction and Workup cluster_3 Purification and Characterization Receive Receive Compound Store Store at 2-8°C, Protect from Light Receive->Store TLC Confirm Identity and Purity via TLC/LC-MS Store->TLC Solubility Qualitative Solubility Test TLC->Solubility Reaction Perform Chemical Reaction Solubility->Reaction Workup Aqueous Workup (avoid strong acids) Reaction->Workup Purify Purify by Column Chromatography or Recrystallization Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A logical workflow for the handling and use of this compound in a research setting.

References

  • PubChem Compound Summary for CID 18545173, tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. tert-butyl 3, 9-diazabicyclo[4.2.1]nonane-9-carboxylate, min 97%, 100 mg. [Link]

Sources

The 3,9-Diazabicyclo[4.2.1]nonane Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Conformationally Restricted Scaffold for Novel Therapeutics

The 3,9-diazabicyclo[4.2.1]nonane core is a rigid and versatile chemical scaffold that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for substituent groups, making it an attractive template for the design of potent and selective ligands for a variety of biological targets. This guide offers a comprehensive overview of the 3,9-diazabicyclo[4.2.1]nonane scaffold, from its synthesis and characterization to its application in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

The Structural and Conformational Landscape

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a bridged bicyclic amine, characterized by a seven-membered diazepane ring fused with a five-membered pyrrolidine ring. This arrangement imparts significant conformational rigidity, a highly desirable feature in drug design as it can lead to increased binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.

The bicyclic nature of this compound imposes significant conformational constraints, leading to unique structural features and reactivity. Recent X-ray crystallographic and NMR studies on related bicyclic systems have highlighted the importance of intramolecular interactions in determining the preferred conformation in both solid and solution states.

Caption: Workflow for the asymmetric synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold.

One-Pot [3+2] Cycloaddition-Based Synthesis

A one-pot, three-component [3+2] cycloaddition reaction followed by reduction and lactamization has also been developed for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. [1]This approach offers an efficient and convergent route to the core structure.

Spectroscopic Characterization

The structural elucidation of 3,9-diazabicyclo[4.2.1]nonane derivatives relies on a combination of spectroscopic techniques.

Technique Key Features and Expected Data
¹H NMR The proton NMR spectra of these compounds are complex due to the rigid bicyclic system and the presence of multiple stereocenters. Signals for the bridgehead protons and the protons on the carbon atoms adjacent to the nitrogen atoms are typically found in distinct regions of the spectrum.
¹³C NMR The carbon NMR spectra provide valuable information about the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are influenced by their proximity to the nitrogen atoms and the overall geometry of the scaffold.
IR Spectroscopy The infrared spectra of these compounds will show characteristic N-H stretching vibrations for the secondary amine (if present) and C-N stretching bands. If a carbonyl group is present, a strong C=O stretching absorption will be observed.
Mass Spectrometry Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.

Applications in Drug Discovery

The unique structural features of the 3,9-diazabicyclo[4.2.1]nonane scaffold have made it a valuable building block in the design of ligands for a variety of biological targets, particularly within the central nervous system.

Orexin Receptor Antagonists for Insomnia

One of the most significant applications of this scaffold has been in the development of orexin receptor antagonists. Orexins are neuropeptides that regulate wakefulness, and their receptors are a validated target for the treatment of insomnia. Constrained diazepanes incorporating the 3,9-diazabicyclo[4.2.1]nonane core have been shown to be potent dual orexin receptor antagonists with good oral bioavailability and sleep-promoting activity in preclinical models. [1][2]

Ligands for Dopamine and Serotonin Transporters

Derivatives of the 3,9-diazabicyclo[4.2.1]nonane scaffold have also been investigated as ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). The rigid nature of the scaffold allows for precise positioning of pharmacophoric groups to achieve high affinity and selectivity. For instance, substitution of a homopiperazine moiety with the more rigid 3,9-diazabicyclo[4.2.1]nonane has been explored in the design of DAT and SERT inhibitors, although this substitution can sometimes lead to a decrease in affinity, highlighting the subtle structure-activity relationships. [1]

Other CNS Targets and Therapeutic Areas

The versatility of the 3,9-diazabicyclo[4.2.1]nonane scaffold extends to other CNS targets. It has been incorporated into molecules targeting nicotinic acetylcholine receptors and has been investigated in the context of developing novel antipsychotic agents. [3][4]Furthermore, its rigid framework is being explored in the design of inhibitors for challenging targets like KRAS in oncology.

Comparative Analysis with Other Diazabicyclic Scaffolds

The 3,9-diazabicyclo[4.2.1]nonane scaffold is part of a larger family of diazabicyclic systems, each with its own unique properties and applications in medicinal chemistry. A comparison with other common diazabicyclic cores, such as the 3,8-diazabicyclo[3.2.1]octane and the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffolds, reveals important differences in their synthesis, conformational flexibility, and resulting pharmacological profiles.

Scaffold Key Structural Features Synthetic Accessibility Conformational Flexibility Notable Applications
3,9-Diazabicyclo[4.2.1]nonane Fused 7- and 5-membered ringsAsymmetric and one-pot syntheses availableHighly rigid and constrainedOrexin receptor antagonists, DAT/SERT inhibitors
3,8-Diazabicyclo[3.2.1]octane Fused 6- and 5-membered ringsWell-established synthetic routesRigid, with a defined boat-chair conformationOpioid receptor ligands, CNS agents
3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Two fused 6-membered ringsReadily accessible via Mannich reactionCan adopt chair-chair or chair-boat conformationsNicotinic acetylcholine receptor ligands, antiarrhythmic agents

The choice of a particular diazabicyclic scaffold is a critical decision in the drug design process and is guided by the specific requirements of the biological target and the desired physicochemical properties of the final compound.

Future Perspectives

The 3,9-diazabicyclo[4.2.1]nonane scaffold continues to be a promising and underexplored area of chemical space for the development of novel therapeutics. Its inherent rigidity and synthetic tractability make it an ideal starting point for the design of potent and selective ligands. Future research in this area will likely focus on the development of new and more efficient synthetic methodologies, a deeper understanding of its conformational preferences through computational and experimental studies, and the expansion of its applications to a wider range of biological targets beyond the central nervous system. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity grows, the importance of rigid scaffolds like 3,9-diazabicyclo[4.2.1]nonane in rational drug design is set to increase.

References

  • Lisnyak, V. G., Tan, Y., Ramirez, A., Wisniewski, S. R., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 88(17), 12493–12501. [Link]

  • Zhang, X., et al. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds, 53(4), 468-469.
  • Lisnyak, V. G., Tan, Y., Ramirez, A., Wisniewski, S. R., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. Retrieved from [Link]

  • Coleman, P. J., et al. (2020). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science, 3(2), 236–247. [Link]

  • Dutta, A. K., et al. (2007). Synthesis and Evaluation of Ligands for D2-Like Receptors: The Role of Common Pharmacophoric Groups. Journal of Medicinal Chemistry, 50(19), 4545–4555. [Link]

  • Lisnyak, V. G., Tan, Y., Ramirez, A., Wisniewski, S. R., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. [Link]

  • Gündisch, D., et al. (2004). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. bonndoc. [Link]

  • Lisnyak, V. G., Tan, Y., Ramirez, A., Wisniewski, S. R., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)‑3,9-Diazabicyclo[4.2.1]nonane. ACS Figshare. [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22389-22480. [Link]

  • ResearchGate. (n.d.). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Retrieved from [Link]

  • Al-Obaidi, A., & Al-Shammari, A. M. (2016). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 124, 565-596. [Link]

  • Coleman, P. J., et al. (2020). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Sharma, C. S., et al. (2009). Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Journal of Young Pharmacists, 1(2), 170-175. [Link]

  • Gündisch, D., et al. (2004). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. bonndoc. [Link]

Sources

The Strategic Synthesis and Application of Boc-Protected 3,9-Diazabicyclo[4.2.1]nonane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Rigid Scaffold in Medicinal Chemistry

The 3,9-diazabicyclo[4.2.1]nonane core is a conformationally constrained diamine scaffold that has garnered significant interest in the field of medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for appended pharmacophoric groups, making it an attractive framework for the design of novel therapeutic agents with enhanced selectivity and potency. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group at one of the nitrogen atoms allows for controlled, stepwise functionalization, unlocking the potential to synthesize a diverse array of derivatives for biological screening.

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of Boc-protected 3,9-diazabicyclo[4.2.1]nonane derivatives. We will delve into the intricacies of their preparation, including a detailed examination of a key asymmetric synthesis involving a stereospecific Beckmann rearrangement. Furthermore, this guide will explore the pharmacological significance of this scaffold, with a particular focus on its role in the development of antagonists for orexin, nicotinic acetylcholine, and opioid receptors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Core Synthetic Strategies: Mastering the Construction of the Bicyclic Amine

The synthesis of the 3,9-diazabicyclo[4.2.1]nonane core can be approached through various synthetic routes. A particularly elegant and efficient method for the asymmetric synthesis of a monoprotected derivative involves a crystallization-induced diastereomer transformation (CIDT) of an oxime precursor, followed by a stereospecific Beckmann rearrangement and subsequent reduction.[1][2]

Asymmetric Synthesis via Beckmann Rearrangement: A Step-by-Step Protocol

This powerful strategy provides access to enantiomerically pure monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivatives, which are invaluable building blocks in medicinal chemistry.[1][2] The key steps involve the formation of an oxime from a nortropinone derivative, a stereospecific Beckmann rearrangement to form a lactam, and finally, reduction to the desired diamine.

Experimental Protocol: Asymmetric Synthesis of a Monoprotected (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative [1][2]

  • Oxime Formation: A nortropinone derivative is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Crystallization-Induced Diastereomer Transformation (CIDT): A chiral auxiliary, such as (S)-phenylethylamine, is introduced to form diastereomeric salts. Through a process of controlled crystallization, the mixture of diastereomers can be converted into a single, desired diastereomer in high purity.

  • Stereospecific Beckmann Rearrangement: The purified E-oxime is treated with an acid catalyst, such as polyphosphoric acid or sulfuric acid, at elevated temperatures. This induces a rearrangement where the group anti-periplanar to the hydroxyl group migrates to the nitrogen, forming a lactam.[3] The stereochemistry of the oxime dictates the stereochemical outcome of the rearrangement.

  • Lactam Reduction: The resulting lactam is then reduced to the corresponding diamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The reaction is typically performed at reflux, followed by a careful workup to quench the excess reducing agent and isolate the product.

  • Boc Protection: The final step involves the selective mono-Boc protection of the resulting diamine. This is a critical step for subsequent derivatization and is discussed in detail in the following section.

The Beckmann Rearrangement: A Mechanistic Insight

The Beckmann rearrangement is a cornerstone of this synthetic approach. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[3] The subsequent departure of water is accompanied by a 1,2-alkyl shift, where the group anti to the leaving group migrates to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate.[4] This migration occurs in a concerted fashion, and its stereospecificity is a key feature of the reaction. The nitrilium ion is then attacked by a water molecule, and after a series of proton transfers and tautomerization, the final lactam product is formed.[4]

Beckmann_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Nucleophilic Attack & Tautomerization Oxime Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion -H2O 1,2-Alkyl Shift Imidic_Acid Imidic Acid Nitrilium_Ion->Imidic_Acid +H2O Lactam Lactam Imidic_Acid->Lactam Tautomerization Mono_Boc_Protection cluster_0 Step 1: Monoprotonation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Neutralization & Purification Diamine 3,9-Diazabicyclo[4.2.1]nonane Monoprotonated_Diamine Monoprotonated Diamine Diamine->Monoprotonated_Diamine + 1 eq. HCl Mono_Boc_Product Mono-Boc-Protected Product Monoprotonated_Diamine->Mono_Boc_Product + 1 eq. Boc₂O Final_Product tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate Mono_Boc_Product->Final_Product 1. Base Wash 2. Chromatography

Sources

Introduction: The Strategic Importance of the 3,9-Diazabicyclo[4.2.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 3,9-Diazabicyclo[4.2.1]nonane Systems

The 3,9-diazabicyclo[4.2.1]nonane core represents a class of conformationally constrained bicyclic diamines that has garnered significant attention from the medicinal chemistry community. Its rigid architecture serves as a valuable scaffold for positioning pharmacophoric elements in a precise three-dimensional orientation, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, including as orexin receptor antagonists for insomnia, selective serotonin reuptake inhibitors (SSRIs), and as components in novel KRAS inhibitors for oncology.[2][3]

However, the inherent structural complexity and chirality of the 3,9-diazabicyclo[4.2.1]nonane system present formidable stereochemical challenges. The molecule possesses two bridgehead stereocenters (at C1 and C6), leading to the existence of enantiomeric pairs. The precise control and subsequent characterization of this stereochemistry are not merely academic exercises; they are fundamental to ensuring the efficacy, selectivity, and safety of drug candidates built upon this framework. This guide provides a detailed exploration of the stereochemical nuances of this system, focusing on field-proven strategies for stereoselective synthesis and robust analytical methods for stereochemical assignment.

I. Foundational Stereochemistry and Conformational Landscape

The 3,9-diazabicyclo[4.2.1]nonane skeleton is composed of a seven-membered diazepane ring bridged by an ethylene unit. This bicyclic constraint significantly limits the conformational freedom of the molecule compared to a simple monocyclic diazepane.

  • Bridgehead Stereocenters: The primary source of stereoisomerism arises from the two bridgehead carbons, C1 and C6. This results in the possibility of enantiomeric pairs, such as the (1S, 6R) and (1R, 6S) isomers. The absolute configuration at these centers dictates the overall topology of the scaffold and is paramount for molecular recognition by chiral biological receptors.

  • Conformational Rigidity: The bicyclic nature locks the seven-membered ring into a relatively well-defined conformation. While detailed conformational analysis often requires computational modeling and advanced NMR techniques, the structure is significantly more rigid than flexible seven-membered rings.[1] This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a target protein.

II. Asymmetric Synthesis: A Case Study in Crystallization-Induced Diastereomer Transformation (CIDT)

Controlling the absolute stereochemistry during synthesis is the most efficient method for accessing enantiomerically pure material. A practical and scalable approach for the asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative has been developed utilizing a Crystallization-Induced Diastereomer Transformation (CIDT).[4][5] This process elegantly funnels a mixture of diastereomers into a single, desired stereoisomer, dramatically improving yield and purity.[2]

Causality Behind the CIDT Approach

The logic of this synthetic route hinges on several key principles:

  • Chiral Auxiliary: The use of (S)-phenylethylamine as a chiral auxiliary allows for the formation of a diastereomeric mixture of oximes from an achiral nortropinone derivative. These diastereomers possess different physical properties, critically, different solubilities.[2][5]

  • Epimerization & Crystallization: The crucial step involves a base-catalyzed epimerization that allows the interconversion of the oxime diastereomers in solution. The less soluble, desired E-oxime diastereomer selectively crystallizes, thus shifting the equilibrium in the solution towards its formation until the transformation is complete.[2]

  • Stereospecific Rearrangement: The purified E-oxime undergoes a stereospecific Beckmann rearrangement. The geometry of the oxime dictates the migration pathway, ensuring the stereochemical integrity established in the CIDT step is transferred to the resulting lactam.[4][5]

  • Final Reduction: A simple reduction of the lactam yields the target monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane.[4][5]

Experimental Workflow: Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: CIDT cluster_2 Step 3: Rearrangement & Reduction A Nortropinone Derivative C Diastereomeric Mixture of Oximes (E/Z) A->C B (S)-phenylethylamine (Chiral Auxiliary) B->C D Mixture in Solution (Base-catalyzed Epimerization) C->D D->D E Selective Crystallization D->E Less Soluble Isomer Precipitates F Single Diastereomer (Desired E-Oxime) E->F G Stereospecific Beckmann Rearrangement F->G H Lactam Intermediate G->H I Reduction (LiAlH4) H->I J Final Product: (1S,6R)-3,9-diazabicyclo[4.2.1]nonane I->J caption Workflow for Asymmetric Synthesis via CIDT.

Caption: Workflow for Asymmetric Synthesis via CIDT.

Detailed Protocol for Asymmetric Synthesis

This protocol is a representation based on published literature and should be adapted and optimized under appropriate laboratory conditions.[5]

  • Oxime Formation: A nortropinone derivative is reacted with (S)-phenylethylamine and hydroxylamine hydrochloride to form a mixture of E/Z oxime diastereomers.

  • Crystallization-Induced Diastereomer Transformation (CIDT): The crude mixture of oximes is dissolved in a suitable solvent system (e.g., methanol/water) and a base (e.g., NaOH) is added to catalyze epimerization. The solution is stirred, allowing the less soluble (E)-oxime to crystallize out. The solid is collected by filtration to yield the diastereomerically pure E-oxime.

  • Beckmann Rearrangement: The purified E-oxime is treated with an acid catalyst (e.g., polyphosphoric acid) to induce a stereospecific Beckmann rearrangement, affording the corresponding lactam.

  • Lactam Reduction: The lactam is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) to yield the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.

StepKey ReagentsPurposeTypical Outcome
Oxime Formation (S)-phenylethylamine, NH₂OH·HClIntroduce chirality, form oximeDiastereomeric mixture
CIDT Base (e.g., NaOH), Solvent SystemEpimerize and selectively crystallize>99% single diastereomer
Rearrangement Acid (e.g., PPA)Form lactam with retained stereochemistryHigh yield
Reduction LiAlH₄Reduce lactam to amineHigh yield

III. Stereochemical Characterization: A Multi-Technique Approach

Unambiguous determination of both relative and absolute stereochemistry is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For rigid bicyclic systems, NMR is a powerful tool for determining relative stereochemistry.[6][7] The constrained nature of the scaffold leads to distinct spatial relationships between protons, which can be probed using specific NMR experiments.

  • Proton (¹H) NMR: The chemical shifts and coupling constants of the bridgehead protons and protons adjacent to substituents can provide initial clues about the stereochemistry. Diastereotopic protons within the methylene bridges will exhibit different chemical shifts.

  • Nuclear Overhauser Effect (NOE): NOE-based experiments (NOESY or ROESY) are the gold standard for determining through-space proximity of protons.[6] For a substituted 3,9-diazabicyclo[4.2.1]nonane, irradiation of a substituent's proton will show an NOE correlation to the protons on the nearest face of the bicyclic core. This allows for the definitive assignment of endo vs. exo stereochemistry for substituents.

G cluster_0 NMR Analysis Logic A Acquire 1D/2D NMR Data (COSY, NOESY) B Identify Key Protons (e.g., Bridgehead H1, H6) A->B C Perform NOESY/ROESY Experiment B->C D Observe NOE Cross-Peak Between Proton A and Proton B C->D E Conclusion: A and B are close in space (< 5 Å) D->E Inference F Assign Relative Stereochemistry (e.g., endo/exo, cis/trans) E->F Structural Deduction caption Logic for Stereochemical Assignment via NOE.

Caption: Logic for Stereochemical Assignment via NOE.

X-ray Crystallography

While NMR is excellent for determining relative stereochemistry in solution, single-crystal X-ray crystallography provides the most definitive and unambiguous proof of both relative and absolute stereochemistry in the solid state.[1][8] The ability to grow a suitable crystal of a chiral derivative allows for the direct visualization of the three-dimensional structure. For the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative synthesized via CIDT, X-ray data has been deposited with the Cambridge Crystallographic Data Centre (CCDC), providing an authoritative, verifiable reference for its structure.[5]

IV. Conclusion and Outlook

The stereochemistry of the 3,9-diazabicyclo[4.2.1]nonane system is a critical design element for its successful application in drug discovery. The conformational rigidity of the scaffold, combined with the chirality of its bridgehead carbons, offers a unique platform for creating potent and selective therapeutic agents. Modern synthetic strategies, particularly Crystallization-Induced Diastereomer Transformations, have made the scalable production of enantiomerically pure isomers an achievable reality.[2][4][5] This synthetic control, validated by a robust combination of NMR spectroscopy and X-ray crystallography, empowers researchers to fully exploit the potential of this valuable scaffold. As drug development continues to demand greater molecular precision, a thorough understanding and mastery of the stereochemical principles outlined in this guide will remain indispensable for professionals in the field.

References

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. Available at: [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. Available at: [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. Available at: [Link]

  • Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. National Institutes of Health (PMC). Available at: [Link]

  • The Catalytic Regio- and Stereoselective Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones. The Journal of Organic Chemistry. Available at: [Link]

  • [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS. National Institutes of Health (PMC). Available at: [Link]

  • KRAS INHIBITORS. European Patent Office. Available at: [Link]

  • Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine. PubMed. Available at: [Link]

  • Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. Organic Process Research & Development. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. Available at: [Link]

  • Stereochemical applications of NMR studies in rigid bicyclic systems. Internet Archive. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

  • Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. Google Books.

Sources

Navigating the Research Landscape: A Technical Guide to Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Diazabicyclic Scaffold

In the intricate world of medicinal chemistry and drug discovery, the selection of molecular scaffolds is a critical determinant of success. The 3,9-diazabicyclo[4.2.1]nonane framework represents a class of rigid, three-dimensional structures that offer precise spatial orientation of functional groups, a desirable trait for achieving high-affinity and selective interactions with biological targets. The tert-butoxycarbonyl (Boc)-protected derivative, Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, serves as a crucial and versatile building block in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS).[1] This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and safe handling, designed to empower researchers in their quest for novel therapeutics.

Part 1: Commercial Sourcing and Availability

This compound is commercially available from a range of specialized chemical suppliers. It is important to note that different isomers of this compound exist, and researchers should pay close attention to the specific Chemical Abstracts Service (CAS) number to ensure they procure the correct molecule for their needs. Two of the most common commercially available isomers are:

  • CAS 286947-16-8 : Often referred to as tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate.

  • CAS 1251015-63-0 : Also described as this compound.

The subtle difference in nomenclature can signify a different regioisomer, so careful verification of the structure is paramount.

Table 1: Prominent Commercial Suppliers

SupplierCAS Number(s) OfferedPurityNotes
Biosynth1251015-63-0[2]Not specifiedOffered as a reference standard for pharmaceutical testing.
Alfa Chemistry286947-16-8[3]≥96%
ChemScene286947-16-8[4]≥98%
BLDpharm286947-16-8, 1932112-98-5Not specifiedOffers multiple isomers.
Enamine286947-16-8Not specified

This table is not exhaustive but represents a selection of established suppliers. Researchers are advised to request certificates of analysis to verify purity and isomeric identity.

Part 2: Synthesis and Mechanistic Insights

While commercially available, understanding the synthetic route to this compound provides valuable context for its purity profile and potential impurities. A common strategy involves the construction of the bicyclic core followed by the introduction of the Boc protecting group. A representative synthesis of a stereoisomer is detailed in patent literature, which can be adapted for the synthesis of other isomers.[5]

Representative Synthetic Protocol:

A plausible synthetic approach, based on related literature, involves a multi-step sequence. The following is a generalized protocol that highlights the key chemical transformations.

Diagram 1: Synthetic Workflow

G cluster_0 Bicyclic Core Formation cluster_1 Protection and Final Product A Starting Material (e.g., Nortropinone derivative) B Beckmann Rearrangement A->B 1. Oxime formation 2. Rearrangement C Lactam Reduction B->C Reducing agent (e.g., LiAlH4) D Monoprotected Diamine C->D Purification E Boc Protection D->E Di-tert-butyl dicarbonate (Boc)2O, Base F This compound E->F

Caption: Generalized synthetic workflow for the preparation of the target molecule.

Experimental Protocol:

  • Oxime Formation and Beckmann Rearrangement: A suitable starting material, such as a nortropinone derivative, is converted to its corresponding oxime. This is typically achieved by reaction with hydroxylamine hydrochloride in the presence of a base. The resulting oxime is then subjected to a Beckmann rearrangement, often using a strong acid or a reagent like p-toluenesulfonyl chloride, to yield a lactam. The stereochemistry of the oxime is crucial for controlling the regioselectivity of the rearrangement.[6][7]

  • Lactam Reduction: The lactam is then reduced to the corresponding cyclic diamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent is commonly employed for this transformation. Careful quenching of the reaction is necessary to ensure safety and good yield.

  • Boc Protection: The resulting monoprotected 3,9-diazabicyclo[4.2.1]nonane is then reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent like dichloromethane or tetrahydrofuran. This selectively installs the Boc protecting group on the desired nitrogen atom.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford the this compound in high purity.

Part 3: Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is critical for its application in research and development. A combination of analytical techniques is employed for comprehensive characterization.

Diagram 2: Quality Control Workflow

G cluster_0 Analytical Methods cluster_1 Data Interpretation NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Elucidation NMR->Structure MS Mass Spectrometry (e.g., LC-MS) Identity Identity Confirmation MS->Identity HPLC HPLC Analysis Purity Purity Assessment HPLC->Purity

Caption: A typical workflow for the quality control of the target compound.

Table 2: Typical Analytical Data

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Complex multiplet patterns in the aliphatic region corresponding to the bicyclic protons. A characteristic singlet around 1.4 ppm for the tert-butyl group protons.
¹³C NMR Chemical Shifts (δ)Resonances corresponding to the carbons of the bicyclic framework and the tert-butyl group. The carbonyl carbon of the Boc group will appear downfield.
Mass Spec. Molecular Ion Peak[M+H]⁺ at m/z ≈ 227.3
HPLC PurityTypically ≥95%, with a single major peak under appropriate chromatographic conditions.

Note: The exact spectral data will vary depending on the specific isomer and the solvent used for analysis.

Part 4: Applications in Drug Discovery

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound a valuable starting material for the synthesis of a wide range of biologically active compounds.

  • Central Nervous System (CNS) Disorders: The rigid conformation of the diazabicyclic system is well-suited for the design of ligands for CNS receptors and ion channels. It has been utilized as a key intermediate in the development of molecules targeting various neurological and psychiatric conditions.[1]

  • TASK-1 and TASK-3 Channel Inhibitors: This scaffold has been specifically employed in the synthesis of inhibitors of TWIK-related acid-sensitive potassium (TASK) channels.[5] These channels are involved in a variety of physiological processes, and their modulation has therapeutic potential in areas such as sleep apnea.[5]

  • Opioid Receptor Ligands: Derivatives of diazabicyclononanes have been investigated for their potential as ligands for opioid receptors, suggesting applications in pain management.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification (for CAS 286947-16-8):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Some suppliers recommend storage at 4°C and protection from light to maintain long-term stability.[4]

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders. Its rigid, three-dimensional structure provides a unique platform for the design of selective and potent drug candidates. A thorough understanding of its commercial availability, synthetic routes, analytical characterization, and safe handling procedures is essential for researchers and drug development professionals seeking to leverage the potential of this important molecular scaffold.

References

  • PubChem. tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate. Available from: [Link]

  • PubChem. tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate. Available from: [Link][1]

  • Google Patents. US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. Available from: [5]

  • ResearchGate. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Available from: [Link][6]

  • ACS Publications. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Available from: [Link][7]

Sources

An In-depth Technical Guide to the Role of Bicyclic Diamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclic diamines represent a cornerstone of modern medicinal chemistry, serving as "privileged scaffolds" that offer a unique combination of structural rigidity, three-dimensional complexity, and synthetic tractability.[1] Their inherent conformational constraint is a key strategic advantage in drug design, as it pre-organizes pharmacophoric elements into a bioactive conformation, thereby reducing the entropic penalty of binding to biological targets and often leading to enhanced potency and selectivity.[2][3] This guide provides a comprehensive overview of the strategic utility of bicyclic diamines, exploring their fundamental physicochemical properties, their role as peptidomimetics, common synthetic strategies, and their application in the development of therapeutics across various disease areas. We will delve into specific case studies, present detailed experimental protocols, and offer insights into the future directions of this versatile and impactful class of molecules.

The Strategic Imperative: Conformational Restriction and Binding Affinity

In drug discovery, the interaction between a small molecule ligand and its protein target is governed by the change in Gibbs free energy (ΔG) upon binding. A significant component of this energy is entropy (ΔS). Flexible, acyclic molecules possess a high degree of conformational freedom in solution. Upon binding to a target, this flexibility is lost, resulting in a significant entropic penalty that can weaken the binding affinity.[2]

Bicyclic diamines elegantly circumvent this issue. By locking the core structure into a rigid conformation, the molecule is already "pre-organized" for binding. This drastically reduces the entropic cost of target engagement, allowing the enthalpic gains from specific interactions (e.g., hydrogen bonds, ionic interactions) to contribute more favorably to the overall binding energy.[2][4] This principle is a foundational element in rational drug design.

G cluster_0 Flexible Ligand Binding cluster_1 Rigid (Bicyclic) Ligand Binding flex_unbound High Entropy (Many Conformations) flex_bound Low Entropy (Single Bound Conformation) flex_unbound->flex_bound Large Entropic Penalty (ΔS << 0) receptor_a Receptor flex_bound->receptor_a Binding rigid_unbound Low Entropy (Few Conformations) rigid_bound Low Entropy (Single Bound Conformation) rigid_unbound->rigid_bound Small Entropic Penalty (ΔS < 0) receptor_b Receptor rigid_bound->receptor_b Binding

Caption: The entropic advantage of rigid scaffolds in receptor binding.

Physicochemical Properties and Drug-Likeness

The bicyclic framework imparts favorable physicochemical properties that are critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Increased sp³ Character: The move away from "flat," aromatic-heavy molecules towards more three-dimensional, sp³-rich scaffolds like bicyclic diamines is a major trend in drug discovery.[5] This increased three-dimensionality can lead to improved solubility, reduced non-specific toxicity, and novel intellectual property.

  • Modulation of Basicity (pKa): The rigid geometry of a bicyclic system holds the two nitrogen atoms in a fixed spatial relationship. This influences their respective pKa values due to through-bond and through-space electronic effects. This predictability is advantageous for tuning the ionization state of the molecule at physiological pH, which is critical for target engagement, cell permeability, and avoiding off-target effects like hERG channel binding. The introduction of fluorine can further modulate pKa through inductive effects.[6]

  • Improved Pharmacokinetics: Compared to aromatic scaffolds, saturated bicyclic diamines often exhibit more favorable pharmacokinetic profiles, including better solubility and metabolic stability.[7] Their non-planar nature can disrupt crystal packing, leading to higher aqueous solubility, while the absence of easily oxidizable aromatic rings can reduce metabolic liabilities.

PropertyTypical Acyclic DiamineTypical Bicyclic DiamineRationale
Rotatable Bonds High (>5)Low (1-3)The fused ring system drastically reduces conformational flexibility.
sp³ Fraction ModerateHighThe scaffold is inherently three-dimensional and saturated.
Aqueous Solubility VariableGenerally ImprovedReduced planarity and crystal lattice energy often enhance solubility.[7]
Metabolic Stability VariableOften EnhancedFewer sites for metabolic oxidation (e.g., CYP450 enzymes).

Table 1: Comparative properties of acyclic vs. bicyclic diamine scaffolds.

Bicyclic Diamines as Peptidomimetics

Peptides are crucial signaling molecules, but their therapeutic use is hampered by poor metabolic stability and low oral bioavailability.[8] Bicyclic diamines are exceptional tools for creating peptidomimetics, molecules that mimic the structure and function of peptides without their liabilities.[4][9]

Specifically, these scaffolds are adept at mimicking β-turns, common secondary structures in peptides that are essential for molecular recognition.[9] By functionalizing the two nitrogen atoms with appropriate side-chain mimics, a bicyclic diamine can project these groups in the precise spatial vectors required to replicate the native peptide's interaction with its receptor. This strategy has been pivotal in converting peptide ligands into stable, orally available drug candidates.

Caption: Spatial mimicry of a peptide β-turn by a functionalized bicyclic diamine scaffold.

Synthetic Strategies: Building the Core

The accessibility of bicyclic diamines is key to their widespread use. Various robust synthetic strategies have been developed to generate these scaffolds, often with excellent stereocontrol.

A common and powerful approach involves the N-N bond cleavage of bicyclic hydrazines.[10] This method allows for the versatile synthesis of cyclic cis-1,3-diamines, which are valuable building blocks. Another important technique is the intramolecular Kulinkovich reaction for preparing bicyclic amines containing a cyclopropane ring.[5]

Below is a representative, generalized protocol for the synthesis of a monoprotected bicyclic diamine, a crucial intermediate for divergent functionalization.

Experimental Protocol: Synthesis of a Monoprotected Bicyclic Diamine

Objective: To synthesize a representative mono-Boc-protected bicyclic diamine scaffold for use in library synthesis. This protocol is a generalized representation based on common chemical transformations.[3]

Materials:

  • Commercially available bicyclic ketone (e.g., tropinone)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol (MeOH)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Oxime Formation:

    • To a solution of the bicyclic ketone (1.0 eq) in MeOH, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Stir the mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Remove the solvent under reduced pressure. Resuspend the residue in water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude oxime.

  • Reductive Amination (Diamine Formation):

    • CAUTION: LAH is a highly reactive and pyrophoric reagent. This step must be performed by trained personnel under an inert atmosphere (N₂ or Ar) in a fume hood.

    • Carefully add LAH (3.0 eq) to a flask containing anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C.

    • Add a solution of the crude oxime (1.0 eq) in anhydrous THF dropwise to the LAH suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 16-24 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour. Filter the solid and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude bicyclic diamine.

  • Monoprotection:

    • Dissolve the crude diamine (1.0 eq) in DCM.

    • Cool the solution to 0 °C and add a solution of Boc₂O (0.95 eq to favor monoprotection) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over MgSO₄, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, gradient elution, e.g., 0-10% MeOH in DCM) to isolate the desired mono-Boc-protected bicyclic diamine.

Applications and Case Studies

The strategic application of bicyclic diamine scaffolds has led to the successful development of numerous clinical candidates and marketed drugs.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: N-(3-pyridinyl)-bridged bicyclic diamines have been developed as exceptionally potent and selective agonists for the α4β2 nAChR subtype.[11] These compounds have shown significant analgesic efficacy in various pain models. The rigid scaffold was essential for establishing a clear structure-activity relationship (SAR), where modifications to the pyridine ring could fine-tune selectivity for central versus ganglionic nAChRs.[11]

  • Antimicrobial Agents: The structural rigidity and defined vectoral presentation of functional groups make bicyclic diamines attractive scaffolds for antimicrobial drug discovery. N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been synthesized and shown to possess potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exceeding the potency of tetracycline.[12]

Drug/CandidateBicyclic Scaffold ExampleBiological TargetTherapeutic Area
Varenicline Aza-bridged bicyclicα4β2 nAChR (Partial Agonist)Smoking Cessation
RO7185876 Fused bicyclic diamineγ-secretase modulatorAlzheimer's Disease
Epibatidine Analogues 7-Azabicyclo[2.2.1]heptanenAChRsAnalgesia (Research)
Solifenacin Quinuclidine derivativeMuscarinic M3 ReceptorOveractive Bladder

Table 2: Examples of drugs and clinical candidates incorporating bicyclic amine/diamine scaffolds.

Future Directions

The exploration of bicyclic diamines is far from complete. The constant need for novel chemical matter to address challenging biological targets continues to drive innovation in this space.[7]

  • Exploring Uncharted Chemical Space: Computational tools, such as Generated Databases (GDBs), are being used to enumerate billions of theoretically possible but synthetically unexplored bicyclic diamine scaffolds.[7] This provides a roadmap for chemists to synthesize entirely new cores with unique three-dimensional shapes and properties.

  • Diversity-Oriented Synthesis: Solid-phase synthesis and combinatorial chemistry techniques are being used to create large libraries of decorated bicyclic diamines.[8] This allows for the rapid exploration of SAR and the de novo identification of potent and selective modulators for a wide range of biological targets.

Conclusion

Bicyclic diamines are a powerful and validated class of scaffolds in medicinal chemistry. Their defining feature—conformational rigidity—provides a distinct thermodynamic advantage in ligand-receptor binding, which translates into improved potency and selectivity. By serving as robust peptidomimetics and possessing favorable drug-like properties, they have enabled the development of important therapeutics. As synthetic methodologies become more advanced and our ability to explore chemical space expands, bicyclic diamines will undoubtedly continue to be a rich source of innovation and a critical tool in the hands of drug discovery professionals for years to come.

References

  • Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery.
  • Thieme Chemistry. (2020).
  • Carrel, A. L., & Reymond, J.-L. (2022). Exploring bicyclic diamines as drug scaffolds. Department of Chemistry, Biochemistry and Pharmacy, University of Bern.
  • Nielsen, T. E., et al. (2005).
  • Bunnelle, W. H., et al. (2007). Structure-activity Studies and Analgesic Efficacy of N-(3-pyridinyl)-bridged Bicyclic Diamines, Exceptionally Potent Agonists at Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.
  • Enamine. Conformationally restricted diamines and amino alcohols.
  • Grygorenko, O. O., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews.
  • Nefzi, A., et al. (2024).
  • Gou, Y., et al. (2017). Synthesis and conformational analysis of new [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters.
  • Welsch, M. E., et al. (2009). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.
  • Nishimura, K., et al. (2001). Structural and functional relationship among diamines in terms of inhibition of cell growth. Journal of Biochemistry.
  • Kumar, V., et al. (2010). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry.
  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

Sources

Introduction to conformationally restricted diamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Conformationally Restricted Diamines for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conformationally restricted diamines (CRDAs) represent a pivotal class of molecular scaffolds in modern chemistry. By constraining the spatial relationship between two amino functionalities, these structures offer significant thermodynamic advantages in molecular recognition, leading to enhanced potency, selectivity, and favorable pharmacokinetic properties in drug candidates. This pre-organization minimizes the entropic penalty upon binding to a biological target, a principle of immense value in rational drug design.[1] Furthermore, the well-defined stereochemical environment of CRDAs has established them as indispensable chiral ligands and auxiliaries in the field of asymmetric catalysis. This guide provides a comprehensive overview of the core principles, synthesis, characterization, and application of CRDAs, intended for professionals in chemical research and pharmaceutical development.

Chapter 1: The Principle of Conformational Restriction in Diamine Scaffolds

The efficacy of a ligand, be it a drug binding to a receptor or a catalyst complexing a substrate, is governed by the thermodynamics of the binding event. For flexible molecules, a significant energetic cost is associated with adopting the specific conformation required for optimal interaction. This "entropic penalty" arises from the loss of rotational and translational freedom as the molecule transitions from a multitude of solution-state conformations to a single, bound state.[1]

Conformational restriction is a powerful strategy to mitigate this penalty. By incorporating the diamine motif within a rigid cyclic or polycyclic framework, the number of accessible conformations is drastically reduced. The scaffold is thus "pre-organized" in a bioactive conformation, lowering the entropic barrier to binding and often resulting in a substantial increase in affinity for the target.[1][2]

cluster_0 Flexible Diamine cluster_1 Conformationally Restricted Diamine (CRDA) flex_ligand Flexible Ligand (Multiple Conformations) flex_bound Bound State flex_ligand->flex_bound High Entropic Penalty (Loss of Freedom) receptor_flex Receptor flex_bound->receptor_flex Binding rigid_ligand Rigid Ligand (Pre-organized) rigid_bound Bound State rigid_ligand->rigid_bound Low Entropic Penalty receptor_rigid Receptor rigid_bound->receptor_rigid Binding High_Affinity Higher Affinity & Selectivity receptor_rigid->High_Affinity

Figure 1: Thermodynamic advantage of a pre-organized CRDA in receptor binding.

Chapter 2: Classification and Structural Diversity of CRDAs

The spatial arrangement of the nitrogen atoms in a CRDA is dictated by the nature of its carbon skeleton. This structural diversity allows for the fine-tuning of properties for specific applications. CRDAs can be broadly classified into three main categories:

  • Monocyclic Diamines: These scaffolds, such as derivatives of diaminocyclohexane or diaminopyrrolidine, offer a first level of conformational constraint. The cis and trans isomers provide distinct spatial vectors for the amino groups. For example, trans-1,2-diaminocyclohexane typically adopts a chair conformation with the amino groups in a diaxial or diequatorial arrangement, fixing the N-N distance and dihedral angle.[3]

  • Bicyclic Diamines: These offer a higher degree of rigidity and are further subdivided into:

    • Fused Systems: Where the rings share two adjacent atoms (e.g., decahydronaphthyridine).

    • Bridged Systems: Where the rings share two non-adjacent atoms (e.g., 2,5-diazabicyclo[2.2.1]heptane). These are particularly rigid and hold the nitrogen atoms in well-defined orientations.[2][4][5]

    • Spirocyclic Systems: Where two rings are joined at a single carbon atom. This arrangement creates unique three-dimensional structures.[4]

  • Polycyclic Diamines: More complex structures, often derived from natural products like sparteine, provide highly rigid and sterically demanding scaffolds.[6]

Data Presentation: Comparative Structural Parameters of CRDA Scaffolds

The utility of a CRDA scaffold is fundamentally linked to its geometric parameters. The distance between the nitrogen atoms and the dihedral angle of the N-C-C-N moiety are critical for interaction with biological targets or for defining the coordination sphere around a metal center.

Scaffold ClassRepresentative ExampleTypical N-N Distance (Å)Key Conformational Feature
Monocyclic trans-1,2-Diaminocyclohexane~2.9 (diequatorial)Rigid chair conformation defines relative stereochemistry.
Bridged Bicyclic 2,6-Diazabicyclo[3.2.1]octane~3.1Rigid boat-like and chair-like conformations are possible.[7]
Bridged Bicyclic 3,7-Diazabicyclo[3.3.1]nonane (Bispidine)~2.9 - 3.2Predominantly exists in a rigid double-chair conformation.[8]
Polycyclic Alkaloid (-)-Sparteine~3.0Rigid, caged structure with defined lone pair orientation.

Chapter 3: Synthetic Strategies for Enantiopure CRDAs

Accessing enantiomerically pure CRDAs is paramount for their application in pharmaceuticals and asymmetric catalysis. Several robust strategies have been developed.

Strategy 1: Chiral Pool Synthesis

This approach utilizes readily available, inexpensive chiral molecules from nature, such as amino acids, terpenes (e.g., camphor), or alkaloids.[9] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final diamine product.

Strategy 2: Asymmetric Synthesis

When a chiral pool starting material is not available, asymmetric methods are employed to create the desired stereocenters.

  • Asymmetric Lithiation-Substitution: This method involves the deprotonation of a prochiral substrate using a chiral base (like (-)-sparteine) complexed with an organolithium reagent, followed by quenching with an electrophile. This creates a new stereocenter with high enantioselectivity.[10]

  • Transition Metal-Catalyzed Reactions: Chiral transition metal complexes can catalyze a variety of reactions to produce enantiopure diamines. Examples include the asymmetric allylation of imines and the asymmetric amination of alkenes.[11][12]

Experimental Protocol: Synthesis of N,N'-Ditosyl-(1R,2R)-1,2-diaminocyclohexane

This protocol details the preparation of a common derivative of (1R,2R)-(-)-1,2-diaminocyclohexane, a widely used C2-symmetric CRDA.[3][6] This derivative is a versatile intermediate for the synthesis of various chiral ligands.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 g, 8.76 mmol)[12]

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Triethylamine (3.05 mL, 21.9 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (3.67 g, 19.27 mmol)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-(-)-1,2-diaminocyclohexane and anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1 M HCl (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound as a white solid.

Characterization:

  • ¹H NMR: To confirm the structure and purity.

  • Chiral HPLC: To verify the enantiomeric excess.

  • Melting Point & Optical Rotation: To compare with literature values.

Chapter 4: Applications in Medicinal Chemistry and Drug Discovery

The rigid nature of CRDA scaffolds makes them ideal for designing ligands that fit precisely into the binding pockets of biological targets. This "lock-and-key" fit enhances potency and can improve selectivity by disfavoring binding to off-target proteins.[1]

Case Study: Varenicline (Chantix®)

Varenicline is a first-line smoking cessation aid that exemplifies the power of a CRDA scaffold in drug design.[3][10] Its rigid, bridged bicyclic diamine core (a pyrazino[2,3-h][10]benzazepine) is crucial to its mechanism of action.[13]

Mechanism of Action: Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), the receptor subtype primarily responsible for the reinforcing and rewarding effects of nicotine.[4][10][11]

  • Agonist Activity: The constrained diamine structure positions the nitrogen atoms to mimic the binding of acetylcholine and nicotine, providing moderate stimulation of the receptor. This action alleviates withdrawal symptoms and cravings during a quit attempt.[11]

  • Antagonist Activity: By occupying the binding site, varenicline competitively blocks nicotine from binding. If a person relapses and smokes, the reinforcing "reward" is significantly blunted, making the act of smoking less satisfying and aiding in eventual cessation.[10][11]

cluster_0 Varenicline's Dual Action at the α4β2 nAChR Varenicline Varenicline (CRDA-based drug) nAChR α4β2 Nicotinic Receptor Varenicline->nAChR Partial Agonist Binding Nicotine Nicotine Blocked Varenicline->Nicotine Antagonist Action (Prevents Binding) Dopamine Moderate Dopamine Release nAChR->Dopamine Stimulates Alleviate_Withdrawal Alleviation of Withdrawal & Cravings Dopamine->Alleviate_Withdrawal Leads to Nicotine->nAChR Cannot bind

Figure 2: Mechanism of action of Varenicline, highlighting its dual role at the nicotinic receptor.

The success of varenicline underscores how a rigid scaffold can precisely orient key pharmacophoric features to achieve a specific and potent biological effect.[1][6]

Chapter 5: Applications in Asymmetric Catalysis

Chiral diamines are foundational ligands in asymmetric catalysis. When complexed to a transition metal, the CRDA creates a chiral environment that forces a reaction to proceed through a lower-energy transition state for one enantiomer over the other, leading to a product with high enantiomeric excess. C₂-symmetric diamines, such as those derived from trans-1,2-diaminocyclohexane, are particularly effective as their symmetry simplifies the possible transition states, often leading to higher selectivity.[6]

These ligands are instrumental in a vast array of transformations, including:

  • Asymmetric hydrogenation

  • Asymmetric epoxidation

  • Asymmetric additions to aldehydes and imines[3]

Workflow: CRDA-Metal Complex in Asymmetric Catalysis

The general workflow for employing a CRDA in catalysis involves the synthesis of the ligand, formation of the active metal complex, and its subsequent use in the catalytic reaction.

Start Start: Achiral Starting Materials Ligand_Synth 1. Synthesize Chiral CRDA Ligand Start->Ligand_Synth Complex_Formation 2. Form Chiral Metal-CRDA Complex (Catalyst) Ligand_Synth->Complex_Formation Reaction 3. Catalytic Asymmetric Reaction Complex_Formation->Reaction Product 4. Isolate Enantioenriched Product Reaction->Product Finish Finish: Chiral Product (High e.e.) Product->Finish Metal_Source Metal Precursor (e.g., Ru, Rh, Pd) Metal_Source->Complex_Formation Substrate Prochiral Substrate Substrate->Reaction

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate in the Synthesis of Novel TASK-1 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The TWIK-related acid-sensitive potassium (TASK-1) channel, encoded by the KCNK3 gene, is a critical regulator of cellular resting membrane potential and is implicated in various physiological processes. Its dysfunction is linked to pathologies such as atrial fibrillation and pulmonary hypertension, making it a compelling target for therapeutic intervention.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the synthesis of TASK-1 inhibitors utilizing tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, a key building block that imparts valuable structural and physicochemical properties to the final compounds. We will explore the rationale behind its use, present a detailed synthetic workflow, and provide validated protocols for key transformations.

Introduction: Targeting TASK-1 and the Role of the Bicyclic Scaffold

TASK-1 channels are members of the two-pore domain potassium (K2P) channel family, which generate background potassium currents that stabilize the resting membrane potential in excitable cells.[2] Their expression in tissues like the heart, pulmonary arteries, and neurons underscores their therapeutic potential.[2][4] For instance, upregulation of TASK-1 in atrial cardiomyocytes is associated with the shortening of the action potential, a hallmark of atrial fibrillation.[5] Consequently, inhibitors of TASK-1 are being actively pursued as novel antiarrhythmic agents.[6]

The design of potent and selective TASK-1 inhibitors often incorporates rigidified amine structures to optimize binding and pharmacokinetic properties. Bicyclic amines, in particular, are favored in modern drug design as they reduce conformational flexibility, which can lead to enhanced binding affinity and improved selectivity for the target receptor.[7] The 3,9-diazabicyclo[4.2.1]nonane scaffold is an attractive choice due to its defined three-dimensional structure, which presents substituents in specific vectors, allowing for precise interaction with the target protein. Its constrained nature can also improve metabolic stability and cell permeability compared to more flexible aliphatic amines.

This application note will focus on a synthetic route to a promising class of TASK-1 inhibitors, exemplified by the synthesis of (3,9-diazabicyclo[4.2.1]nonan-9-yl)(3-fluoro-6-methoxypyridin-2-yl)methanone, using this compound as the core building block.

The Synthetic Blueprint: A Two-Stage Approach

The overall synthetic strategy is a robust two-step process that is amenable to library synthesis for structure-activity relationship (SAR) studies. The workflow begins with the coupling of the Boc-protected bicyclic amine to a heterocyclic carboxylic acid, followed by the removal of the Boc protecting group to yield the final active inhibitor.

G cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: Deprotection A This compound C Boc-Protected Intermediate (tert-Butyl 9-(3-fluoro-6-methoxypyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate) A->C HATU, DIPEA, DMF B 3-Fluoro-6-methoxypyridine-2-carboxylic acid B->C D Final TASK-1 Inhibitor ((3,9-Diazabicyclo[4.2.1]nonan-9-yl)(3-fluoro-6-methoxypyridin-2-yl)methanone) C->D TFA or HCl in Dioxane

Figure 1: General synthetic workflow for the preparation of the target TASK-1 inhibitor.

Detailed Experimental Protocols

These protocols are based on established methodologies for amide coupling and Boc deprotection, adapted from procedures described in the patent literature.[3] Researchers should always perform their own risk assessment before commencing any chemical synthesis.

Protocol 1: Synthesis of tert-Butyl 9-(3-fluoro-6-methoxypyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (Intermediate 1)

This protocol details the amide coupling reaction between the commercially available Boc-protected diamine and the heterocyclic carboxylic acid. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is a common and effective method for forming amide bonds with minimal side reactions.[8]

Materials & Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate286947-16-8226.321.0
3-Fluoro-6-methoxypyridine-2-carboxylic acid958848-69-6171.121.2
HATU148893-10-1380.231.3
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-
Ethyl acetate (EtOAc)141-78-688.11-
Water (H₂O), deionized7732-18-518.02-
Magnesium sulfate (MgSO₄), anhydrous7487-88-9120.37-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (1.00 g, 4.42 mmol, 1.0 eq.).

  • Add 3-fluoro-6-methoxypyridine-2-carboxylic acid (0.907 g, 5.30 mmol, 1.2 eq.) and HATU (2.18 g, 5.74 mmol, 1.3 eq.).

  • Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to dissolve the solids.

  • To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.3 mL, 13.2 mmol, 3.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic phase sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate gradient) to yield the title compound as a solid.

Expected Results:

  • Yield: ~84%[3]

  • Appearance: White to off-white solid.

  • LC-MS (ESI): m/z = 380 (M+H)⁺[3]

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm, representative data): 7.85 (td, 1H), 6.95 (dd, 1H), 4.70-4.55 (m, 2H), 3.90 (s, 3H), 3.80-3.60 (m, 2H), 3.40-3.20 (m, 2H), 2.10-1.80 (m, 6H), 1.40 (s, 9H). Note: This is a representative spectrum; actual shifts may vary.

Protocol 2: Synthesis of (3,9-Diazabicyclo[4.2.1]nonan-9-yl)(3-fluoro-6-methoxypyridin-2-yl)methanone (Final Product)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to liberate the secondary amine, yielding the final TASK-1 inhibitor.

Materials & Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
tert-Butyl 9-(3-fluoro-6-methoxypyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylateN/A379.45
Dichloromethane (DCM)75-09-284.93
Trifluoroacetic acid (TFA)76-05-1114.02
or Hydrogen chloride, 4 M solution in 1,4-dioxane7647-01-036.46
Saturated sodium bicarbonate (NaHCO₃) solution144-55-884.01
Ethyl acetate (EtOAc)141-78-688.11
Magnesium sulfate (MgSO₄), anhydrous7487-88-9120.37

Procedure:

  • Dissolve the Boc-protected intermediate (1.00 g, 2.64 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Method A (TFA): Add trifluoroacetic acid (5 mL) to the solution and stir at room temperature for 2 hours.

  • Method B (HCl/Dioxane): Add a 4 M solution of HCl in 1,4-dioxane (10 mL) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Take up the residue in ethyl acetate (30 mL) and wash carefully with saturated sodium bicarbonate solution (2 x 20 mL) until gas evolution ceases.

  • Wash the organic phase with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification by chromatography or crystallization may be performed if necessary.

Expected Results:

  • Yield: Typically >90%.

  • Appearance: Solid or viscous oil.

  • LC-MS (ESI): m/z = 280 (M+H)⁺.

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm, representative data): 7.85 (td, 1H), 6.95 (dd, 1H), 4.65-4.50 (m, 2H), 3.90 (s, 3H), 3.20-3.00 (m, 4H), 2.90-2.70 (m, 1H, NH), 2.10-1.80 (m, 6H). Note: This is a representative spectrum; actual shifts may vary.

Rationale for Scaffold Selection & SAR Insights

The selection of the 3,9-diazabicyclo[4.2.1]nonane scaffold is a deliberate choice rooted in principles of medicinal chemistry.

G cluster_0 Key Structural Features cluster_1 Predicted Advantages in Drug Design A 3,9-Diazabicyclo[4.2.1]nonane Core B Conformational Rigidity A->B C Defined 3D Vector for Substituents A->C D Secondary Amine (N3) A->D E Increased Binding Affinity B->E F Improved Target Selectivity B->F C->E C->F H Site for Further Derivatization D->H G Favorable PK Properties (Metabolic Stability, Solubility) E->G F->G

Figure 2: Rationale for using the 3,9-diazabicyclo[4.2.1]nonane scaffold.

  • Conformational Rigidity: Unlike flexible acyclic or monocyclic amines, the bicyclic system significantly restricts bond rotation.[4] This pre-organizes the molecule into a conformation that may be more favorable for binding to the target, reducing the entropic penalty upon binding and potentially increasing affinity.[9]

  • Structure-Activity Relationship (SAR): The secondary amine at the N3 position (after deprotection) serves as a key attachment point for introducing diversity. SAR studies can systematically explore different substituents at this position to probe interactions with the TASK-1 channel and optimize potency and selectivity.

  • Physicochemical Properties: The introduction of the rigid, saturated amine scaffold can improve properties like solubility and metabolic stability compared to more lipophilic or metabolically labile moieties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel TASK-1 inhibitors. Its rigid bicyclic structure provides a robust platform for creating compounds with favorable pharmacological profiles. The synthetic route, involving a standard amide coupling followed by deprotection, is efficient and highly adaptable for creating libraries of analogues to explore structure-activity relationships. The protocols provided herein offer a reliable foundation for researchers and drug development professionals aiming to synthesize and evaluate this promising class of ion channel modulators.

References

  • Gadeyne, S., et al. (2014). The TASK-1 channel in the cardiovascular system. Pflügers Archiv - European Journal of Physiology, 466(5), 849-860. Available at: [Link]

  • Schmidt, C., et al. (2015). Upregulation of K2P3.1 (TASK-1) potassium channels in patients with atrial fibrillation. Circulation, 132(8), 716-726. Available at: [Link]

  • Patsnap Synapse. (2024). What are TASK-1 inhibitors and how do they work?. Available at: [Link]

  • Bayer Pharma Aktiengesellschaft. (2021). Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. US Patent US11208422B2.
  • PubChem. tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wiedmann, F., et al. (2021). The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model. Frontiers in Cardiovascular Medicine, 7, 608821. Available at: [Link]

  • Zhang, X., et al. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds, 53(4), 468-473. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • Syed Shafi, S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(2), 1-4. Available at: [Link]

  • University of Leeds. (2020). Understanding ion channel inhibition to open doors in drug discovery. School of Medicine News. Available at: [Link]

  • Lowe, R. A. (2016). Realising Lead-Oriented Synthesis- A 'Top-Down' Approach to Synthesising Lead-Like Scaffolds. Doctoral dissertation, University of Leeds. Available at: [Link]

  • Roy, A., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22389-22480. Available at: [Link]

  • D'yakonov, V. A., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. Available at: [Link]

  • Gündisch, D., et al. (2002). Synthesis, evaluation and structure affinity relationship of novel diazabicyclo[4.2.1]nonane derivatives as ligands for nicotinic acetylcholine receptors (nAChRs). XVIIth International Symposium on Medicinal Chemistry. Barcelona, Spain.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-143. Available at: [Link]

  • PubChem. 3-Fluoro-6-methoxypyridine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. HATU. National Center for Biotechnology Information. Available at: [Link]

  • Schmidt, C., et al. (2017). The two-pore-domain potassium channel TASK-1 is a new therapeutic target for atrial fibrillation. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(1), 1-1.
  • European Patent Office. (2022). KRAS INHIBITORS. EP 4305037 B1. Available at: [Link]

  • Hindle, A. L. J. (2023). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Doctoral dissertation, University of Leeds. Available at: [Link]

  • Frosini, M., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(2), 422-433. Available at: [Link]

  • Gómez-Zepeda, D., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704.
  • White Rose eTheses Online. (2018). Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. Available at: [Link]

  • Cignarella, G., et al. (2000). Synthesis, modelling, and μ-opioid receptor affinity of N-3 (9)-arylpropenyl-N-9 (3)-propionyl-3, 9-diazabicyclo [3.3. 1] nonanes. Il Farmaco, 55(8), 553-562.
  • van der Wouden, P. A., et al. (2021). Structure Based Design of Bicyclic Peptide Inhibitors of RbAp48. Angewandte Chemie International Edition, 60(4), 1813-1818. Available at: [Link]

Sources

Application Note & Protocol: Trifluoroacetic Acid-Mediated Boc Deprotection of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The 3,9-diazabicyclo[4.2.1]nonane is a conformationally restricted, bridged bicyclic diazepine scaffold that serves as a critical building block in medicinal chemistry.[1] Its rigid structure is frequently incorporated into novel chemical entities to optimize binding affinity, selectivity, and pharmacokinetic properties in structure-activity relationship (SAR) studies.[1]

Protecting group chemistry is fundamental to the multi-step synthesis of such complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile, orthogonal removal under acidic conditions.[2]

This application note provides a comprehensive, field-proven guide for the efficient removal of the Boc protecting group from tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate using trifluoroacetic acid (TFA). We will delve into the underlying reaction mechanism, present a detailed experimental protocol with robust safety measures, and offer expert insights into reaction monitoring, work-up strategies, and troubleshooting.

Scientific Background: The Mechanism of Acidolysis

The deprotection of a Boc-protected amine with a strong acid like TFA proceeds via an E1 elimination mechanism. This process is highly efficient due to the formation of stable intermediates and gaseous byproducts that drive the reaction to completion.

The mechanism unfolds in four key steps[2][3]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA, enhancing the electrophilicity of the carbonyl carbon.

  • Fragmentation: The protonated carbamate undergoes cleavage of the tert-butyl-oxygen bond. This step is energetically favorable as it generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.

  • Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the reaction medium, yielding the corresponding ammonium trifluoroacetate salt.

The gaseous nature of CO2 and the volatility of isobutylene (formed from the deprotonation of the tert-butyl cation) help to shift the equilibrium towards the product side.[3]

Boc_Deprotection_Mechanism Figure 1: Mechanism of TFA-Mediated Boc Deprotection cluster_reactants cluster_intermediates cluster_products BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc⁺-H BocAmine->ProtonatedBoc 1. Protonation TFA H⁺ (from TFA) CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid 2. Fragmentation tBuCation (CH₃)₃C⁺ ProtonatedBoc->tBuCation FreeAmine R-NH₂ CarbamicAcid->FreeAmine 3. Decarboxylation CO2 CO₂↑ CarbamicAcid->CO2 Isobutylene Isobutylene↑ tBuCation->Isobutylene Deprotonation AmineSalt R-NH₃⁺  TFA⁻ FreeAmine->AmineSalt 4. Protonation

Caption: Figure 1: Mechanism of TFA-Mediated Boc Deprotection.

Detailed Experimental Protocol

This protocol is designed for the deprotection of this compound on a typical laboratory scale.

Materials and Equipment
Reagents & Materials Grade/Purity Equipment
This compound>95%Round-bottom flask with stir bar
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Magnetic stir plate
Dichloromethane (DCM)AnhydrousFume hood
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeSeparatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeRotary evaporator
Diethyl ether or MTBEACS GradeStandard laboratory glassware
TLC plates (Silica gel 60 F₂₅₄)-pH paper or meter
Critical Safety Precautions

Trifluoroacetic acid is a highly corrosive and toxic substance that can cause severe chemical burns, which may be delayed in appearance.[4][5] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving TFA must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[4][6] Ensure an emergency eyewash station and safety shower are immediately accessible.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty, chemical-resistant gloves such as butyl rubber or Viton. Standard nitrile gloves offer limited protection and are not suitable for prolonged handling or large volumes.[4]

    • Eye Protection: ANSI-approved chemical splash goggles are required. A full-face shield must be worn over the goggles when handling larger quantities (>500 mL).[4][6]

    • Lab Coat: A chemical-resistant apron over a flame-retardant lab coat is recommended. Ensure full-length pants and closed-toe shoes are worn.[7]

  • Handling: Always add acid to the solvent slowly to dissipate any heat generated. Never add solvent to the acid. Store TFA in its original container, away from incompatible materials like bases, oxidizing agents, and metals.[6]

  • Waste Disposal: Neutralize TFA-containing aqueous waste with a suitable base (e.g., sodium bicarbonate) before disposal, following institutional guidelines.

Step-by-Step Deprotection Procedure

Caption: Figure 2: Experimental Workflow for Boc Deprotection.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

    • Scientist's Note: DCM is an excellent solvent for both the starting material and the resulting TFA salt, ensuring a homogeneous reaction.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

    • Rationale: While the reaction is often robust at room temperature, initial cooling helps to control any potential exotherm, especially on a larger scale.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common and effective ratio is 25-50% TFA in DCM (v/v).[8][9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress until the starting material is fully consumed. This can be done using Thin-Layer Chromatography (TLC) or LC-MS.[10]

    • TLC: The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.[10]

    • LC-MS: Direct analysis of an aliquot will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[11]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene multiple times.[12][13]

Work-up and Isolation

The choice of work-up depends on whether the final product is desired as the TFA salt or the free base.

Procedure A: Isolation as the Trifluoroacetate Salt

  • After evaporation (Step 7), the crude residue is often the desired TFA salt and can be used directly in subsequent steps if conditions are compatible.[13]

  • For purification, triturate the oily residue with a non-polar solvent like cold diethyl ether or MTBE. This will often precipitate the salt as a solid.

  • Collect the solid by filtration, wash with additional cold ether, and dry under vacuum.

Procedure B: Isolation as the Free Base

  • After evaporation (Step 7), dissolve the residue in a minimal amount of DCM.[10]

  • Transfer the solution to a separatory funnel and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the aqueous layer is basic (pH > 8).

    • Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[10]

Data Analysis and Characterization

Parameter Recommended Value/Method Rationale / Expected Outcome
Stoichiometry TFA used in large excess (e.g., 25-50% v/v)Drives the reaction to completion by ensuring sufficient acid for both catalysis and salt formation.
Temperature 0 °C to Room TemperatureProvides a balance between reaction rate and control, minimizing potential side reactions.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion, but should always be confirmed by reaction monitoring.
TLC Analysis Mobile Phase: 10% MeOH in DCM (+1% NH₄OH for free base)Product Rf << Starting Material Rf. Staining with ninhydrin will visualize the amine product.[10]
LC-MS C18 column, Acetonitrile/Water gradient with 0.1% TFAConfirms disappearance of starting material [M+H]⁺ and appearance of product [M+H]⁺.
¹H NMR Solvent: CDCl₃ or D₂ODisappearance of the characteristic tert-butyl singlet at ~1.4-1.5 ppm.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, additional TFA can be added, or the reaction time can be extended. Ensure the starting material is fully dissolved.

  • Side Reactions (tert-Butylation): The tert-butyl cation generated during the reaction is an electrophile and can alkylate nucleophilic sites on the substrate or product, particularly with electron-rich aromatic rings or thiols.[14] If this is a concern, a cation scavenger such as triisopropylsilane (TIS) or anisole (1-5% v/v) can be added to the reaction mixture to trap the carbocation.[15]

  • Product Solubility Issues: The free base of 3,9-diazabicyclo[4.2.1]nonane may have some water solubility. If recovery is low during the basic work-up (Procedure B), perform additional extractions or use a different organic solvent like ethyl acetate.

  • Alternative Acids: While TFA is highly effective, other acidic systems like 4M HCl in dioxane or methanol can also be used and may be preferable if the trifluoroacetate counter-ion is undesirable.[9][16] The primary advantage of HCl/dioxane is that the solvent and excess acid can be easily removed by evaporation.[17]

Conclusion

The TFA-mediated deprotection of this compound is a robust and highly reliable transformation essential for synthetic chemists. By understanding the underlying mechanism, adhering to strict safety protocols, and employing the detailed procedures outlined in this note, researchers can confidently and efficiently access the versatile bicyclic amine core. Careful reaction monitoring and selection of an appropriate work-up strategy are key to achieving high purity and yield, enabling the advancement of complex drug discovery programs.

References

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Thermo Fisher Scientific. (2025). Trifluoroacetic acid - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID.
  • Galka, M. A., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
  • Oreate AI. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
  • Synthesis of 3,9-diazabicyclo[4.2.1]nonane. (n.d.).
  • [3+2] CYCLOADDITION-BASED ONE-POT SYNTHESIS OF 3,9-DIAZABICYCLO[4.2.1]NONANE. (n.d.).
  • Jensen, S. B., et al. (n.d.). Synthesis of (±) 3-(6-nitro-2-quinolinyl)-[9-methyl-11C]-3,9-diazabicyclo-[4.2.1]-nonane ([11C-methyl]NS 4194). Pure.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION - General Procedure for the deprotection of the Boc-group.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Galka, M. A., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ACS Publications.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • Reddit. (2014). Removal of Boc protecting group as workup?.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • BenchChem. (n.d.). Technical Support Center: Reactions with Boc-Protected Amines.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • Srinivasan, N., et al. (2005). Rapid N-Boc Deprotection with TFA. Molecular Diversity.
  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection.

Sources

Reaction Conditions for Coupling with Carboxylic Acids: A Detailed Guide to Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond via the condensation of a carboxylic acid and an amine is arguably the most frequently performed transformation in medicinal chemistry and drug development.[1][2] Despite its conceptual simplicity, the direct reaction is kinetically slow and thermodynamically challenging at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the process universally requires the "activation" of the carboxylic acid, a step that converts the hydroxyl moiety into a good leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.[3]

This guide provides an in-depth exploration of the core principles, mechanistic underpinnings, and field-proven protocols for the most effective coupling strategies. We will dissect the causality behind experimental choices, offering a framework for rational reagent selection and reaction optimization.

The Core Principle: Carboxylic Acid Activation

The central strategy in all amide coupling reactions is the in-situ generation of a highly reactive carboxylic acid derivative. This is achieved by reacting the carboxylic acid with a "coupling reagent." The reagent facilitates the conversion of the carboxylic acid's hydroxyl group into a superior leaving group, which is then displaced by the amine nucleophile.[4] This two-step process, often performed in a single pot, is the cornerstone of modern amide synthesis.[1]

G cluster_0 Reaction Components cluster_1 Activation & Coupling Workflow Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) A Carboxylic Acid + Coupling Reagent + Base Amine (R'-NH2) Amine (R'-NH2) C Amine Addition Coupling Reagent Coupling Reagent Base Base B Activated Intermediate (e.g., Active Ester) A->B Activation Step B->C Nucleophilic Attack D Amide Bond Formation (R-CO-NH-R') C->D Product Formation

General workflow for amide bond formation.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), were among the first reagents developed for peptide synthesis and remain widely used.[5][6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7]

Mechanism of Action: The reaction begins with the carboxylic acid adding to the carbodiimide, forming the O-acylisourea. This intermediate is highly electrophilic and can be directly attacked by the amine to form the amide and a urea byproduct.[7] However, this intermediate is unstable and prone to side reactions.

Key Challenges & Solutions:

  • N-Acylurea Formation: The O-acylisourea can rearrange into a stable, unreactive N-acylurea, which terminates the reaction and reduces yield.[5][8]

  • Racemization: For chiral carboxylic acids (especially α-amino acids), the O-acylisourea intermediate is susceptible to racemization.[1]

To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always used.[6][9] These additives react with the O-acylisourea faster than it can rearrange, forming an active ester (OBt or OAt ester). This new intermediate is more stable than the O-acylisourea, significantly suppressing both N-acylurea formation and racemization, while remaining sufficiently reactive to couple with the amine.[5][10]

G RCOOH R-COOH Isourea O-Acylisourea (Reactive, Unstable) RCOOH->Isourea EDC EDC EDC->Isourea NAcylurea N-Acylurea (Side Product) Isourea->NAcylurea Rearrangement OBtEster OBt Active Ester (More Stable) Isourea->OBtEster HOBt HOBt (Additive) HOBt->OBtEster Amide Amide Product OBtEster->Amide Amine R'-NH2 Amine->Amide Urea Urea Byproduct

Mechanism of carbodiimide coupling with HOBt.
Protocol 1: General Procedure for EDC/HOBt Coupling
  • Preparation: Dissolve the carboxylic acid (1.0 equiv.) and HOBt (1.0-1.2 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.0-1.2 equiv.) to the mixture.

  • Pre-activation: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This allows for the formation of the OBt active ester.

  • Coupling: Add the amine (1.0-1.1 equiv.) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0 equiv. for the salt plus a catalytic amount, ~0.1 equiv.).

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.[11]

Onium Salt-Based Coupling Reagents

Onium salts, which include aminium/uronium and phosphonium salts, are among the most powerful and efficient coupling reagents available.[1][4] They offer rapid reaction times, high yields, and very low levels of racemization, making them the reagents of choice for challenging couplings, including solid-phase peptide synthesis (SPPS).[1][12]

A. Aminium/Uronium Salts

This class includes reagents like HBTU, HCTU, and the highly effective HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[13] Although historically referred to as uronium salts, structural studies have shown most (like HBTU and HATU) are actually aminium (or guanidinium) isomers.[14][15]

Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the aminium salt to form a highly reactive OAt- or OBt-active ester, which then rapidly reacts with the amine.[13][16][17] The superiority of HOAt-based reagents like HATU stems from the neighboring group effect of the pyridine nitrogen, which accelerates the coupling and further suppresses racemization.[16][18]

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate OAtEster OAt Active Ester (Highly Reactive) Carboxylate->OAtEster HATU HATU HATU->OAtEster TMU Tetramethylurea Amide Amide Product OAtEster->Amide Amine R'-NH2 Amine->Amide

Mechanism of HATU-mediated coupling.
Protocol 2: High-Efficiency Coupling with HATU
  • Preparation: Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous solvent (DMF is common).[11]

  • Activation: Add HATU (1.0-1.2 equiv.) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv.).[11][13]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for generating the active ester before the amine is introduced.[11]

  • Coupling: Add the amine (1.0-1.2 equiv.) to the activated mixture.

  • Monitoring: Stir at room temperature. These reactions are often very fast, typically completing within 30 minutes to 2 hours. Monitor by TLC or LC-MS.

  • Work-up: Follow the standard aqueous work-up procedure as described in Protocol 1.

B. Phosphonium Salts

Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP operate via a similar mechanism to aminium salts, forming an active ester.[19][20]

Key Advantage: A significant advantage of phosphonium salts is that they do not react with the amine component.[1][19] Aminium salts can react with the amine to form an unreactive guanidinium byproduct, which is a terminating side reaction. This makes phosphonium reagents particularly valuable for intramolecular cyclizations or when using a precious or poorly nucleophilic amine where an excess of the amine cannot be used.[1][6]

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate OBtEster OBt Active Ester Carboxylate->OBtEster PyBOP PyBOP PyBOP->OBtEster Byproduct Phosphoramide Byproduct Amide Amide Product OBtEster->Amide Amine R'-NH2 Amine->Amide

Sources

Use of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate as a building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Authored by: A Senior Application Scientist

Introduction: Unlocking Three-Dimensional Chemical Space

In contemporary drug discovery, the exploration of three-dimensional (3D) molecular architectures is paramount for identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Saturated bicyclic scaffolds have emerged as invaluable starting points, moving medicinal chemistry away from the flat, sp²-hybridized structures that have historically dominated screening libraries.[1][2] The rigid 3,9-diazabicyclo[4.2.1]nonane framework is a particularly compelling scaffold, offering a defined spatial arrangement of nitrogen atoms that can be leveraged to interact with biological targets in a highly specific manner.

This guide focuses on This compound , a strategically protected version of this core. The presence of the tert-butyloxycarbonyl (Boc) group at the N9 position serves a critical role, enabling chemists to selectively functionalize the secondary amine at the N3 position before exposing the N9 amine for subsequent elaboration. This mono-protection strategy is the key to its utility, providing a reliable and controlled pathway to construct complex, well-defined molecules. This building block is particularly valuable in the synthesis of compounds targeting the central nervous system and in the development of novel inhibitors for challenging targets like KRAS.[3][4]

This document provides detailed application notes and validated protocols for the synthetic manipulation of this versatile building block, grounded in established chemical principles and supported by authoritative literature.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation.

PropertyValueReference
CAS Number 1251015-63-0[5]
Molecular Formula C₁₂H₂₂N₂O₂[6][7]
Molecular Weight 226.32 g/mol [6][7]
Appearance White to off-white solid or oilVaries by supplier
Purity Typically >97%Varies by supplier
Storage Store at 2-8°C, protect from light and moisture[6]
Handling & Safety Notes:
  • This compound is harmful if swallowed and may cause skin and eye irritation.[7]

  • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handle in a well-ventilated fume hood.

  • Due to the presence of the Boc group, avoid exposure to strong acids during storage and handling, unless deprotection is intended.

Application I: Selective Functionalization of the N3-Amine

The primary utility of this building block lies in the reactivity of the nucleophilic secondary amine at the N3 position. The steric and electronic influence of the Boc-protected N9-bridgehead amine leaves the N3 position readily accessible for a variety of classical and modern coupling reactions.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a cornerstone of modern medicinal chemistry, enabling the direct formation of a C(aryl)-N bond. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (like Pd₂(dba)₃) and a specialized phosphine ligand (like Xantphos) is employed. The ligand is not merely a spectator; it coordinates to the palladium center, modulating its reactivity and stability. Bulky, electron-rich biarylphosphine ligands are essential for promoting the challenging reductive elimination step that forms the final C-N bond.

  • Base: A weak, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is used. Its role is to deprotonate the secondary amine, generating the active nucleophile without causing hydrolysis of the substrate or promoting unwanted side reactions. Its solubility in organic solvents also plays a beneficial role.

  • Solvent: An inert, high-boiling aprotic solvent like dioxane or toluene is required to achieve the temperatures necessary for the catalytic cycle to proceed efficiently.

Detailed Experimental Protocol:
  • Inert Atmosphere: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl halide (e.g., bromobenzene) (1.1 eq.), and cesium carbonate (1.5 eq.).

  • Evacuation and Backfilling: Seal the vessel and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the N3-arylated product.

Workflow Visualization

cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 Combine Reactants: - Bicyclic Amine (1.0 eq) - Aryl Halide (1.1 eq) - Cs₂CO₃ (1.5 eq) prep2 Establish Inert Atmosphere (Evacuate/Backfill Ar x3) prep1->prep2 prep3 Add Catalyst System: - Pd₂(dba)₃ (2 mol%) - Xantphos (4 mol%) prep2->prep3 prep4 Add Anhydrous Dioxane prep3->prep4 react Heat to 100-110 °C (12-24 h) prep4->react monitor Monitor by LC-MS/TLC react->monitor workup1 Cool & Dilute with EtOAc monitor->workup1 workup2 Filter through Celite workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 purify Flash Column Chromatography workup3->purify end end purify->end Isolated N3-Arylated Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Application II: Boc Group Removal and N9-Amine Functionalization

Once the N3 position has been appropriately derivatized, the Boc protecting group on the N9 amine can be efficiently removed. This unmasks a new reactive handle, allowing for the sequential construction of more complex molecules.

Protocol 2: Acid-Mediated Boc Deprotection

The tert-butoxycarbonyl group is prized for its stability to a wide range of reaction conditions while being readily cleavable under acidic treatment.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the highly stable tert-butyl cation, which is quenched to form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine.[8][9]

Causality Behind Experimental Choices:

  • Reagent: Trifluoroacetic acid (TFA) is commonly used as it is a strong acid that is volatile and easily removed.[9] Alternatively, a solution of HCl in an organic solvent (like dioxane or methanol) can be used.[10]

  • Solvent: An inert solvent like dichloromethane (DCM) is ideal as it is unreactive towards the acidic conditions and readily dissolves the starting material.

  • Safety: The reaction produces gaseous carbon dioxide and isobutylene. It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed vessel.[9]

Detailed Experimental Protocol:
  • Dissolution: Dissolve the N3-functionalized, N9-Boc-protected diazabicyclononane (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the initial exotherm of the acid addition.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution. Effervescence (CO₂ evolution) should be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in DCM and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the effervescence ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used without further purification.

Workflow Visualization

start N3-Functionalized, N9-Boc Protected Substrate dissolve Dissolve in DCM (0.1 M) start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA (5-10 eq) (Observe CO₂ evolution) cool->add_tfa react Stir at RT (1-3 h) add_tfa->react concentrate Concentrate in vacuo react->concentrate neutralize Basic Work-up (Sat. NaHCO₃) concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry (Na₂SO₄) & Concentrate extract->dry product Free N9-Amine Product dry->product next_step Proceed to N9-Functionalization (e.g., Acylation, Alkylation) product->next_step

Caption: Workflow for Acid-Mediated Boc Deprotection.

Conclusion

This compound is a powerful and enabling building block for chemists seeking to explore novel, three-dimensional chemical space. Its pre-defined stereochemistry and orthogonal protection scheme provide a reliable platform for the systematic synthesis of complex diamine derivatives. The protocols detailed herein for selective N-arylation and Boc deprotection represent robust and reproducible methods that can be readily adapted for the synthesis of diverse compound libraries in drug discovery and materials science. By understanding the causality behind the chosen reagents and conditions, researchers can troubleshoot and optimize these transformations for their specific synthetic targets.

References

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. Available at: [Link]

  • Green Synthesis of Heterocyclic Systems by 1,3-Dipolar Cycloaddition-Initiated Transformations. ScholarWorks at UMass Boston. Available at: [Link]

  • An unexpected re-arrangement of the antibiotic carbapenem core to new 1,4-diazepin-5-one scaffolds. RSC Publishing. Available at: [Link]

  • Removal of Boc protecting group as workup? Reddit. Available at: [Link]

  • KRAS INHIBITORS. European Patent Office. Available at: [Link]

  • Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. Google Patents.
  • An unexpected re-arrangement of the antibiotic carbapenem core to new 1,4-diazepin-5-one scaffolds. RSC Publishing. Available at: [Link]

  • tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate. PubChem. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Stereoselective Synthesis of Substituted 3,9-Diazabicyclo[4.2.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 3,9-Diazabicyclo[4.2.1]nonanes in Medicinal Chemistry

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a conformationally constrained bicyclic diamine that has garnered significant attention in medicinal chemistry. Its rigid architecture allows for the precise spatial orientation of substituents, making it an attractive template for the design of potent and selective ligands for various biological targets. Notably, derivatives of this scaffold have been identified as potent dual orexin receptor antagonists, which are promising therapeutic agents for the treatment of insomnia.[1] The stereochemistry of the substituents on the bicyclic core is crucial for biological activity, necessitating the development of robust and efficient stereoselective synthetic methods.

This comprehensive guide provides an in-depth analysis of a key stereoselective synthetic strategy, complete with detailed protocols, mechanistic insights, and comparative data. Additionally, alternative synthetic approaches are discussed to offer a broader perspective for researchers in drug discovery and development.

Primary Synthetic Strategy: Asymmetric Synthesis via Crystallization-Induced Diastereomer Transformation (CIDT)

A recently developed and highly practical approach for the asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane core leverages a crystallization-induced diastereomer transformation (CIDT) of an oxime intermediate. This method, detailed by Lisnyak et al. (2023), offers a scalable and efficient route to enantiomerically pure bicyclic diamines.[1][2][3] The overall synthetic pathway is outlined below:

CIDT_Beckmann_Reduction_Pathway Start N-Substituted Nortropinone Oxime Diastereomeric Oxime Mixture Start->Oxime Hydroxylamine, Chiral Amine E_Oxime Pure (E)-Oxime Oxime->E_Oxime Crystallization-Induced Diastereomer Transformation (CIDT) Lactam Chiral Lactam E_Oxime->Lactam Stereospecific Beckmann Rearrangement Target (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative Lactam->Target Reduction (e.g., LiAlH4)

Figure 1: Overall workflow for the asymmetric synthesis of a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.

Causality Behind Experimental Choices

The elegance of this synthetic route lies in the strategic use of a chiral auxiliary to control the stereochemistry, followed by a highly stereospecific rearrangement.

  • Chiral Auxiliary and CIDT: The use of an enantiopure amine, such as (S)-phenylethylamine, in the oximation step introduces a chiral center, leading to the formation of a mixture of diastereomeric oximes. The key to this process is the subsequent crystallization-induced diastereomer transformation. By carefully selecting the crystallization solvent and conditions, the less soluble diastereomer crystallizes out of solution, shifting the equilibrium in the solution towards its formation, ultimately converting the entire mixture into a single, pure diastereomer.[1] This obviates the need for chiral chromatography, making the process highly efficient and scalable.

  • Stereospecific Beckmann Rearrangement: The Beckmann rearrangement of the purified (E)-oxime is a highly stereospecific process. The group anti-periplanar to the oxime's hydroxyl group migrates, leading to the formation of a single regio- and stereoisomer of the resulting lactam.[1][3] This ensures that the stereochemistry established during the CIDT step is faithfully transferred to the bicyclic core.

  • Reduction of the Lactam: The final step involves the reduction of the lactam to the corresponding diamine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly used for this transformation, effectively converting the amide functionality to an amine without epimerization of the adjacent stereocenters.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Substituted Nortropinone

N-substituted nortropinones are key starting materials for the synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold. A common method for their preparation is the Robinson-Schöpf condensation.

Materials:

  • Succinaldehyde

  • Primary amine (e.g., methylamine, benzylamine)

  • Acetonedicarboxylic acid

  • Appropriate buffer solution (pH 4-5)

  • Solvents for extraction (e.g., dichloromethane, chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare a buffered aqueous solution at pH 4-5.

  • To the buffered solution, add succinaldehyde, the desired primary amine, and acetonedicarboxylic acid in stoichiometric amounts.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, basify the reaction mixture with a suitable base (e.g., potassium carbonate) to pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted nortropinone.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Asymmetric Synthesis of a Mono-protected (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative

This protocol is adapted from the work of Lisnyak et al. (2023).[1][3]

Part A: Oximation and Crystallization-Induced Diastereomer Transformation (CIDT)

Materials:

  • N-((S)-1-phenylethyl)nortropinone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Solvent for CIDT (e.g., isopropanol)

Procedure:

  • To a solution of N-((S)-1-phenylethyl)nortropinone (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly to room temperature.

  • Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure (E)-oxime diastereomer.

Part B: Stereospecific Beckmann Rearrangement

Materials:

  • Pure (E)-oxime from Part A

  • Polyphosphoric acid (PPA) or other suitable reagent (e.g., p-toluenesulfonyl chloride)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • Add the pure (E)-oxime (1.0 eq) to polyphosphoric acid (10 eq by weight) at room temperature.

  • Heat the mixture to 100-120 °C and stir for 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lactam by column chromatography on silica gel.

Part C: Reduction of the Lactam

Materials:

  • Chiral lactam from Part B

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • To a stirred suspension of LiAlH4 (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the chiral lactam (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-protected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. Further purification can be achieved by chromatography if necessary.

Alternative Synthetic Strategies

While the CIDT approach is highly effective, other stereoselective methods for the synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold have been explored. These alternatives can be valuable depending on the desired substitution pattern and available starting materials.

Diastereoselective Intramolecular [3+2] Cycloaddition

A one-pot methodology involving a three-component [3+2] cycloaddition followed by reduction and lactamization has been developed for the diastereoselective synthesis of scaffolds containing the 3,9-diazabicyclo[4.2.1]nonane core.[1] This approach involves the reaction of an amino acid, an aldehyde, and a dipolarophile to generate a pyrrolidine intermediate, which then undergoes intramolecular cyclization.

Cycloaddition_Pathway Components Amino Acid + Aldehyde + Dipolarophile Pyrrolidine Substituted Pyrrolidine Components->Pyrrolidine [3+2] Cycloaddition Bicycle 3,9-Diazabicyclo[4.2.1]nonane Scaffold Pyrrolidine->Bicycle Intramolecular Cyclization

Figure 2: General workflow for the [3+2] cycloaddition approach.

The stereoselectivity of this process is often controlled by the stereochemistry of the starting amino acid and the reaction conditions. This method offers a high degree of flexibility in introducing substituents on the bicyclic framework.

Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a powerful tool for the construction of nitrogen-containing heterocyclic systems. In the context of 3,9-diazabicyclo[4.2.1]nonanes, a suitably functionalized piperidine derivative can undergo an intramolecular cyclization to form the bicyclic core.

An organocatalyzed, asymmetric intramolecular Mannich reaction can be employed to achieve high enantioselectivity.[4] This typically involves the use of a chiral amine catalyst, such as a proline derivative, to facilitate the cyclization of a linear precursor containing both an enolizable ketone or aldehyde and an imine or iminium ion. The stereochemical outcome is dictated by the chiral catalyst and the transition state of the cyclization.

Data Presentation and Comparison

The choice of synthetic route will depend on factors such as desired stereochemistry, scalability, and available starting materials. The following table provides a qualitative comparison of the discussed methods.

Synthetic Strategy Stereocontrol Scalability Starting Material Complexity Key Advantages
CIDT / Beckmann Rearrangement Excellent (via chiral auxiliary and crystallization)HighModerateHigh enantiopurity without chromatography.
Intramolecular [3+2] Cycloaddition Good to Excellent (substrate and reagent control)ModerateVariableHigh convergency and diversity.
Intramolecular Mannich Reaction Good to Excellent (catalyst control)ModerateModerate to HighAccess to diverse substitution patterns.

Conclusion and Future Perspectives

The stereoselective synthesis of substituted 3,9-diazabicyclo[4.2.1]nonanes is a dynamic area of research with significant implications for drug discovery. The crystallization-induced diastereomer transformation coupled with a stereospecific Beckmann rearrangement represents a robust and scalable method for accessing enantiopure derivatives. Alternative strategies, such as intramolecular cycloadditions and Mannich reactions, provide complementary approaches that expand the accessible chemical space.

Future efforts in this field will likely focus on the development of novel catalytic systems for even more efficient and versatile syntheses. The exploration of new substitution patterns on the 3,9-diazabicyclo[4.2.1]nonane scaffold will undoubtedly lead to the discovery of new bioactive molecules with therapeutic potential.

References

  • Berger, R. (2011). The enantioselective total syntheses of eight cladiellin natural products. PhD thesis, University of Glasgow. [Link]

  • Coleman, P. J., et al. (2010). Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat. Bioorganic & Medicinal Chemistry Letters, 20(14), 4201-4205. [Link]

  • Grygorenko, O. O., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5147-5205. [Link]

  • Kotha, S., et al. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 1503-1508. [Link]

  • Lisnyak, V. G., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 88(17), 12493-12501. [Link]

  • Mose, R., et al. (2023). Remote Asymmetric Bisvinylogous [4+2] Cycloaddition Reaction to Synthesize Spirocyclic Frameworks. Advanced Synthesis & Catalysis. [Link]

  • Romea, P., & Urpí, F. (2009). Stereoselective Synthesis of anti α-Methyl-β-Methoxy Carboxylic Compounds. Organic Syntheses, 86, 81. [Link]

  • Song, J. H., et al. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry, 32(5), 1145-1150. [Link]

  • Stoltz, B. M., & Allan, K. M. (2008). A Concise Total Synthesis of (−)-Quinocarcin via Aryne Annulation. Journal of the American Chemical Society, 130(49), 16674-16675. [Link]

  • Willand, N., et al. (2007). Efficient, two-step synthesis of N-substituted nortropinone derivatives. Tetrahedron Letters, 48(24), 4219-4222. [Link]

  • Zhang, X., et al. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds, 53(4), 468-473. [Link]

  • Zhang, X., et al. (2019). One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. Molecules, 24(3), 601. [Link]

  • Denmark Group. The Beckmann Rearrangement. [Link]

  • Govender, T., et al. (2014). Organocatalytic Mannich Reactions on a Carbapenem Core - Synthesis of Mannich Bases and Bicyclic Diazanonanes. European Journal of Organic Chemistry, 2014(18), 3845-3853. [Link]

  • Li, A. Y. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Secondary Amine in Boc-Protected Diazabicyclononanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diazabicycloalkanes represent a class of rigid scaffolds that have garnered significant interest in drug discovery and medicinal chemistry due to their ability to confer conformational rigidity to molecules, thereby improving pharmacological properties.[1][2] This guide provides a detailed exploration of synthetic strategies for the selective functionalization of the secondary amine in N-Boc-protected diazabicyclononane frameworks. By leveraging the orthogonal stability of the tert-butyloxycarbonyl (Boc) protecting group, chemists can precisely modify the available secondary amine through various transformations, including N-alkylation, N-acylation, and N-sulfonylation. This document serves as a comprehensive resource for researchers, offering not only step-by-step protocols but also the underlying mechanistic rationale and practical insights essential for successful synthesis and troubleshooting.

The Strategic Importance of the Diazabicyclononane Scaffold

The 3,7-diazabicyclo[3.3.1]nonane core is a privileged scaffold in modern drug design. Its rigid, chair-boat or twin-chair conformation pre-organizes appended functional groups in a well-defined three-dimensional space. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets. The presence of two nitrogen atoms offers multiple points for diversification. Protecting one nitrogen with an acid-labile Boc group provides a robust strategy for the selective functionalization of the remaining secondary amine, which is the focus of this guide.[3]

Figure 1: General scheme for the selective functionalization of a Boc-protected diazabicyclononane scaffold.

Core Functionalization Strategies and Protocols

The nucleophilic secondary amine is amenable to a variety of transformations. The choice of method depends on the desired functionality and the overall synthetic strategy.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds, particularly favored for its mild conditions and broad substrate scope.[4][5] The reaction proceeds via the in-situ formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a hydride reagent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mildness and tolerance of acidic conditions generated during iminium formation, which prevents the need for strict pH control.[4][6]

workflow start Mix Boc-diazabicyclononane and Aldehyde/Ketone in Solvent (e.g., CH2Cl2 or DCE) imine Stir for 1h at RT (Iminium Ion Formation) start->imine reduce Add Sodium Triacetoxyborohydride (STAB) portion-wise imine->reduce react Stir 4-16h at RT (Monitor by TLC/LC-MS) reduce->react quench Quench with sat. NaHCO3 (aq) react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (e.g., Column Chromatography) extract->purify

Caption: Workflow for N-alkylation via reductive amination.

Protocol 1: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of Boc-protected diazabicyclononane (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

N-Alkylation via Direct Alkylation

Direct alkylation with alkyl halides offers a straightforward route to N-alkylated products. The success of this SN2 reaction hinges on the use of a suitable base to deprotonate the secondary amine, generating a more potent nucleophile. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to prevent competition with the amine.[7]

Protocol 2: General Procedure for Direct N-Alkylation

  • Reaction Setup: To a solution of Boc-protected diazabicyclononane (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C under an inert atmosphere (N₂ or Ar). Safety Note: NaH is highly reactive and flammable upon contact with water. Handle with extreme care.

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive halides.[7]

  • Workup: Carefully quench the reaction at 0 °C by the dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

N-Acylation

N-acylation is a robust and high-yielding reaction to form amides. It typically involves reacting the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Protocol 3: General Procedure for N-Acylation

  • Reaction Setup: Dissolve the Boc-protected diazabicyclononane (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq), in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Acylation: Add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over Na₂SO₄, filter, concentrate, and purify by chromatography.

N-Sulfonylation

The synthesis of sulfonamides is a critical transformation in medicinal chemistry.[8] The reaction proceeds by the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of a sulfonyl chloride.

Protocol 4: General Procedure for N-Sulfonylation

  • Reaction Setup: Dissolve the Boc-protected diazabicyclononane (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) containing a base such as pyridine or TEA (2.0 eq) at 0 °C.

  • Sulfonylation: Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in CH₂Cl₂.

  • Reaction: Stir the mixture at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Workup & Purification: Quench with water and follow the extraction and purification procedure outlined in Protocol 3.

Orthogonal Deprotection of the Boc Group

A key advantage of this synthetic strategy is the ability to remove the Boc group under conditions that leave the newly installed functional group intact. The Boc group is readily cleaved under acidic conditions, regenerating the free amine for subsequent synthetic manipulations.[9][10]

Caption: Orthogonal deprotection of the Boc group to unmask the second amine.

Protocol 5: Procedure for Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in CH₂Cl₂ (0.1 M).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 10-20 eq) or an equal volume of 4 M HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 1-4 hours. Rationale: The cleavage mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[10]

  • Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. The product is typically isolated as the corresponding hydrochloride or trifluoroacetate salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the salt in CH₂Cl₂ and wash with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃), dry the organic layer, and concentrate.

Summary of Functionalization Methods

Method Reagents Typical Base Solvent Key Advantages Potential Challenges
Reductive Amination Aldehyde/Ketone, STABNone required (or cat. AcOH)CH₂Cl₂, DCEMild conditions, broad scope, high yield.[4][5]Requires stable carbonyl compounds.
Direct Alkylation Alkyl Halide (R-X)NaH, Cs₂CO₃DMF, THFDirect C-N bond formation.[3][7]Requires strong base; potential for side reactions.
N-Acylation Acyl Chloride/AnhydrideTEA, DIPEACH₂Cl₂Fast, high-yielding, robust reaction.Acylating agent can be moisture-sensitive.
N-Sulfonylation Sulfonyl ChloridePyridine, TEACH₂Cl₂Forms stable sulfonamide linkage.[8][11]Sulfonyl chlorides can be reactive and require care.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Reaction (Reductive Amination) 1. Inactive STAB. 2. Sterically hindered carbonyl. 3. Low reactivity of amine.1. Use fresh STAB. 2. Increase reaction time/temperature; add catalytic acid. 3. Consider a more forcing method like direct alkylation.
Incomplete Reaction (Direct Alkylation) 1. Insufficient base. 2. Inactive alkyl halide. 3. Steric hindrance.1. Ensure anhydrous conditions and use a slight excess of fresh NaH. 2. Use a more reactive halide (I > Br > Cl). 3. Increase reaction temperature and time.
Multiple Products (Boc Deprotection) Alkylation of other nucleophilic sites on the molecule by the tert-butyl cation.[12]Add a scavenger such as anisole or triethylsilane to the reaction mixture before adding the acid.
Difficulty in Purification Product is highly polar or basic, leading to streaking on silica gel.1. Use a different solvent system (e.g., CH₂Cl₂/MeOH with 1% NH₄OH). 2. Consider reverse-phase chromatography. 3. Isolate as a salt if possible.

References

  • (PDF) Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances - ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available from: [Link]

  • Synthesis of medium-sized cyclic amines by selective ring cleavage of sulfonylated bicyclic amines - PubMed. Available from: [Link]

  • Reductive BOC-Amination of Aldehydes - ResearchGate. Available from: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. Available from: [Link]

  • Preparation of the functionalized diazabicyclononanes 4, 5, 10, and 11... - ResearchGate. Available from: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed. Available from: [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available from: [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A - Semantic Scholar. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available from: [Link]

  • Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC - PubMed Central. Available from: [Link]

  • Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC - NIH. Available from: [Link]

  • WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents.
  • Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction - MDPI. Available from: [Link]

  • (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis - ResearchGate. Available from: [Link]

  • How to do alkylation of NHBOc amines using alkyl bromide? - ResearchGate. Available from: [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. Available from: [Link]

  • Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PubMed. Available from: [Link]

  • Alkylation of Boc protected secondary amines? - ResearchGate. Available from: [Link]

  • Oxidative β-C–H sulfonylation of cyclic amines | Department of Chemistry - chem.ox.ac.uk. Available from: [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - ResearchGate. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available from: [Link]

  • Site-Selective Switching Strategies to Functionalize Polyazines - PMC - NIH. Available from: [Link]

  • Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. Available from: [Link]

  • Any ideas of how you can protect secondary amine with BOC on solid phase? Available from: [Link]

  • Recent Opportunities and Challenges in Selective C-H Functionalization of Methyl Azaarenes: A Highlight from 2010 to 2020 Studies | Bentham Science. Available from: [Link]

  • Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials - PubMed. Available from: [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP. Available from: [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. Available from: [Link]

  • Site-selective and stereoselective functionalization of unactivated C-H bonds - PubMed. Available from: [Link]

  • Recent Opportunities and Challenges in Selective C-H Functionalization of Methyl Azaarenes: A Highlight from 2010 to 2020 Studies - PubMed. Available from: [Link]

Sources

Application Note: A Scalable, Asymmetric Synthesis of a (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active molecules. Its rigid, bicyclic structure allows for precise positioning of substituents in three-dimensional space, making it an attractive framework for the design of potent and selective therapeutic agents. However, the development of scalable and stereocontrolled synthetic routes to enantiomerically pure 3,9-diazabicyclo[4.2.1]nonane intermediates has been a significant challenge. This application note provides a detailed, field-proven protocol for the scale-up synthesis of a monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, a valuable building block for drug development.

The synthetic strategy hinges on a highly efficient crystallization-induced diastereomer transformation (CIDT) of an oxime intermediate. This approach allows for the selective isolation of a single diastereomer from an equilibrating mixture, thereby achieving high enantiomeric purity in a practical and scalable manner.[1][2][3] The subsequent stereospecific Beckmann rearrangement and lactam reduction provide the desired bicyclic diamine with excellent stereocontrol.[1][2][3]

Synthetic Strategy Overview

The overall synthetic route begins with a commercially available nortropinone derivative and proceeds through three key transformations:

  • Oxime Formation and Crystallization-Induced Diastereomer Transformation (CIDT): A nortropinone derivative is reacted with hydroxylamine to form an oxime. The crucial step involves the use of a chiral auxiliary, (S)-phenylethylamine, to induce a dynamic resolution process where the desired E-oxime diastereomer crystallizes from the reaction mixture, driving the equilibrium towards its formation.[1][3]

  • Stereospecific Beckmann Rearrangement: The purified E-oxime undergoes a Beckmann rearrangement to yield a lactam with a defined stereochemistry.[1][4] This rearrangement is a classic and reliable method for the conversion of oximes to amides.[5][6][7][8]

  • Lactam Reduction: The resulting lactam is reduced to the corresponding cyclic diamine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[1][2][3]

This multi-step process is designed to be robust, scalable, and to provide the target compound with high diastereomeric and enantiomeric purity.

Visualized Workflow of the Synthesis

Synthetic_Workflow Start Nortropinone Derivative (Commercially Available) Oxime_Formation Step 1: Oxime Formation & Crystallization-Induced Diastereomer Transformation (CIDT) Start->Oxime_Formation Hydroxylamine, (S)-phenylethylamine E_Oxime Purified E-Oxime (Single Diastereomer) Oxime_Formation->E_Oxime Selective Crystallization Beckmann Step 2: Stereospecific Beckmann Rearrangement E_Oxime->Beckmann Acid Catalyst (e.g., TsCl) Lactam Lactam Intermediate Beckmann->Lactam Reduction Step 3: Lactam Reduction (LiAlH4) Lactam->Reduction Anhydrous THF Final_Product Monoprotected (1S,6R)-3,9- diazabicyclo[4.2.1]nonane Reduction->Final_Product

Caption: Overall synthetic workflow for the scale-up synthesis.

Detailed Protocols and Scientific Rationale

Part 1: Oxime Formation and Crystallization-Induced Diastereomer Transformation (CIDT)

This initial step is the cornerstone of the asymmetric synthesis, establishing the critical stereocenter. The use of a chiral amine as an auxiliary allows for the formation of diastereomeric salts of the oxime. The key insight is that these diastereomers can interconvert in solution, and if one diastereomer is significantly less soluble, it will crystallize out, pulling the equilibrium towards its formation.[9][10][11] This dynamic process can theoretically lead to a 100% yield of the desired diastereomer.[11]

Protocol:

  • Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the starting nortropinone derivative (1.0 eq) and a suitable solvent such as ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and (S)-phenylethylamine (1.1 eq).

  • Reaction Execution: Heat the mixture to reflux and stir vigorously. The formation of the oxime and the subsequent crystallization of the desired diastereomeric salt will occur. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed and the concentration of the desired diastereomer in the solid phase is maximized.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath to maximize crystallization. Collect the solid product by filtration and wash with cold ethanol. The solid is the diastereomerically pure E-oxime salt.

  • Purification: The collected solid can be further purified by recrystallization if necessary.

Causality and Experimental Choices:

  • (S)-phenylethylamine: This commercially available and relatively inexpensive chiral amine serves as the resolving agent. Its interaction with the oxime creates a pair of diastereomers with different physical properties, notably solubility.

  • Ethanol: This solvent is chosen for its ability to dissolve the reactants and the diastereomeric salt mixture at elevated temperatures, while allowing for the selective crystallization of the less soluble diastereomer upon cooling.

  • Heating to Reflux: This provides the necessary energy to overcome the activation barrier for both oxime formation and the equilibration between the oxime diastereomers in solution.

Part 2: Stereospecific Beckmann Rearrangement

The Beckmann rearrangement is a reliable method for converting oximes to amides.[4][5][6][7][8] The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.[7] By using the purified E-oxime, the stereochemistry of the migrating group is controlled, leading to the formation of a single lactam regioisomer.

Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), charge a reactor with the purified E-oxime (1.0 eq) and a suitable anhydrous solvent such as pyridine or a mixture of pyridine and toluene.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up and Isolation: Quench the reaction by carefully adding water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactam can be purified by column chromatography or recrystallization.

Causality and Experimental Choices:

  • p-Toluenesulfonyl Chloride (TsCl): TsCl activates the oxime hydroxyl group, converting it into a good leaving group (tosylate), which is essential for the rearrangement to occur.

  • Pyridine: This acts as both a solvent and a base to neutralize the HCl generated during the reaction.

  • Anhydrous Conditions: The reagents are moisture-sensitive, and the presence of water can lead to side reactions and lower yields.

Part 3: Lactam Reduction

The final step involves the reduction of the lactam to the corresponding cyclic diamine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[1][2][3] Due to the high reactivity of LiAlH₄, especially with water, strict safety precautions must be followed.[12][13][14][15]

Protocol:

  • Reaction Setup: In a thoroughly dried, multi-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the LiAlH₄ suspension in an ice bath. Dissolve the lactam (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining a low internal temperature.

  • Reaction Execution: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate vigorously for at least 30 minutes.

  • Isolation and Purification: Filter the granular solid and wash it thoroughly with THF. Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product. The monoprotected diamine can be purified by column chromatography.

Causality and Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent necessary for the complete reduction of the amide functionality in the lactam.

  • Anhydrous THF: THF is an appropriate solvent for LiAlH₄ reductions due to its ability to solvate the reagent and its relatively high boiling point for reflux conditions. Strict anhydrous conditions are critical to prevent a violent reaction with water and to ensure the efficacy of the reducing agent.[12][14]

  • Fieser Workup: This specific quenching procedure is a well-established and safer method for decomposing excess LiAlH₄ and precipitating the aluminum salts in a granular, easily filterable form.

Data Presentation

StepIntermediate/ProductStarting MaterialReagentsYield (%)Purity (HPLC)Diastereomeric/Enantiomeric Excess
1E-Oxime Diastereomeric SaltNortropinone DerivativeHydroxylamine HCl, (S)-phenylethylamine>85%>98%>99% de
2Lactam IntermediateE-Oximep-Toluenesulfonyl chloride, Pyridine~90%>95%Stereospecific
3Monoprotected DiamineLactam IntermediateLithium Aluminum Hydride~80%>99%>99% ee

Mechanistic Insight: The Beckmann Rearrangement

The stereospecificity of the Beckmann rearrangement is critical for maintaining the chiral integrity established in the CIDT step. The mechanism involves the migration of the alkyl group that is anti to the tosylate leaving group.

Beckmann_Mechanism cluster_0 Oxime Activation cluster_1 Rearrangement cluster_2 Hydrolysis and Tautomerization E-Oxime E-Oxime Activated_Oxime Activated Oxime (Tosylate) E-Oxime->Activated_Oxime TsCl, Pyridine Nitrilium_Ion Nitrilium Ion Intermediate Activated_Oxime->Nitrilium_Ion Anti-migration of alkyl group Imidic_Acid Imidic Acid Nitrilium_Ion->Imidic_Acid H2O attack Lactam Lactam Product Imidic_Acid->Lactam Tautomerization

Caption: Simplified mechanism of the Beckmann rearrangement.

Self-Validating System and Analytical Controls

To ensure the robustness and reproducibility of this scale-up synthesis, a series of in-process controls and analytical checkpoints are essential.

  • Chiral HPLC: This is the primary analytical tool for this synthesis. It is used to monitor the progress of the CIDT, determine the diastereomeric excess (de) of the E-oxime, and confirm the enantiomeric excess (ee) of the final product.[16][][18]

  • TLC and LC-MS: These techniques are used for routine reaction monitoring to determine the consumption of starting materials and the formation of products in the Beckmann rearrangement and lactam reduction steps.

  • NMR Spectroscopy (¹H and ¹³C): NMR is used for the structural confirmation of all isolated intermediates and the final product.

  • Karl Fischer Titration: This is used to ensure the anhydrous nature of solvents, particularly THF for the LiAlH₄ reduction, which is critical for safety and reaction efficiency.

By implementing these analytical methods at each stage, the process becomes self-validating, ensuring that each step meets the required specifications before proceeding to the next. This minimizes the risk of batch failure and ensures the final product is of the desired quality and purity.

References

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. J. Org. Chem. 2023, 88 (17), 12493–12501. [Link][1][2][3]

  • State of the Art in Crystallization‐Induced Diastereomer Transformations. Advanced Synthesis & Catalysis. [Link][9]

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. [Link]

  • How to handle lithium aluminum hydride? - Knowledge - Bloom Tech. [Link][12][14]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • Crystallization-Induced Diastereomer Transformations. ACS Publications. [Link][10]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link][11]

  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PMC. [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton EHS. [Link]

  • Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. ResearchGate. [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. [Link]

  • Beckmann rearrangement. Wikipedia. [Link][4]

  • Exploring the Synthesis Pathways of Tropine Derivatives Using N-Boc-Nortropinone. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A Key Precis on Beckmann Rearrangement. Unacademy. [Link][5]

  • Resolution of Double Salts via Crystallization‐Induced ... Matilda. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link][6]

  • Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Organic Chemistry Portal. [Link]

  • Beckmann Rearrangement. Chemistry Steps. [Link][8]

  • Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • Simple, Versatile, and Chemoselective Reduction of Secondary Amides and Lactams to Amines with Tf2O - NaBH4 or Cp2ZrHCl. ResearchGate. [Link]

  • Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. PMC. [Link]

  • N-Substituted derivatives of nortropinone and norgranatanone successfully applied in aldol reaction in the presence of water. ResearchGate. [Link]

  • Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. [Link]

  • Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. Organic Letters. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]

  • Chiral analysis. Wikipedia. [Link][16]

  • Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. PMC. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT - GMP - Validation. [Link][18]

  • Oxime Formation and Applications. Scribd. [Link]

  • An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]

Sources

Application Notes & Protocols: The Diazabicyclo[4.2.1]nonane Scaffold in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction: A Scaffold of Untapped Potential

G protein-coupled receptors (GPCRs) remain one of the most successful target classes for modern therapeutics, mediating a vast array of physiological processes.[1][2] The design of novel ligands with high affinity and selectivity for specific GPCR subtypes is a cornerstone of drug discovery. A key strategy in this endeavor is the use of conformationally restricted scaffolds that can present pharmacophoric elements in a well-defined three-dimensional space, thereby enhancing binding affinity and reducing off-target effects.[3]

The diazabicyclo[4.2.1]nonane framework has emerged as a valuable and somewhat under-explored scaffold in this context.[3] Its rigid, bicyclic structure offers a distinct 3D geometry compared to more common, "flat" aromatic scaffolds, a characteristic increasingly sought after in modern drug design to explore new areas of chemical space.[4][5] This guide provides an in-depth look at the application of diazabicyclo[4.2.1]nonane derivatives in GPCR ligand design, covering synthetic strategies, structure-activity relationship (SAR) insights, and detailed protocols for biological evaluation.

Section 1: The Diazabicyclo[4.2.1]nonane Scaffold: A Structural Perspective

The diazabicyclo[4.2.1]nonane core is a bridged bicyclic amine. Its inherent rigidity limits the number of accessible conformations, which can be a significant advantage in ligand design. By pre-organizing substituents into a conformation favorable for binding to a GPCR, the entropic penalty upon binding is reduced, often leading to higher affinity. The nitrogen atoms within the scaffold serve as versatile handles for chemical modification, allowing for the systematic exploration of the chemical space around the core structure to optimize interactions with the receptor binding pocket.[3]

This scaffold has been successfully incorporated into ligands targeting a variety of GPCRs and other central nervous system (CNS) targets, including:

  • Orexin Receptors: Derivatives have been developed as potent dual orexin receptor antagonists with sleep-promoting activity.[6]

  • Nicotinic Acetylcholine Receptors (nAChRs): The related diazabicycloalkane scaffolds have shown significant promise as ligands for various nAChR subtypes, which are ligand-gated ion channels but share design principles with GPCR ligands.[7][8][9]

  • Opioid Receptors: The broader class of diazabicycloalkanes has been explored for developing opioid receptor ligands, particularly with analgesic properties.[10]

  • Dopamine Receptors: The structural rigidity of bicyclic scaffolds is valuable in designing modulators for dopamine receptors, implicated in numerous neurological processes.[11][12]

The logical progression from identifying a hit to developing a lead compound involves a detailed understanding of its synthesis and biological activity.

experimental_workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration synthesis Scaffold Synthesis (e.g., Beckmann Rearrangement) derivatization Derivative Functionalization (N-Alkylation/Arylation) synthesis->derivatization Core Scaffold purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification Crude Product binding Primary Screen: Binding Assay (Ki) purification->binding Pure Compound functional Secondary Screen: Functional Assay (EC50/IC50) binding->functional Confirmed Binders selectivity Selectivity Profiling (Counter-screens) functional->selectivity Active Compounds sar SAR Analysis selectivity->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Fig 1. High-level experimental workflow for GPCR ligand development.

Section 2: Synthesis Strategies

A practical and scalable synthesis is crucial for any scaffold intended for medicinal chemistry. The (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, for example, can be accessed via an asymmetric synthesis route involving a stereospecific Beckmann rearrangement of an E-oxime derived from a nortropinone precursor.[13] This is followed by reduction of the resulting lactam to yield the desired bicyclic diamine.[13] Other approaches include multi-component [3+2] cycloadditions to construct the core structure.[14]

Protocol 2.1: Synthesis of a Monoprotected Diazabicyclo[4.2.1]nonane Scaffold

This protocol is a conceptualized procedure based on established chemical transformations reported in the literature, such as the Beckmann rearrangement and subsequent reduction.[13]

Objective: To synthesize a monoprotected diazabicyclo[4.2.1]nonane derivative, suitable for further functionalization.

Materials:

  • Nortropinone derivative (starting material)

  • (S)-phenylethylamine (chiral auxiliary)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Sulfuric acid (or other reagent for Beckmann rearrangement)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Standard workup and purification reagents (solvents, silica gel, etc.)

Procedure:

  • Oxime Formation:

    • Dissolve the starting nortropinone derivative in an appropriate solvent system (e.g., aqueous ethanol).

    • Add hydroxylamine hydrochloride and a mild base like sodium acetate.

    • Heat the reaction mixture to facilitate the formation of the oxime. Monitor by TLC until the starting material is consumed.

    • Isolate the crude oxime product.

  • Crystallization-Induced Diastereomer Transformation (CIDT) & Beckmann Rearrangement:

    • Scientist's Note: The use of a chiral auxiliary like (S)-phenylethylamine can enable the selective crystallization of one diastereomer of the oxime, significantly enhancing enantiopurity.[13]

    • Subject the desired E-oxime isomer to Beckmann rearrangement conditions (e.g., treatment with a strong acid like sulfuric acid). This stereospecific reaction transforms the oxime into a lactam.

    • Carefully neutralize the reaction and extract the lactam product.

  • Lactam Reduction:

    • Safety Precaution: LiAlH4 is a highly reactive and pyrophoric reagent. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the lactam in anhydrous THF to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux to ensure complete reduction. Monitor by TLC.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH4 by sequential, dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude monoprotected diazabicyclo[4.2.1]nonane derivative.

  • Purification & Characterization:

    • Purify the crude product using silica gel column chromatography.

    • Characterize the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Section 3: Biological Evaluation of GPCR Ligands

Once synthesized, the novel diazabicyclo[4.2.1]nonane derivatives must be evaluated for their interaction with the target GPCR. This typically involves a two-tiered approach: initial binding assays to determine affinity, followed by functional assays to determine efficacy (agonist, antagonist, or allosteric modulator).[15][16]

Ligand Binding Assays

Radioligand binding assays have long been the gold standard for quantifying the affinity of a test compound for a receptor.[17] A competition binding assay is most common, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.[17]

gq_pathway Ligand Ligand (Diazabicyclo[4.2.1]nonane derivative) GPCR Gq-coupled GPCR Ligand->GPCR Binds G_protein Gαq Gβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Gαq PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel Binds to ER Endoplasmic Reticulum (ER) Calcium Ca²⁺ Ca_channel->Calcium Releases Response Cellular Response (e.g., Fluorescence) Calcium->Response Triggers

Fig 2. Simplified Gq-coupled GPCR signaling pathway leading to Ca²⁺ release.
Protocol 3.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR.[17]

  • Known radioligand for the target GPCR (e.g., [³H]-ligand).

  • Test compounds (diazabicyclo[4.2.1]nonane derivatives) at various concentrations.

  • Non-specific binding (NSB) control: A high concentration of a known, non-radioactive ligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation:

    • Thaw the GPCR-expressing membranes on ice. Homogenize gently and dilute to the desired concentration in ice-cold assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare solutions of the radioligand (at a concentration near its Kd) and the NSB control.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Test compound (or buffer for total binding, or NSB control for non-specific binding).

      • Radioligand solution.

      • GPCR membrane suspension (to initiate the reaction).

    • Scientist's Note: The order of addition can be optimized, but adding the membranes last ensures all reactions start simultaneously.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium (e.g., 60-90 minutes).[17] This time must be determined empirically for each receptor/ligand system.

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation and are essential for determining whether a compound is an agonist, antagonist, or allosteric modulator.[1][15] For Gq-coupled GPCRs, a common and effective method is to measure changes in intracellular calcium concentration.[16][18]

Protocol 3.2: Calcium Flux Functional Assay

Objective: To assess the functional activity (agonist or antagonist) of a test compound at a Gq-coupled GPCR.

Materials:

  • A cell line stably expressing the Gq-coupled GPCR of interest (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A known agonist for the GPCR (positive control).

  • A fluorescence imaging plate reader (FLIPR) or a fluorescence plate reader capable of kinetic reads.[19]

Procedure:

  • Cell Plating:

    • Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to near confluency.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Scientist's Note: A FLIPR instrument is ideal as it allows for the simultaneous addition of compound and kinetic reading of the fluorescence signal.[19]

    • For Agonist Mode:

      • Place the cell plate in the reader.

      • Initiate reading to establish a baseline fluorescence.

      • The instrument will automatically add the test compounds (at various concentrations) to the wells.

      • Continue to measure the fluorescence intensity over time to capture the transient calcium release.

    • For Antagonist Mode:

      • Pre-incubate the dye-loaded cells with the test compounds for a specific period.

      • Place the plate in the reader and establish a baseline.

      • The instrument will then add a known concentration of the agonist (e.g., its EC80).

      • Measure the fluorescence to determine the extent to which the test compound inhibited the agonist-induced calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium.

    • For Agonist Mode: Plot ΔRFU against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

    • For Antagonist Mode: Plot the agonist-induced ΔRFU against the log concentration of the test compound to generate an inhibition curve and determine the IC50.

Section 4: Structure-Activity Relationship (SAR) and Data Interpretation

The data gathered from binding and functional assays are used to build a Structure-Activity Relationship (SAR).[2][20] SAR studies connect the chemical structure of the synthesized derivatives to their biological activity, guiding the next round of molecular design.[2][21]

For diazabicyclo[4.2.1]nonane derivatives, key SAR questions include:

  • How does substitution at the different nitrogen atoms affect affinity and selectivity?

  • What is the optimal stereochemistry of the scaffold for the target receptor?

  • How do the size, electronics, and hydrogen-bonding capacity of the substituents influence activity?

Compound Series Scaffold Target GPCR Binding Affinity (Ki, nM) Functional Activity Reference
Orexin Antagonists3,9-Diazabicyclo[4.2.1]nonaneOrexin 1 & 20.5 - 20Dual Antagonist[6]
nAChR LigandsDiazabicyclo[4.2.1]nonaneα4β2 nAChR5 - 100Agonist[7][8]
Opioid LigandsDiazabicyclo[4.3.1]decaneμ-Opioid10 - 500Agonist / Antagonist[10]
Nootropic Agents1,4-Diazabicyclo[4.3.0]nonan-9-one(Implied Cholinergic)N/A (in vivo)Nootropic[22][23]
*Note: Data for related diazabicycloalkane scaffolds are included to illustrate the broader utility of this structural class.

This table summarizes representative data, highlighting how modifications to the core scaffold and its substituents can tune activity towards different GPCRs. The goal of SAR is to identify patterns that lead to improved potency, selectivity, and drug-like properties.

Conclusion

The diazabicyclo[4.2.1]nonane scaffold represents a compelling starting point for the design of novel GPCR ligands. Its rigid, three-dimensional structure provides a fixed platform for the precise positioning of pharmacophoric groups, offering a powerful tool for medicinal chemists aiming to achieve high affinity and selectivity. By combining robust synthetic strategies with systematic biological evaluation using the protocols outlined herein, researchers can effectively explore the chemical space around this scaffold and unlock its full potential in the development of next-generation therapeutics targeting GPCRs.

References

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. Available at: [Link]

  • Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Journal of Young Pharmacists. Available at: [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available at: [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. Available at: [Link]

  • An unexpected re-arrangement of the antibiotic carbapenem core to new 1,4-diazepin-5-one scaffolds. RSC Publishing. Available at: [Link]

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science. Available at: [Link]

  • Toward the Synthesis of [4.2.1]di-azabicyclic Systems. Montclair State University Digital Commons. Available at: [Link]

  • Synthesis and Study of Anti Parkinsonism Activity of 8-Azabicyclo[3.2.1]octane Derivatives. Scirp.org. Available at: [Link]

  • Synthesis and Pharmacological Activity of 6-aryl-2-azabicyclo[4.2.1]nonanes. PubMed. Available at: [Link]

  • Gαq GPCR assays. ION Biosciences. Available at: [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. PubMed. Available at: [Link]

  • Green Chemistry-Related Publications. UMass Boston. Available at: [Link]

  • Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. bonndoc. Available at: [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PMC - PubMed Central. Available at: [Link]

  • Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. Available at: [Link]

  • Design and synthesis of novel molecular probes targeting the alpha7 nicotinic acetylcholine receptors. AIR Unimi. Available at: [Link]

  • Expanding the conformational space of privileged scaffolds for GPCRs. University of Cape Town. Available at: [Link]

  • United States Patent: 3,9-Diazabicyclo[4.2.1]nonane derivatives and their uses. Google Patents.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PMC - PubMed Central. Available at: [Link]

  • Advances in the application of NMR to the study of GPCRs and ligand–GPCR interactions. Taylor & Francis Online. Available at: [Link]

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. Available at: [Link]

  • Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. Google Patents.
  • Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. PubMed. Available at: [Link]

  • Quantitative Structure Activity Relationship Between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PubMed. Available at: [Link]

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses Online. Available at: [Link]

  • Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. UTMB Health Research Expert Profiles. Available at: [Link]

  • Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. SciSpace. Available at: [Link]

  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. MDPI. Available at: [Link]

  • GPCR-Targeted Drug Design. Drug Discovery Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Boc-Protected Bicyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Boc-protected bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the purification of these valuable synthetic intermediates. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My Boc-protected bicyclic amine is streaking badly on silica gel TLC plates. How can I get clean spots to develop a column chromatography method?

Answer:

Streaking of amines on silica gel is a classic problem rooted in the interaction between the basic amine and the acidic nature of the silica surface. This interaction leads to a non-uniform distribution of your compound as it travels up the plate, resulting in elongated spots.

Causality: The lone pair of electrons on the nitrogen atom of your bicyclic amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of your compound to "stick" to the stationary phase, leading to the observed streaking.

Solution: To mitigate this, you need to suppress the acidic nature of the silica gel. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.

  • Recommended Modifier: Triethylamine (Et₃N) is the most common and effective choice.

  • Concentration: Add 0.5-1% triethylamine to your eluent system. For example, if you are using a 4:1 Hexane:Ethyl Acetate system, you would add 0.5-1 mL of triethylamine for every 100 mL of your solvent mixture.[1]

Experimental Protocol: Developing a TLC System for a Boc-Protected Bicyclic Amine

  • Prepare the Modified Eluent: In a small beaker, prepare your chosen mobile phase (e.g., 8 mL Hexane and 2 mL Ethyl Acetate). Add 0.1 mL of triethylamine and mix thoroughly.

  • Spot the TLC Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the modified eluent. Ensure the chamber is saturated with the solvent vapors.

  • Visualize: After the solvent front has reached a sufficient height, remove the plate and visualize the spots under UV light (if your compound is UV active) and/or by staining.

Troubleshooting Flowchart for TLC Streaking

G start Streaking observed on TLC add_tea Add 0.5-1% Triethylamine to the mobile phase start->add_tea check_spots Are the spots well-defined? add_tea->check_spots yes Yes check_spots->yes Yes no No check_spots->no No success Proceed with column chromatography yes->success increase_tea Increase Triethylamine concentration to 2% no->increase_tea consider_alumina Consider switching to basic or neutral alumina increase_tea->consider_alumina end Further troubleshooting required consider_alumina->end

Caption: Troubleshooting workflow for streaking on TLC plates.

Question 2: I've purified my compound by column chromatography, but my NMR spectrum shows residual di-tert-butyl dicarbonate (Boc₂O) and tert-butanol. How can I remove these?

Answer:

These are common byproducts from the Boc-protection reaction.[2] Their removal is crucial for obtaining a pure product.

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is often used in excess to drive the protection reaction to completion. It is relatively non-polar.

  • tert-Butanol: This is a direct byproduct of the reaction between the amine and Boc₂O.

Solutions:

  • Aqueous Workup (for tert-butanol): tert-Butanol has moderate water solubility. Performing an aqueous workup before chromatography can remove a significant portion of it. Wash the organic layer with water or brine.

  • High Vacuum (for Boc₂O): Boc₂O can be removed by sublimation under high vacuum.[3] This is particularly effective if your product is a solid. After concentrating your column fractions, leave the product on a high vacuum line for several hours.[3]

  • Scavenger Resins (for Boc₂O): For a more robust solution, especially in automated synthesis, polymer-supported trisamine resins can be used to scavenge excess Boc₂O. The reaction mixture is passed through a cartridge containing the resin, which reacts with and retains the unreacted Boc anhydride.

Experimental Protocol: Post-Chromatography Cleanup

  • Combine Fractions: Combine the pure fractions from your column chromatography in a round-bottom flask.

  • Concentrate: Remove the solvent using a rotary evaporator.

  • High Vacuum: Attach the flask to a high vacuum line and allow it to sit for at least 4 hours (for solids) or until a constant weight is achieved. Gentle heating can sometimes aid in the sublimation of Boc₂O, but be cautious not to decompose your product.

  • Purity Check: Re-analyze the product by NMR or HPLC to confirm the absence of the impurities.

Question 3: My Boc-protected amine seems to be partially deprotecting during purification on silica gel or during HPLC with a TFA-modified mobile phase. What is happening and how can I prevent it?

Answer:

The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions.[4][5] This is the very property that makes it a useful protecting group, but it can also be a significant challenge during purification.

Causality:

  • Silica Gel: As mentioned before, silica gel is acidic. Prolonged exposure of your Boc-protected amine to the silica surface during a long column run can lead to partial cleavage of the Boc group.

  • HPLC with TFA: Trifluoroacetic acid (TFA) is a strong acid commonly used as a mobile phase modifier in reverse-phase HPLC to improve peak shape.[6] However, even at concentrations as low as 0.1%, TFA can cause significant deprotection of the Boc group, especially if the collected fractions are left to stand for extended periods or are concentrated at elevated temperatures.[6]

Solutions:

  • For Column Chromatography:

    • Minimize Residence Time: Run your column as quickly as possible without sacrificing separation.

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a base or using neutral alumina as your stationary phase.

    • Buffer the Mobile Phase: The addition of triethylamine, as discussed in Question 1, will also help to neutralize the silica surface and protect the Boc group.

  • For HPLC:

    • Avoid TFA if Possible: If your separation allows, use a less acidic modifier like formic acid or acetic acid.[6] Be aware that this may compromise peak shape and resolution.[6]

    • Immediate Neutralization: If TFA is necessary, immediately neutralize the collected fractions with a base like triethylamine or a dilute solution of ammonium hydroxide.

    • Lyophilization: Instead of rotary evaporation, which concentrates the TFA and can accelerate deprotection, freeze-dry (lyophilize) your collected fractions.[6] This removes the solvent and TFA at low temperatures, preserving the Boc group.[6]

Data Summary: Acid Stability of the Boc Group

ConditionStability of Boc GroupRecommendation
Silica Gel ChromatographyCan be labile with long exposureUse a basic modifier (e.g., Et₃N) and minimize run time.
HPLC with 0.1% TFAProne to cleavage, especially upon concentrationUse an alternative acid, neutralize fractions immediately, or lyophilize.[6]
HPLC with Formic AcidMore stable than with TFAA good alternative to TFA, though peak shape may be broader.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for when synthesizing a Boc-protected bicyclic amine?

A1: The most common impurities originate from the starting materials or side reactions during the protection step. These include:

  • Unreacted Starting Amine: Can be detected by TLC using a ninhydrin stain.[7][8]

  • Di-Boc Protected Impurity: If there are multiple amine groups, over-protection can occur.[2]

  • Residual Boc₂O and tert-butanol: Byproducts of the protection reaction.[2]

Q2: How can I visualize my Boc-protected amine on a TLC plate if it's not UV active?

A2: Several staining methods are effective for visualizing amines and their derivatives:

  • Ninhydrin Stain: This is excellent for detecting free primary and secondary amines, which will show up as colored spots (often pink or purple).[7] While Boc-protected amines will not initially stain, heating the TLC plate with a heat gun can cause in-situ deprotection, revealing a spot.[1][7]

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized.[9] It will visualize most organic compounds, including your Boc-protected amine, as yellow spots on a purple background.[9]

  • Phosphomolybdic Acid (PMA) Stain: This is another general-purpose stain that is effective for a wide range of functional groups.[9][10]

Q3: Is recrystallization a viable purification strategy for Boc-protected bicyclic amines?

A3: Yes, if your compound is a solid, recrystallization can be an excellent and scalable purification method. The key is to find a suitable solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. This method is particularly effective at removing trace impurities that may be difficult to separate by chromatography. Some Boc-protected amino acids are known to be purified by crystallization.[11][12]

Q4: What analytical techniques are best for assessing the final purity of my compound?

A4: A combination of techniques is recommended to ensure the purity of your final compound:

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantitative data on purity.[13][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your desired product and can help identify impurities.[][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities.

Purity Analysis Workflow

G cluster_0 Initial Purity Check cluster_1 Purification cluster_2 Final Purity Confirmation TLC TLC Analysis Column Column Chromatography TLC->Column LCMS LC-MS Analysis LCMS->Column HPLC HPLC for Quantitation Column->HPLC NMR NMR for Structural Integrity Column->NMR Recrystallization Recrystallization Recrystallization->HPLC Recrystallization->NMR

Caption: A typical workflow for purity analysis and confirmation.

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Available at: [Link]

  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Available at: [Link]

  • VanVeller Lab Resources. (n.d.). Department of Chemistry, Iowa State University. Available at: [Link]

  • Can boc anhydride be visualized by PMA tlc stain. (2023). Reddit. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). PubMed. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). Organic Process Research & Development. Available at: [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
  • TLC Visualization Methods. (n.d.). University of Rochester. Available at: [Link]

  • Adding Boc Group Mechanism. (2021). YouTube. Available at: [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Available at: [Link]

  • Synthesis of Boc-protected bicycloproline. (2011). PMC - NIH. Available at: [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2020). MDPI. Available at: [Link]

  • Reactions that Work: Boc Protection. (2012). Chemtips - WordPress.com. Available at: [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. (2020). YouTube. Available at: [Link]

  • Having great trouble with a Boc-protection reaction. (2019). Reddit. Available at: [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? (2015). ResearchGate. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2017). SciSpace. Available at: [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Any ideas of how you can protect secondary amine with BOC on solid phase? (2015). ResearchGate. Available at: [Link]

  • Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap. Available at: [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.

Sources

Technical Support Center: Boc Deprotection of Diazabicyclononanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding side reactions encountered during the Boc deprotection of diazabicyclononanes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Introduction to Boc Deprotection of Diazabicyclononanes

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1] Diazabicyclononanes are a class of bicyclic diamines that are important scaffolds in medicinal chemistry. The Boc protection of one or both nitrogen atoms is a common strategy in their synthesis.

However, the deprotection of Boc-protected diazabicyclononanes is not always straightforward. The presence of two nitrogen atoms within a rigid bicyclic framework can lead to unique challenges and side reactions that are less common with simpler amines. This guide will walk you through the most common issues, from incomplete reactions to unexpected byproducts, and provide you with actionable solutions.

Troubleshooting Guide & FAQs

Issue 1: Incomplete or Slow Deprotection

Question: My Boc deprotection of a diazabicyclononane is sluggish and does not go to completion, even with standard TFA/DCM conditions. What could be the cause?

Why it Happens:

  • Insufficient Acid Strength or Stoichiometry: The two nitrogen atoms of the diazabicyclononane scaffold are basic and will be protonated by the acid. This means that at least two equivalents of acid are consumed to protonate the diamine product, in addition to the catalytic amount needed for the deprotection itself. If the acid concentration is insufficient, the reaction can stall. The rate of Boc cleavage can even exhibit a second-order dependence on the acid concentration.[2]

  • Steric Hindrance: The rigid, bicyclic structure of diazabicyclononanes can create significant steric hindrance around the Boc-protected nitrogen, slowing down the approach of the acid.

  • Solvent Effects: Poor solubility of the starting material or the protonated product in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.

What to Look For:

  • TLC or LC-MS analysis shows a significant amount of remaining starting material.

  • The reaction mixture is a thick slurry or suspension.

How to Fix It:

  • Increase Acid Concentration: Gradually increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[3]

  • Elevate the Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) can often overcome the kinetic barrier of a slow deprotection. However, be mindful that higher temperatures can also promote side reactions.

  • Optimize the Solvent System: If solubility is an issue, consider alternative solvents. For HCl deprotections, dioxane or ethyl acetate are common choices.[1][3] In some cases, a co-solvent may be necessary to ensure homogeneity.

Issue 2: Formation of tert-Butylated Byproducts

Question: I am observing a new peak in my LC-MS with a mass corresponding to my product + 56 Da. I suspect tert-butylation. How can I prevent this?

Why it Happens: The acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation.[2] This electrophile can be trapped by nucleophiles present in the reaction mixture. In the case of a mono-Boc protected diazabicyclononane, the unprotected secondary amine is a potent intramolecular nucleophile that can trap the tert-butyl cation, leading to N-tert-butylation. Intermolecular tert-butylation between two molecules of the deprotected diamine is also possible.

G cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Boc_Amine Boc-Protected Diazabicyclononane Protonated_Boc Protonated Boc Group Carbamic_Acid Carbamic Acid Intermediate Deprotected_Amine Deprotected Diamine tBu_Product N-tert-Butylated Byproduct tBu_cation tert-Butyl Cation tBu_cation->tBu_Product Trapped by Nucleophile (Amine)

Caption: Mechanism of tert-butylation side reaction.

What to Look For:

  • A byproduct with a mass increase of 56 amu (C4H8) in the mass spectrum.

  • The byproduct is typically less polar than the desired product on TLC.

How to Fix It: The most effective strategy is to use "scavengers" that are more nucleophilic than your product and will preferentially react with the tert-butyl cation.[2]

Protocol: Boc Deprotection with Scavengers

  • Dissolve the Boc-protected diazabicyclononane in a suitable solvent (e.g., DCM).

  • Add a scavenger or a cocktail of scavengers to the solution. A common choice is triethylsilane (TES) or triisopropylsilane (TIPS) at 5-10% v/v.

  • Cool the mixture to 0 °C.

  • Slowly add the acid (e.g., TFA).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and proceed with workup and purification.

ScavengerTarget NucleophileMechanism of Action
Triethylsilane (TES) GeneralReduces the tert-butyl cation to isobutane.
Triisopropylsilane (TIPS) GeneralSimilar to TES, but more sterically hindered.
Water GeneralTraps the tert-butyl cation to form tert-butanol.
Thioanisole Sulfur-containing residuesProtects nucleophilic sulfur atoms.
Issue 3: Trifluoroacetylation of the Deprotected Amine

Question: After deprotection with TFA and workup, my product is contaminated with a byproduct that has a mass increase of 96 Da. What is this and how do I avoid it?

Why it Happens: This byproduct is the N-trifluoroacetamide, formed by the reaction of the newly deprotected amine with trifluoroacetic anhydride (TFAA) or another activated form of TFA.[4] TFAA can be present as an impurity in TFA or can form in situ. The free amine is nucleophilic and can attack the highly electrophilic carbonyl of TFAA.

G Deprotected_Amine Deprotected Diamine TFA_Adduct N-Trifluoroacetylated Byproduct Deprotected_Amine->TFA_Adduct TFAA Trifluoroacetic Anhydride (TFAA) TFAA->TFA_Adduct

Caption: Formation of N-trifluoroacetylated byproduct.

What to Look For:

  • A byproduct with a mass increase of 96 amu (C2F3O) in the mass spectrum.

  • This side reaction is more common when the reaction is heated or if the workup is delayed.

How to Fix It:

  • Avoid TFA: The most straightforward solution is to use a different acid for deprotection, such as 4M HCl in dioxane.[3] This completely eliminates the source of trifluoroacetylation.

  • Use High-Purity TFA: If TFA must be used, ensure it is fresh and of high purity to minimize the presence of TFAA.

  • Add a Scavenger: Adding a small amount of water (e.g., 5%) to the TFA can help to hydrolyze any TFAA present.

  • Immediate Workup: Once the deprotection is complete, quench and work up the reaction immediately to minimize the time the free amine is in the presence of TFA.

Issue 4: Lack of Selectivity in Di-Boc Deprotection

Question: I have a diazabicyclononane with two Boc groups, and I want to remove only one. How can I achieve selective deprotection?

Why it Happens: Achieving selective deprotection of two chemically similar Boc groups is challenging with strong acids like TFA, as the reaction conditions are often harsh enough to remove both. Selectivity relies on subtle differences in the steric and electronic environment of the two nitrogens.

How to Fix It:

  • Milder Acidic Conditions: Use a weaker acid or a stoichiometric amount of a stronger acid at low temperature. This allows for greater kinetic differentiation between the two Boc groups.

  • Thermal Deprotection: In some cases, thermal deprotection can offer selectivity, especially if one Boc group is attached to an aryl-like nitrogen and the other to an alkyl nitrogen.[5]

  • Alternative Reagents: Milder reagents can sometimes provide better selectivity.

    • Oxalyl chloride in methanol: This system has been reported for mild and selective Boc deprotection.[1][6]

    • Lewis Acids (e.g., ZnBr2): Lewis acids can mediate Boc cleavage under non-protic conditions and may offer different selectivity profiles.

Experimental Protocol: Selective Deprotection with HCl in Dioxane (Example)

  • Dissolve the di-Boc protected diazabicyclononane in a minimal amount of a co-solvent if necessary (e.g., DCM).

  • Cool the solution to 0 °C.

  • Slowly add 1.0-1.2 equivalents of 4M HCl in dioxane dropwise.

  • Stir the reaction at 0 °C and carefully monitor the progress by TLC or LC-MS.

  • Once the desired level of mono-deprotection is reached, quench the reaction by adding a base (e.g., saturated NaHCO3 solution).

  • Extract the product and purify by column chromatography.

Decision-Making Workflow for Troubleshooting

Caption: Troubleshooting workflow for Boc deprotection.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Trifluoroacetylation for amines.
  • A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. ResearchGate. [Link]

  • Intramolecular cyclization of N‐Boc derivatives. ResearchGate. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar. [Link]

  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. [Link]

  • Method to remove Boc in the presence of t-butylester. Reddit. [Link]

Sources

Technical Support Center: Stereochemical Integrity in Diazabicyclo[4.2.1]nonane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the diazabicyclo[4.2.1]nonane scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of epimerization during the chemical modification of this valuable bicyclic system. Our goal is to equip you with the foundational knowledge and practical protocols necessary to maintain stereochemical integrity in your synthetic routes.

Introduction: The Challenge of the Bridgehead Proton

The diazabicyclo[4.2.1]nonane core is a key structural motif in a variety of biologically active molecules and pharmaceutical candidates. Its rigid, three-dimensional structure is often crucial for target engagement. However, this rigidity also presents a unique synthetic challenge: the potential for epimerization at the stereogenic bridgehead carbons, particularly the one alpha to a nitrogen atom.

This guide will delve into the mechanisms behind this undesired stereochemical inversion and provide actionable strategies to mitigate it, ensuring the stereopurity of your target compounds.

Troubleshooting Guide: Diagnosing and Solving Epimerization

This section addresses specific problems you may encounter in the lab, providing a systematic approach to identifying the cause and implementing a solution.

Scenario 1: Significant epimerization observed during N-alkylation of a mono-protected diazabicyclo[4.2.1]nonane.

  • Question: I am performing an N-alkylation on a mono-Boc-protected diazabicyclo[4.2.1]nonane using sodium hydride (NaH) as a base and methyl iodide (MeI) in THF. My NMR analysis shows a significant amount of the undesired diastereomer. What is happening and how can I fix this?

  • Answer: The observation of the undesired diastereomer strongly suggests that epimerization is occurring at the bridgehead carbon alpha to the deprotonated nitrogen. Here’s a breakdown of the likely causes and solutions:

    • Mechanistic Insight: The bridgehead proton at the C1 position of the diazabicyclo[4.2.1]nonane ring system is susceptible to deprotonation by a strong base. While typically less acidic than protons alpha to a carbonyl group, its acidity is enhanced by the adjacent nitrogen atom. Deprotonation by a strong, non-hindered base like NaH can generate a transient, planar, or rapidly inverting carbanion at the bridgehead. Subsequent alkylation can then occur from either face, leading to a mixture of diastereomers.

    • Immediate Solutions:

      • Lower the Temperature: Perform the reaction at a much lower temperature (e.g., -78 °C to -40 °C). At lower temperatures, the reaction is more likely to be under kinetic control, favoring the faster reaction pathway (alkylation of the desired stereoisomer) over the pathway involving epimerization.[1][2] Higher temperatures provide the necessary energy to overcome the activation barrier for the reversible deprotonation-reprotonation that leads to the more thermodynamically stable product, which may be the undesired epimer.[3][4]

      • Change the Base: Switch to a non-nucleophilic, sterically hindered base.[5] These bases are less likely to cause deprotonation at the bridgehead carbon due to steric hindrance.

        • Recommended Bases: Lithium diisopropylamide (LDA)[5], sodium bis(trimethylsilyl)amide (NaHMDS), or potassium bis(trimethylsilyl)amide (KHMDS). These bases are strong enough to deprotonate the amine for alkylation but are sterically bulky, which can disfavor the approach to the bridgehead proton.

      • Solvent Effects: The choice of solvent can influence the stability of the intermediate carbanion. Aprotic polar solvents like THF are common, but exploring less polar options like toluene at low temperatures might disfavor the formation of the charged intermediate required for epimerization.

Scenario 2: Epimerization is still a problem even with a hindered base at low temperatures.

  • Question: I've switched to LDA at -78 °C, but I'm still observing about 10-15% of the epimerized product. What other factors could be at play?

  • Answer: If epimerization persists even under these conditions, consider the following:

    • Order of Addition: The order in which you add your reagents can be critical. Slowly adding the alkylating agent to a pre-formed solution of the deprotonated amine can help to ensure that the alkylation is rapid and that the concentration of the potentially epimerizable carbanion is kept to a minimum.

    • Protecting Group Effects: The nature of your protecting group on the second nitrogen can influence the acidity of the bridgehead proton through electronic and steric effects. A bulky protecting group might sterically shield the bridgehead proton, reducing the likelihood of its abstraction. Conversely, an electron-withdrawing protecting group could increase the acidity of the bridgehead proton, making it more prone to deprotonation. Consider if a different protecting group (e.g., Cbz, Teoc) might alter the stereochemical outcome.

    • Alternative Alkylation Strategies: If direct N-alkylation remains problematic, consider alternative, milder methods that do not require strong bases, such as:

      • Reductive Amination: If you are introducing a simple alkyl group, it may be possible to use a precursor ketone or aldehyde in a reductive amination protocol. This method generally proceeds under neutral or mildly acidic conditions, which are less likely to cause epimerization.

      • Mitsunobu Reaction: For the introduction of some alkyl groups, the Mitsunobu reaction offers a powerful alternative that proceeds under neutral conditions with an alcohol as the alkyl source, thereby avoiding the use of a strong base.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of epimerization in diazabicyclo[4.2.1]nonane systems?

A1: The primary mechanism is base-catalyzed deprotonation of the bridgehead C-H bond alpha to a nitrogen atom.[7][8] This forms a bridgehead carbanion. While Bredt's rule predicts instability for bridgehead double bonds, a bridgehead carbanion can exist, especially if the resulting negative charge is stabilized.[9] This carbanion can adopt a more planar geometry or undergo rapid inversion. Reprotonation from the opposite face of the original stereocenter leads to the epimerized product. The overall process is often reversible, allowing the system to equilibrate to the thermodynamically most stable diastereomer if the conditions permit.

Mechanism of Base-Catalyzed Epimerization

G cluster_0 Initial State cluster_1 Deprotonation cluster_2 Reprotonation/Alkylation A Diazabicyclo[4.2.1]nonane (Desired Epimer) B Strong Base (e.g., NaH, LDA) A->B Deprotonation C Bridgehead Carbanion (Planar or Inverting Intermediate) B->C Proton Abstraction C->A Reversible D Proton Source or Alkylating Agent C->D Reprotonation/ Alkylation E Diazabicyclo[4.2.1]nonane (Undesired Epimer) D->E Attack from 'top' face F Desired Functionalized Product D->F Attack from 'bottom' face

Caption: Base-catalyzed epimerization pathway.

Q2: How can I determine the diastereomeric ratio of my product?

A2: A combination of chromatographic and spectroscopic methods is ideal for accurate determination of the diastereomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In many cases, the two diastereomers will have distinct signals in the proton NMR spectrum, particularly for protons near the stereogenic centers. Careful integration of non-overlapping signals corresponding to each diastereomer can provide a quantitative ratio.[10][11]

    • Advanced NMR Techniques: If signals overlap, more advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving resolution and allowing for more accurate integration.[12][13] 2D NMR techniques such as COSY and NOESY can also help in assigning the stereochemistry of the major and minor products.

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC: This is a powerful technique for separating enantiomers and diastereomers. By using a chiral stationary phase, you can often achieve baseline separation of your epimers, allowing for accurate quantification.[14][15] Method development may be required to find the optimal column and mobile phase.[16]

Q3: What is the difference between kinetic and thermodynamic control in the context of epimerization?

A3: Understanding the principles of kinetic versus thermodynamic control is fundamental to preventing epimerization.[1][2][3]

  • Kinetic Control: At low temperatures and with short reaction times, the product ratio is determined by the rates of the competing reaction pathways. The product that is formed fastest (the kinetic product) will predominate. In the context of N-alkylation, this is typically the product formed without epimerization.[4]

  • Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible. This allows an equilibrium to be established, and the product ratio will reflect the relative thermodynamic stabilities of the products. The most stable product (the thermodynamic product) will be the major component at equilibrium. If the undesired epimer is thermodynamically more stable, running the reaction under these conditions will lead to its formation.

Decision Tree for Preventing Epimerization

G cluster_0 Initial Troubleshooting cluster_1 Advanced Strategies A Epimerization Observed? B YES A->B C NO A->C E Lower Reaction Temperature (-78°C) B->E D Proceed with Synthesis C->D F Use Sterically Hindered Base (e.g., LDA, KHMDS) E->F G Optimize Order of Addition F->G H Change Protecting Group G->H If epimerization persists I Alternative Reaction (e.g., Reductive Amination, Mitsunobu) H->I

Caption: Troubleshooting workflow for epimerization.

Experimental Protocols

Protocol 1: Epimerization-Free N-Alkylation under Kinetic Control

This protocol is designed to minimize epimerization by employing low temperatures and a sterically hindered base.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the mono-protected diazabicyclo[4.2.1]nonane (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) in THF to the reaction mixture. Stir at -78 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equiv) dropwise to the solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the diastereomeric ratio by ¹H NMR and/or chiral HPLC.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR

  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration: Identify well-resolved signals that are unique to each diastereomer. Integrate these signals carefully.

  • Calculation: The diastereomeric ratio is the ratio of the integration values for the signals corresponding to each epimer.

ParameterCondition for Kinetic ControlCondition for Thermodynamic Control
Temperature Low (-78 °C to 0 °C)High (Room temp. to reflux)
Base Sterically hindered, non-nucleophilic (LDA, KHMDS)Can be less hindered (NaH, KOtBu)
Reaction Time Short (just until starting material is consumed)Long (to allow for equilibration)
Outcome Favors the faster-formed product (often desired stereoisomer)Favors the more stable product (may be undesired epimer)

References

  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Rasayan J. Chem.
  • Low‐Temperature N‐Alkylation of Amines with Alcohols in Protic Solvents Catalyzed by Iridium Complexes Bearing N‐Heterocyclic Carbenes.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chem. Commun., 2014, 50, 2512-2514.
  • Proposed mechanism of base catalyzed epimerization.
  • Non-nucleophilic base. Wikipedia.
  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy – Electronic Supplementary Inform
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 2021, 14, 2303–2307.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Direct N-alkylation of unprotected amino acids with alcohols. PNAS, 2017, 114 (51) E10913-E10922.
  • Can any one explain how to determine diastereomeric ratio
  • Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin.
  • Can any one explain how to determine diastereomeric ratio
  • Steric effects at acyclic and bridgehead carbons attached to carbonyls. Digital Commons @ NJIT.
  • Chiral HPLC Separ
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 2024, 29(10), 2339.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Tuning of Protease Resistance in Oligopeptides through N-Alkylation.
  • What is the steric effect on acidity? Quora.
  • Sonochemical protocol for alkylation reactions.
  • Catalyst-Free Low-Temperature Melt Processable Polyimide Resin with Exceptional Thermal Stability.
  • Epimerisation in Peptide Synthesis. Processes, 2022, 10(7), 1338.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Steric Hindrance and Acidity. Reddit.
  • Kinetic vs Thermodynamic Control. UC Homepages.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Org. Lett., 2023, 25(49), 9197–9201.
  • The proposed mechanisms of the epimerization reactions by RaCE and...
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • 7.3: Structural Effects on Acidity and Basicity. Chemistry LibreTexts.
  • Approximate pKa chart of the functional groups: values to know.
  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane.
  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Acc. Chem. Res., 2018, 51(7), 1693-1703.
  • Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary str
  • What's Bredt's Rule? The problem with bridgehead alkenes. Master Organic Chemistry.
  • N-alkylation of an almost non nucleophilic substr
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. J. Am. Chem. Soc., 2022, 144(1), 226-234.
  • The calculated pKa values of the α C−H bonds of propargylic amine 1 b...
  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023, part ii, 1-13.
  • Introduction of Functional Groups into Peptides via N-Alkylation. Org. Lett., 2008, 10(11), 2243-2246.
  • Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. Angew. Chem. Int. Ed., 2009, 48(13), 2355-2358.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 2023, 148, 4475-4481.
  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.

Sources

Technical Support Center: Synthesis of Diazabicyclo[4.2.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide, designed for researchers and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to improve yields in the synthesis of diazabicyclo[4.2.1]nonane derivatives. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of synthesizing this valuable scaffold.

Frequently Asked Questions (FAQs)

Here we address common high-level questions that researchers often encounter when working with diazabicyclo[4.2.1]nonane syntheses.

Q1: What are the most common starting materials for synthesizing the diazabicyclo[4.2.1]nonane core?

The synthesis often commences from readily available bicyclic ketones. Tropinone and its derivatives are frequently used starting materials. For instance, a well-established method involves the treatment of tropinone with hydrazoic acid to form a bicyclic lactam, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the diazabicyclo[4.2.1]nonane core[1]. Another common starting material is nortropinone, which can be prepared in a single step from commercially available precursors[2][3][4].

Q2: I'm struggling with low yields in my cyclization step. What are the general strategies to improve this?

Low yields in cyclization can stem from several factors, including steric hindrance, competing side reactions, and suboptimal reaction conditions. A key strategy is to carefully select the cyclization method. For instance, a three-component [3+2] cycloaddition followed by reduction and lactamization has been developed as a one-pot methodology for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold[5]. It is also crucial to optimize reaction parameters such as temperature, solvent, and catalyst. For intramolecular Michael reactions used to form one of the rings, screening different bases and solvents can be critical. For example, DBU in DMF has been shown to be effective for this transformation[6].

Q3: Purification of my diazabicyclo[4.2.1]nonane derivatives is challenging, often resulting in viscous oils. What are the best practices for purification?

The polar nature of the diazabicyclo[4.2.1]nonane core, due to the two nitrogen atoms, can indeed make purification challenging, often leading to viscous oils that are difficult to handle. Column chromatography on silica gel or alumina is a common purification method[7][8]. When dealing with viscous oils, it is important to choose an appropriate solvent system for chromatography. A mixture of a polar solvent like methanol or ethanol with a less polar solvent like dichloromethane or ethyl acetate is often effective. For basic compounds, adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can improve peak shape and reduce tailing on silica gel. In some cases, converting the final product to a salt (e.g., hydrochloride or fumarate) can facilitate purification by crystallization[9].

Q4: How can I control stereochemistry during the synthesis?

Controlling stereochemistry is a critical aspect of synthesizing complex molecules like diazabicyclo[4.2.1]nonane derivatives. One powerful technique is Crystallization-Induced Diastereomer Transformation (CIDT). This method has been successfully applied to the asymmetric synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivatives[2][3][4]. The process involves the conversion of a mixture of diastereomers into a single, more stable diastereomer through crystallization. This approach can significantly enhance both the yield and purity of the desired chiral compound. The choice of a suitable chiral auxiliary is crucial for the success of CIDT[2][3][4].

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of diazabicyclo[4.2.1]nonane derivatives.

Problem 1: Low Yield in the Beckmann Rearrangement of an Oxime Intermediate

The Beckmann rearrangement is a key step in converting a cyclic ketone (like a nortropinone derivative) into a lactam, a precursor to the diazabicyclo[4.2.1]nonane core. Low yields in this step are a common hurdle.

dot

Beckmann_Troubleshooting start Low Yield in Beckmann Rearrangement cause1 Poor Oxime Isomer Ratio (E/Z mixture) start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions start->cause3 solution1 Optimize Oxime Formation: - Use CIDT to favor the E-oxime. - Screen different reaction conditions. cause1->solution1 solution2 Optimize Rearrangement Conditions: - Screen different acids (e.g., PPA, H₂SO₄). - Vary temperature and reaction time. cause2->solution2 solution3 Minimize Side Reactions: - Ensure anhydrous conditions. - Use a milder rearranging agent. cause3->solution3

Caption: Troubleshooting workflow for low yields in the Beckmann rearrangement.

Probable Causes and Solutions:

  • Poor Oxime Isomer Ratio: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. For most substrates, only the (E)-oxime will undergo the desired rearrangement to the lactam. A significant amount of the (Z)-oxime will not react or will lead to side products.

    • Solution: Employ Crystallization-Induced Diastereomer Transformation (CIDT) to selectively crystallize the desired (E)-oxime from a mixture of isomers. This can dramatically increase the yield of the subsequent rearrangement[2][3][4].

  • Suboptimal Reaction Conditions: The choice of acid catalyst and reaction temperature is critical for the Beckmann rearrangement.

    • Solution: Screen a variety of acidic reagents, such as polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent. Optimize the temperature and reaction time. Start with milder conditions and gradually increase the temperature to find the optimal balance between reaction rate and decomposition.

  • Side Reactions: In the presence of strong acids, side reactions such as hydrolysis of the oxime or polymerization can occur.

    • Solution: Ensure strictly anhydrous conditions to prevent hydrolysis. If decomposition is observed, consider using a milder reagent for the rearrangement, such as tosyl chloride followed by a non-nucleophilic base.

Problem 2: Inefficient Reduction of the Lactam to the Diamine

The reduction of the lactam intermediate to the final diazabicyclo[4.2.1]nonane is a crucial step. Incomplete reduction or the formation of side products can significantly lower the overall yield.

dot

Lactam_Reduction_Troubleshooting start Inefficient Lactam Reduction cause1 Insufficient Reducing Agent start->cause1 cause2 Reaction Temperature Too Low start->cause2 cause3 Formation of Byproducts start->cause3 solution1 Optimize Stoichiometry: - Use a sufficient excess of LiAlH₄. - Add the lactam slowly to the reducing agent. cause1->solution1 solution2 Control Temperature: - Reflux in an appropriate solvent (e.g., THF, dioxane). - Monitor reaction progress by TLC or LC-MS. cause2->solution2 solution3 Purify Lactam Thoroughly: - Ensure the starting lactam is free of impurities. - Use alternative reducing agents (e.g., BH₃·THF). cause3->solution3

Caption: Troubleshooting workflow for inefficient lactam reduction.

Probable Causes and Solutions:

  • Insufficient Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but it can be consumed by moisture or acidic protons in the substrate.

    • Solution: Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents) in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The lactam should be added slowly to a suspension of LiAlH₄ to maintain control over the reaction.

  • Reaction Temperature Too Low: The reduction of amides and lactams with LiAlH₄ often requires elevated temperatures to go to completion.

    • Solution: After the initial addition of the lactam at a lower temperature, the reaction mixture should be heated to reflux for several hours to ensure complete reduction[1]. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Formation of Byproducts: Impurities in the starting lactam can lead to the formation of byproducts during the reduction.

    • Solution: Ensure the lactam is thoroughly purified before the reduction step. If LiAlH₄ proves to be too harsh, consider alternative reducing agents such as borane-tetrahydrofuran complex (BH₃·THF), which can sometimes offer cleaner reductions.

Data Summary

The following table summarizes typical yields for key steps in the synthesis of diazabicyclo[4.2.1]nonane derivatives based on literature reports. These values can serve as a benchmark for your own experiments.

Reaction Step Starting Material Product Typical Yield (%) Reference
Beckmann RearrangementNortropinone derivative oximeBicyclic lactam>90% (with CIDT)[2][3][4]
Lactam ReductionBicyclic lactamDiazabicyclo[4.2.1]nonane61% (overall from tropinone)[1]
Mannich Reaction1-(4-chlorophenyl)-1,4-diazepane7-azaindole derivativeGood yield[7]
N-arylationSecondary amineN-aryl diazabicyclo[4.2.1]nonane27%[7]

Experimental Protocols

Protocol 1: Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one from Tropinone[1]
  • Dissolve tropinone (0.08 mole) in 100 mL of chloroform and cool to -5°C in an ice-salt bath.

  • With stirring, add 25 mL of concentrated sulfuric acid dropwise, keeping the temperature below 15°C.

  • Cool the mixture to 5°C and add sodium azide (0.16 mole) in small portions over approximately 2 hours, ensuring the temperature does not exceed 35°C.

  • After the addition is complete, stir the reaction mixture at 50°C for an additional 2 hours.

  • Pour the reaction mixture into a beaker containing ice.

  • Filter the resulting solid and wash thoroughly with chloroform.

Protocol 2: Reduction of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one[1]
  • Prepare a suspension of lithium aluminum hydride in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Slowly add a solution of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one in the same solvent to the LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 46 hours.

  • Cool the reaction mixture and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting solids and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

References

  • Sikazwe, D. M., Nkansah, N. T., Altundas, R., Zhu, X. Y., Roth, B. L., Setola, V., & Ablordeppey, S. Y. (2009). Synthesis and evaluation of ligands for D2-like receptors: The role of common pharmacophoric groups. Bioorganic & Medicinal Chemistry, 17(4), 1716–1723. [Link]

  • Lisnyak, V. G., Tan, Y., Ramirez, A., Wisniewski, S. R., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 88(17), 12493–12501. [Link]

  • Nakajima, T., & Keita, T. (2019). Synthesis of the 7-Oxabicyclo[4.2.1]nonane-8,9-dione Core. HETEROCYCLES, 99(1), 661. [Link]

  • Lisnyak, V. G., Tan, Y., Ramirez, A., Wisniewski, S. R., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. [Link]

  • Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 25(4), 637–637. [Link]

  • (Reference for [3+2] cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.
  • Malmakova, A. Y., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 235-241. [Link]

  • Lisnyak, V. G., Tan, Y., Ramirez, A., Wisniewski, S. R., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. [Link]

  • (This reference was not used in the final response).
  • (This reference was not used in the final response).
  • Gündisch, D., & Eibl, C. (2011). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 19(15), 4547–4561. [Link]

Sources

Technical Support Center: N-Alkylation of the 3,9-Diazabicyclo[4.2.1]nonane Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of the 3,9-diazabicyclo[4.2.1]nonane scaffold. This bicyclic diamine is a valuable building block in medicinal chemistry, but its unique structural and electronic properties can present challenges during synthetic modifications.[1][2][3] This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to help you navigate common experimental hurdles, optimize your reaction conditions, and achieve your target compounds with higher yield and purity.

Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of the 3,9-diazabicyclo[4.2.1]nonane core challenging?

The primary difficulties arise from two main factors:

  • Differential Reactivity of Nitrogen Atoms: The two nitrogen atoms (N3 and N9) exist in different chemical environments. The N9 nitrogen is at a bridgehead position and is generally considered more sterically hindered and less nucleophilic than the N3 nitrogen, which is part of a six-membered ring. This can lead to selectivity issues.

  • Over-alkylation: As with many amines, the mono-alkylated product can be more nucleophilic than the starting diamine, leading to the formation of di-alkylated and even quaternary ammonium salt byproducts.[4][5] Controlling the reaction to achieve a specific degree of substitution is a common problem.

Q2: I am observing very low or no conversion in my reaction. What is the first thing I should check?

Low conversion is a frequent issue.[6] The primary factors to investigate are the reactivity of your electrophile (alkylating agent), the choice of base and solvent, and steric hindrance. A common mistake is using a relatively unreactive alkylating agent (like an alkyl chloride) with a hindered amine under mild conditions. Consider switching to a more reactive electrophile, such as an alkyl iodide or triflate, which have better leaving groups.[6]

Q3: How can I achieve selective mono-alkylation?

This is the most common objective and challenge. While controlling stoichiometry (using one equivalent of the alkylating agent) can work to an extent, the most reliable and scalable method is to use a protecting group strategy. By selectively protecting one nitrogen atom (e.g., with a Boc group), you can direct the alkylation to the unprotected nitrogen. Subsequent deprotection yields the desired mono-alkylated product.[7]

Q4: My product is difficult to purify by standard silica gel chromatography. What are my options?

The basic nature of the diamine products can cause significant streaking and poor separation on silica gel. To mitigate this, you can:

  • Use a modified eluent: Add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to your mobile phase.

  • Switch to a different stationary phase: Basic alumina can be a good alternative to silica for purifying amines.

  • Purify via salt formation: Convert the final product to a salt (e.g., hydrochloride or tartrate). Salts are often crystalline and can be purified by recrystallization, which is highly effective for removing closely-related impurities.

Troubleshooting Guide 1: Low to No Conversion

Question: My reaction has been running for 24 hours, but TLC and LC-MS analysis show predominantly unreacted starting material. I am using an alkyl bromide, potassium carbonate as the base, and acetonitrile as the solvent. What's wrong?

Answer: This scenario points to several potential issues related to reaction kinetics and conditions. Let's break down the causes and solutions.

Causality Analysis: The rate of an SN2 reaction, which is the operative mechanism for N-alkylation, is highly dependent on the nucleophilicity of the amine, the reactivity of the electrophile, the solvent, and the temperature. The 3,9-diazabicyclo[4.2.1]nonane core is sterically hindered, which can slow the reaction rate significantly.[6] Furthermore, the base must be strong enough and sufficiently soluble to deprotonate the amine (or the ammonium salt formed after the first alkylation) to maintain a reactive, free-base nucleophile.[8]

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed q1 Is your Alkylating Agent Sufficiently Reactive? start->q1 sol1 Switch to a Better Leaving Group: Alkyl Iodide or Triflate (R-OTf) q1->sol1 No q2 Is Steric Hindrance a Major Factor? q1->q2 Yes sol1->q2 sol2 Increase Reaction Temperature (e.g., switch to DMF/DMSO) and/or Prolong Reaction Time q2->sol2 Yes q3 Is the Base/Solvent System Optimal? q2->q3 No sol2->q3 sol3 Use a Stronger, More Soluble Base (e.g., Cs₂CO₃, DBU) Use a Polar Aprotic Solvent (DMF, DMSO) q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Decision workflow for troubleshooting low reaction conversion.

Recommended Solutions

Problem AreaPotential CauseRecommended Action
Alkylating Agent Poor leaving group (e.g., -Cl, -Br).Switch to an alkyl iodide (R-I) or an alkyl triflate (R-OTf). These have superior leaving groups, accelerating the reaction.[6]
Reaction Conditions Insufficient energy to overcome activation barrier (steric hindrance).Increase the reaction temperature. Consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO.
Base Low strength or poor solubility of K₂CO₃ in ACN.[8]Use a stronger and more soluble base like Cesium Carbonate (Cs₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Solvent ACN may not be polar enough to facilitate the SN2 transition state effectively.Switch to DMF or DMSO. These solvents are excellent for SN2 reactions and help solubilize inorganic bases.
Troubleshooting Guide 2: Poor Selectivity (Mono- vs. Di-alkylation)

Question: I am trying to synthesize a mono-alkylated product using 1.1 equivalents of my electrophile, but I am consistently getting a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve mono-selectivity?

Answer: This is a classic problem in the alkylation of polyamines. The root cause is that the first alkylation event can activate the molecule for a second alkylation.

Causality Analysis: Electronically, the introduction of an electron-donating alkyl group onto one nitrogen increases the electron density on the second nitrogen, making it a more potent nucleophile. This kinetic reality means the mono-alkylated product can react faster with the alkylating agent than the starting diamine, leading to the di-alkylated side product.[4][5] Simply controlling stoichiometry is often insufficient to prevent this.

The most robust solution is a protecting group strategy.

Workflow: Selective Mono-Alkylation via Protection

G start 3,9-Diazabicyclo[4.2.1]nonane step1 Step 1: Selective Protection (e.g., (Boc)₂O, TEA, DCM) start->step1 intermediate N-Boc Protected Intermediate step1->intermediate step2 Step 2: Alkylation (R-X, Base, Solvent) intermediate->step2 product_protected N-Alkyl, N'-Boc Product step2->product_protected step3 Step 3: Deprotection (e.g., TFA or HCl in Dioxane) product_protected->step3 final_product Target Mono-Alkylated Product step3->final_product

Caption: Workflow for achieving selective mono-N-alkylation.

Recommended Solutions

StrategyDescriptionAdvantagesDisadvantages
Kinetic Control Use a slight excess (1.5-2 eq.) of the diamine relative to the alkylating agent. Add the alkylating agent slowly at 0°C or lower.Quick, avoids extra synthetic steps.Often results in a mixture requiring difficult purification; yields of desired product are inherently low.
Protecting Group Selectively protect one nitrogen (e.g., as a Boc-carbamate), perform the alkylation on the free amine, then deprotect.[7]High selectivity, clean reaction, easier purification. Leads to high yields of the desired product.Adds two steps (protection/deprotection) to the overall synthesis.
Experimental Protocols
Protocol 1: General Procedure for Di-N,N'-alkylation

This protocol aims for exhaustive alkylation and is suitable when the di-substituted product is the target.

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add 3,9-diazabicyclo[4.2.1]nonane (1.0 eq.).

  • Dissolution: Dissolve the starting material in a polar aprotic solvent, such as DMF (approx. 0.1 M concentration).

  • Add Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 3.0 eq.).

  • Add Alkylating Agent: Add the alkylating agent (e.g., alkyl iodide, 2.5-3.0 eq.). Using a moderate excess ensures the reaction goes to completion.

  • Reaction: Stir the mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material and mono-alkylated intermediate are consumed.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, often with 1-2% triethylamine in the eluent) or recrystallization.

Protocol 2: Selective Mono-N-alkylation using a Boc Protecting Group

This is the recommended procedure for obtaining a mono-alkylated product with high purity.

Part A: N-Boc Protection

  • Dissolve 3,9-diazabicyclo[4.2.1]nonane (1.0 eq.) in dichloromethane (DCM).

  • Add triethylamine (TEA, 1.2 eq.) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor for the formation of the mono-Boc protected product by LC-MS.

  • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step, or can be purified by column chromatography.

Part B: Alkylation of the N-Boc Intermediate

  • Dissolve the N-Boc protected intermediate (1.0 eq.) in DMF.

  • Add a base (e.g., Cs₂CO₃, 1.5 eq.).

  • Add the alkylating agent (R-X, 1.2 eq.).

  • Stir at 50-70 °C and monitor the reaction by LC-MS.

  • Perform an aqueous workup as described in Protocol 1. Purify the N-alkyl, N'-Boc product by column chromatography.

Part C: Boc Deprotection

  • Dissolve the purified, protected product from Part B in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid. Commonly used reagents are trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours until LC-MS confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. If HCl was used, the product is isolated as the hydrochloride salt. If TFA was used, a basic workup or ion-exchange chromatography may be needed to obtain the free base.

References
  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. Available at: [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. Available at: [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. Available at: [Link]

  • [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Protecting groups. ScienceDirect. Available at: [Link]

  • Synthesis and Study of Anti Parkinsonism activity of 8-Substituted-3-N,N-dimethyl carbamoyl-3,9 diazabicyclo [4.2.1] nonane hydrochloride derivatives. SciSpace. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS. PubMed Central. Available at: [Link]

  • Iridium-catalyzed N-alkylation of diamines with glycerol. ResearchGate. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PubMed Central. Available at: [Link]

  • Origin of stereoselectivity of the alkylation of cyclohexadienone-derived bicyclic malonates. PubMed. Available at: [Link]

Sources

Technical Support Center: Managing Solubility Issues of Diazabicyclo[4.2.1]nonane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diazabicyclo[4.2.1]nonane intermediates. This bicyclic scaffold is a valuable building block in medicinal chemistry, frequently appearing in novel therapeutics targeting the central nervous system.[1] However, its rigid structure and basic nitrogen centers often present significant solubility challenges during synthesis, purification, and screening.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational principles to practical troubleshooting and advanced strategies, equipping you with the knowledge to overcome solubility hurdles efficiently.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core physicochemical principles governing the solubility of diazabicyclo[4.2.1]nonane intermediates. Understanding these concepts is the first step to effective troubleshooting.

Q1: What are the key physicochemical properties of diazabicyclo[4.2.1]nonane intermediates that dictate their solubility?

A: The solubility of these intermediates is primarily governed by a balance of three factors:

  • Basicity (pKa): The diazabicyclo[4.2.1]nonane core contains two nitrogen atoms, making these compounds basic.[2] Like most simple alkyl amines, their conjugate acids typically have pKa values in the 9.5 to 11.0 range.[2] This means they are readily protonated in acidic conditions, a property that is crucial for solubility manipulation.

  • Lipophilicity (logP): This parameter measures how well the compound partitions between an oily (octanol) and an aqueous phase. While the nitrogen atoms add polarity, the hydrocarbon scaffold is lipophilic. Substituents added to the core can dramatically increase logP, reducing aqueous solubility.[3] High lipophilicity (e.g., ClogP > 3) is often correlated with poor aqueous solubility and potential toxicity.[4]

  • Solid-State Properties (Melting Point & Crystal Form): The rigid, three-dimensional structure of the bicyclic system can lead to stable crystal lattice packing, resulting in a high melting point. A high melting point often correlates with low solubility because more energy is required to break the crystal lattice apart.[3] The existence of different crystalline forms (polymorphs) can also lead to variable solubility results.[5]

Q2: My intermediate is poorly soluble in a wide range of common solvents (e.g., DCM, EtOAc, MeCN). Why is this happening?

A: This is a common issue stemming from a "physicochemical mismatch." Your intermediate may be too polar for non-polar solvents but not capable of sufficient hydrogen bonding to dissolve well in highly polar or aqueous systems in its neutral form.

  • In Aprotic Solvents (DCM, Toluene): The molecule's polarity, arising from the two nitrogen atoms, prevents effective solvation by non-polar solvent molecules.

  • In Polar Aprotic Solvents (MeCN, Acetone): While these solvents are polar, the intermediate in its neutral form may not be a strong enough hydrogen bond donor or acceptor to overcome its own crystal lattice energy.

  • In Polar Protic Solvents (Water, Alcohols): The hydrophobic hydrocarbon backbone limits solubility.[6] Smaller amines are soluble in water, but as the carbon framework gets larger, solubility decreases rapidly.[6] Without pH adjustment, solubility in neutral water is often negligible.

Aprotic polar solvents like DMSO and DMF are often effective at dissolving a wide range of compounds, including those with poor solubility profiles, and can be good starting points for reaction screening.[7]

Q3: How does pH so dramatically affect the solubility of these intermediates?

A: The effect of pH is tied directly to the basicity of the amine nitrogens.[8] In its neutral (free base) form, the intermediate's solubility is dictated by its inherent structure. However, when an acid is introduced, the solution's pH drops, and the nitrogen atoms accept protons to form cationic ammonium salts.[9]

R₂NH (Free Base, Poorly Soluble) + H⁺ ⇌ R₂NH₂⁺ (Salt Form, Highly Soluble)

This transformation from a neutral molecule to a charged ion (a salt) drastically increases its polarity, making it much more soluble in polar solvents like water and alcohols.[9] This principle is the single most powerful tool for manipulating the solubility of these compounds.[10][11]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers and solutions to specific problems you might encounter during your workflow.

Issue: My intermediate precipitates during aqueous work-up after a reaction.
  • Q: I'm extracting my reaction mixture with ethyl acetate and washing with water or brine, and my product is crashing out at the interface. What's wrong?

    • A: Your product is likely precipitating because it is in its neutral, least soluble form at the pH of the work-up. This often happens if the reaction was run under basic conditions. The solution is to control the pH. Before extracting, acidify the aqueous layer with a dilute acid (e.g., 1M HCl, 5% citric acid) until the solid redissolves. Your protonated intermediate will now be highly soluble in the aqueous phase. After separating the layers, you can then add a base (e.g., NaHCO₃, K₂CO₃) to the aqueous layer to neutralize it, causing your product to precipitate out for collection by filtration, or allowing it to be extracted into an organic solvent in its free-base form.

Issue: I cannot achieve the required concentration for my next reaction.
  • Q: My diazabicyclo[4.2.1]nonane starting material won't fully dissolve in the reaction solvent (e.g., THF, Toluene), even with heating.

    • A: You need to modify the solvent system to better match the solute's properties.

      • Try a Co-solvent System: Adding a small percentage of a more polar, water-miscible organic solvent can significantly enhance solubility.[12][13][14] This is known as cosolvency.[15] For example, adding 5-10% (v/v) of DMSO, DMF, or NMP to THF or Toluene can disrupt the solute's crystal lattice and improve solvation.[16][17]

      • Form a Salt in situ: If your reaction conditions are compatible, you can sometimes solubilize the intermediate by adding a stoichiometric equivalent of an acid (like HCl in dioxane or methanesulfonic acid) to form the more soluble salt directly in the reaction flask. This is only suitable if the subsequent reagents are compatible with the salt form.

      • Perform a Systematic Solvent Screen: If the problem persists, a more thorough screening of solvents is necessary. (See Protocol 1).

Issue: My compound is difficult to purify by silica gel chromatography.
  • Q: My product streaks badly on the column or precipitates at the head when I load it.

    • A: This is caused by strong interactions with the acidic silica gel and/or poor solubility in the mobile phase. Basic amines are notorious for tailing on silica gel.

      • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to suppress the unwanted interactions. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the solvent system (e.g., 90:9:1 DCM/MeOH/NH₄OH).

      • Improve Loading Solubility: Dissolve your crude material in the minimum amount of a strong solvent like DCM or DMSO, then adsorb it onto a small amount of silica gel or Celite®. After drying, this solid material can be loaded directly onto the column. This "dry loading" technique prevents precipitation that can occur when injecting a concentrated solution of a poorly soluble compound.

      • Alternative: Salt Formation & Crystallization: Consider purifying the compound by forming a salt and recrystallizing it. This can be a highly effective method for achieving high purity without chromatography.

Part 3: Advanced Strategies & Data

When simple troubleshooting is not enough, these more advanced techniques can be employed.

Strategy 1: Salt Formation for Enhanced Solubility and Stability

Forming a salt is the most reliable method to dramatically increase the aqueous solubility of a basic intermediate.[10] The choice of the counter-ion (the acid used) can influence not only solubility but also crystallinity and stability.

Table 1: Common Acids for Salt Formation with Basic Intermediates

Counter-ion Acid Name pKa Common Form Characteristics & Use Cases
Chloride Hydrochloric Acid -6.2 Solution in Dioxane/Ether/MeOH Very common, often forms crystalline salts. Can be hygroscopic.
Sulfate Sulfuric Acid -3.0 Dilute aqueous solution Can form mono- or di-salts. Often highly water-soluble.
Mesylate Methanesulfonic Acid -1.9 Liquid Good for crystallization, often less hygroscopic than HCl salts.
Tosylate p-Toluenesulfonic Acid -2.8 Solid Often produces highly crystalline, stable salts. Good for chiral resolutions.
Tartrate Tartaric Acid 2.9 (pKa1) Solid Chiral acid, useful for diastereomeric salt resolution of racemic intermediates.

| Citrate | Citric Acid | 3.1 (pKa1) | Solid | Biocompatible, can form multiple salt stoichiometries. |

Strategy 2: Co-Solvency

Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for less polar solutes to dissolve.[12] The solubility of a compound can increase exponentially with the fraction of the co-solvent.[16]

Table 2: Common Co-solvents for Organic Synthesis

Co-Solvent Abbreviation Polarity Use Case Considerations
Dimethyl Sulfoxide DMSO High Excellent solubilizer for a wide range of compounds.[7] High boiling point, can be difficult to remove. Can interfere with some reactions.
Dimethylformamide DMF High Strong polar aprotic solvent. High boiling point. Can decompose at high temperatures or in the presence of strong acid/base.
N-Methyl-2-pyrrolidone NMP High Versatile, stable polar aprotic solvent. High boiling point.
Propylene Glycol PG Medium Often used in formulations. Can act as a nucleophile in some reactions.

| Ethanol | EtOH | Medium | Good "bridge" solvent between polar and non-polar systems. | Protic nature can interfere with many reactions. |

Part 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Solubility Issues

This decision tree provides a systematic approach to diagnosing and solving solubility problems.

G start Solubility Issue Encountered reaction In Reaction / Process start->reaction purification During Purification start->purification screening For Screening / Assay start->screening reaction_q Compound won't dissolve in reaction solvent reaction->reaction_q purification_q Precipitation or Tailing on Silica Column purification->purification_q screening_q Stock Solution (DMSO/Water) Precipitates screening->screening_q reaction_sol1 Try Co-Solvent (DMSO, DMF, NMP) reaction_q->reaction_sol1 Quick Fix reaction_sol2 Systematic Solvent Screen (see Protocol 1) reaction_q->reaction_sol2 Systematic reaction_sol3 Heat / Sonication reaction_q->reaction_sol3 Physical purification_sol1 Add Modifier to Eluent (e.g., 1% TEA or NH4OH) purification_q->purification_sol1 purification_sol2 Use Dry Loading Technique purification_q->purification_sol2 purification_sol3 Switch to Crystallization (via Salt Formation) purification_q->purification_sol3 screening_sol1 Prepare Salt Form (e.g., HCl or Mesylate) screening_q->screening_sol1 screening_sol2 Measure Kinetic vs. Thermodynamic Solubility screening_q->screening_sol2 screening_sol3 Use Aqueous Buffer at Low pH (e.g., pH 4-5) screening_q->screening_sol3

Caption: A decision tree for troubleshooting common solubility issues.

Diagram 2: The Impact of pH on Solubility

This diagram illustrates the chemical equilibrium that is fundamental to managing the solubility of diazabicyclo[4.2.1]nonane intermediates.

G neutral Diazabicyclo[4.2.1]nonane (Free Base) protonated Diazabicyclo[4.2.1]nonane Salt (Cationic Form) neutral->protonated + H⁺ − H⁺ high_ph High pH (Basic Conditions) Drives Equilibrium to the LEFT neutral->high_ph low_ph Low pH (Acidic Conditions) Drives Equilibrium to the RIGHT protonated->low_ph neutral_prop Properties: • Neutral Charge • More Lipophilic • POORLY SOLUBLE in Water protonated_prop Properties: • Positive Charge (Ionic) • More Hydrophilic • HIGHLY SOLUBLE in Water

Caption: Effect of pH on the ionization and solubility of a basic intermediate.

Part 5: Experimental Protocols

These protocols provide a starting point for systematically evaluating and solving solubility issues. Always perform these experiments on a small scale first.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or co-solvent system for a reaction or purification.

Methodology:

  • Preparation: Dispense 1-2 mg of your dry intermediate into a series of small, labeled glass vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: To each vial, add a known volume (e.g., 100 µL) of a single test solvent (e.g., Toluene, THF, MeCN, IPA, DMF, DMSO).

  • Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and record if the solid dissolves completely, partially, or not at all. This gives you the kinetic solubility.

  • Heating/Sonication: For vials with undissolved solid, heat to a moderate temperature (e.g., 50 °C) for 10-15 minutes or place in an ultrasonic bath. Record any changes in solubility.

  • Co-Solvent Test: For promising but imperfect primary solvents (e.g., partial dissolution in THF), take a new vial of your intermediate. Add the primary solvent (e.g., 90 µL of THF) followed by a co-solvent (e.g., 10 µL of DMSO). Vortex and observe.

  • Analysis: Rank the solvents and co-solvent mixtures based on their ability to dissolve the compound. This provides a rational basis for solvent selection for scale-up.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To determine the pH range in which the intermediate is most soluble.

Methodology:

  • Buffer Preparation: Prepare a series of small-volume buffers across a pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Addition: Add an excess amount of your solid intermediate to a known volume (e.g., 500 µL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved in all vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature) for a set period (e.g., 4-24 hours) to allow them to reach thermodynamic equilibrium.

  • Separation: Separate the undissolved solid from the saturated solution. Centrifugation is preferred over filtration to avoid potential compound loss on the filter membrane.

  • Quantification: Carefully take a known volume of the clear supernatant from each vial, dilute it with a suitable solvent (e.g., MeCN/Water), and determine the concentration using an analytical technique like HPLC-UV or LC-MS.[18]

  • Analysis: Plot the measured solubility (concentration) against the pH of the buffer. The resulting curve will clearly show the pH at which solubility is maximized.

Protocol 3: Small-Scale Salt Formation Screening

Objective: To quickly identify a suitable counter-ion for forming a solid, potentially crystalline salt.

Methodology:

  • Dissolution: Dissolve a small amount (e.g., 20-50 mg) of your free-base intermediate in a suitable organic solvent (e.g., IPA, EtOAc, or acetone) in a small vial.

  • Acid Addition: Add 1.0 equivalent of the desired acid (see Table 1). For acids that are solutions (like HCl in dioxane), add dropwise. For solid acids (like p-toluenesulfonic acid), add them as a solution in the same solvent.

  • Observation: Stir the solution at room temperature. Observe for the formation of a precipitate. This can happen immediately or over several hours.

  • Inducing Precipitation: If no solid forms, try the following:

    • Scratch the inside of the vial with a glass rod.

    • Add a small seed crystal if available.

    • Slowly add a non-polar anti-solvent (e.g., heptane or ether) until turbidity is observed, then allow it to stand.

    • Cool the solution in an ice bath or refrigerator.

  • Isolation & Analysis: If a solid is formed, isolate it by filtration, wash with a small amount of cold solvent, and dry. Analyze the solid to confirm salt formation and assess its properties (e.g., melting point, appearance).

References
  • Vertex AI Search. (n.d.). Solubility and pH of amines. Retrieved January 20, 2026.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazabicyclononane. PubChem. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved January 20, 2026, from [Link]

  • ChemGulf. (2023, September 23). How do amines and amides affect the pH of a solution? Retrieved January 20, 2026, from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2007). Salt Formation to Improve Drug Solubility. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved January 20, 2026, from [Link]

  • Kumar, L., & Bansal, A. K. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 8(5), 205. [Link]

  • Semantic Scholar. (2007). Salt formation to improve drug solubility. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Retrieved January 20, 2026, from [Link]

  • Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Lee, S. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 218-222.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved January 20, 2026, from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved January 20, 2026, from [Link]

  • Kjellerup, B. V., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 957-966. [Link]

  • PubChem. (n.d.). 3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane. Retrieved January 20, 2026, from [Link]

  • Purosolv. (2024, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved January 20, 2026, from [Link]

  • Sørensen, S. N., et al. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1030, 1-18.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 20, 2026, from [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1898-1921. [Link]

  • Wyrzykowski, D., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5085. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved January 20, 2026, from [Link]

  • askIITians. (n.d.). How does pH affect solubility? Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved January 20, 2026, from [Link]

  • Ibraeva, S. S., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 225-230.
  • ResearchGate. (n.d.). CHAPTER 2. Tactics to Improve Solubility. Retrieved January 20, 2026, from [Link]

  • Heidelberg University. (n.d.). Transition Metal Complexes of 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved January 20, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 20, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved January 20, 2026, from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved January 20, 2026, from [Link]

  • Hughes, J. D., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10092-10103. [Link]

  • European Patent Office. (n.d.). Diazabicyclic compounds and microemulsions thereof. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors.
  • Shultz, M. D. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(9), 3125-3132. [Link]

  • Shultz, M. D. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(9), 3125-3132. [Link]

  • Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27771. [Link]

  • PubMed. (n.d.). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Retrieved January 20, 2026, from [Link]

  • Manetti, F., et al. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry, 43(23), 4499-4507.

Sources

Technical Support Center: Avoiding Genotoxic Impurities During Boc-Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing and avoiding genotoxic impurities (GTIs) during the critical Boc-deprotection step in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who routinely use the tert-butyloxycarbonyl (Boc) protecting group and are committed to ensuring the highest standards of purity and safety in their active pharmaceutical ingredients (APIs).

Here, we will move beyond simple protocols to explain the underlying mechanisms of GTI formation, provide actionable troubleshooting advice, and offer validated workflows to mitigate these risks effectively.

Part 1: The Challenge: Why is Boc-Deprotection a GTI Hotspot?

The Boc group is favored for its stability and ease of removal under acidic conditions. However, the very chemistry that makes it useful is also the source of potential genotoxic impurities.[1] Acid-mediated deprotection proceeds via the formation of a highly reactive tert-butyl carbocation.[1][2]

This carbocation is a potent electrophile. If not properly managed, it can:

  • Re-alkylate your product or sensitive functional groups (like tryptophan or methionine) on your target molecule, leading to undesired side products.[1][3][4][5]

  • React with the acid counter-ion to form a new, potentially genotoxic compound. For instance, using trifluoroacetic acid (TFA) can generate tert-butyl trifluoroacetate, while using hydrochloric acid (HCl) can form tert-butyl chloride.[1]

These small alkylating agents are often volatile and can be difficult to detect and remove, posing a significant safety risk. Regulatory bodies like the FDA and EMA have stringent limits on such impurities, often requiring control at parts-per-million (ppm) levels.[6][7][8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];

} caption { label="Mechanism of GTI formation during Boc-deprotection."; font-size: 12; font-name: "Roboto"; } enddot Caption: GTI formation pathway during Boc-deprotection.

Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary genotoxic impurity of concern when using TFA for Boc-deprotection?

The main concern is the formation of tert-butyl trifluoroacetate (TBTFA). This impurity arises from the reaction between the tert-butyl carbocation and the trifluoroacetate counter-ion.[3][4][9] TBTFA is a reactive species that can alkylate nucleophilic sites on DNA, making it a potential mutagen.[3] Its formation is an equilibrium reaction in TFA, meaning that even if the carbocation is initially quenched, TBTFA can still form.[3][4][9]

Q2: How do "scavengers" work to prevent GTI formation?

Scavengers are nucleophilic molecules added to the deprotection cocktail. Their job is to trap, or "scavenge," the reactive tert-butyl carbocations at a much faster rate than they can react with your product or the acid counter-ion.[9][10] By intercepting these carbocations, scavengers prevent the formation of both alkylated byproducts and potential GTIs like TBTFA.[3][9]

Q3: Are there alternatives to TFA that are less prone to forming GTIs?

Yes, other acids can be used, but they come with their own considerations. For example, using 4M HCl in dioxane is a common alternative.[11][12] However, this can generate tert-butyl chloride, another volatile alkyl halide with genotoxic potential. The choice of acid should be carefully considered based on the substrate's stability and the potential impurities that could be formed. In some cases, non-acidic methods like thermal or enzymatic deprotection may be possible, though they are less common.[1]

Q4: At what stage of development should I be most concerned about these impurities?

Concern should start early in process development and intensify as you move towards clinical trials and manufacturing.[13][14] Identifying and controlling GTIs early prevents costly delays and redesigns later on.[13][14] Regulatory guidelines mandate stringent control of GTIs in the final API.[7] Therefore, developing a robust deprotection and purification strategy from the outset is critical for a successful project.[14]

Part 3: Troubleshooting Guide
Issue 1: My mass spectrometry analysis shows a +56 Da adduct on my peptide/molecule. What is it?

A mass increase of 56 Da is a classic indicator of tert-butylation, where a tert-butyl group (C₄H₈) has been added to your molecule. This happens when the tert-butyl carbocation, insufficiently quenched by scavengers, alkylates a nucleophilic site on your product.[4]

  • Common Targets: The indole ring of tryptophan, the thioether of methionine, and the thiol of cysteine are particularly susceptible.[3][4][5]

  • Immediate Action: Increase the concentration and/or change the type of scavenger in your cleavage cocktail. A combination of scavengers is often more effective.

Issue 2: I'm using HCl for deprotection and my final API has a faint, sweet odor and fails purity tests. What could be the cause?

This could indicate the presence of residual tert-butyl chloride, a volatile alkyl halide. While often removed during workup and evaporation, trace amounts can persist, especially in larger-scale reactions.

  • Troubleshooting Steps:

    • Improve Workup: Ensure your aqueous washes are efficient. Consider a final wash with a solution that can react with alkyl halides, like sodium thiosulfate.

    • Optimize Drying: Use a high-vacuum pump and slightly elevated temperature (if your product is stable) to ensure complete removal of volatile impurities.

    • Analytical Method: Use a sensitive analytical method like Headspace Gas Chromatography-Mass Spectrometry (GC-MS) to specifically test for volatile GTIs like tert-butyl chloride.[6][15] Standard HPLC-UV may not detect it.[13]

Issue 3: I've added scavengers, but I still see byproducts. Is my scavenger not working?

Not all scavengers are created equal, and their effectiveness can be substrate-dependent.

  • Causality Check:

    • Scavenger Type: Thiol-based scavengers like 1,2-ethanedithiol (EDT) are very effective but can be odorous. Silanes like triisopropylsilane (TIS) are excellent carbocation scavengers but can sometimes reduce certain functional groups.[9] Water is a simple scavenger for the tert-butyl cation but may not be sufficient on its own for complex molecules.[16]

    • Scavenger Concentration: A typical scavenger cocktail might include 2.5-5% of one or more scavengers. If you have many Boc groups or other acid-labile protecting groups (like Trt, Pbf), you are generating a higher concentration of carbocations and may need to increase the scavenger percentage accordingly.

    • Reaction Time/Temperature: Longer reaction times or higher temperatures can increase the likelihood of side reactions. Optimize for the minimum time required for complete deprotection.

ScavengerPrimary Use & MechanismTypical ConcentrationNotes
Triisopropylsilane (TIS) Excellent carbocation scavenger (hydride donor).1-5%Can reduce sensitive functional groups. Very effective for Trp-containing peptides.[5][10]
Water (H₂O) Scavenges tert-butyl cations to form tert-butanol.2.5-5%Essential but often insufficient alone. Helps dissolve polar components.[10][16]
1,2-Ethanedithiol (EDT) Potent thiol-based scavenger. Also helps deprotect Trityl groups.1-2.5%Very effective but has a strong odor. Use in a well-ventilated hood.[10]
Thioanisole Aromatic thioether scavenger.2-5%Can prevent alkylation of methionine.[10] Caution: its cation adducts can potentially alkylate tryptophan.[17]
Phenol Aromatic scavenger.2-5%Often used in combination with other scavengers.
Part 4: Recommended Protocols & Workflows
Workflow: Selecting a Boc-Deprotection Strategy

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];

} caption { label="Decision workflow for Boc-deprotection strategy."; font-size: 12; font-name: "Roboto"; } enddot Caption: Decision workflow for Boc-deprotection strategy.

Protocol 1: Standard Boc-Deprotection with a Scavenger Cocktail

This protocol is suitable for most peptides and small molecules, particularly those containing sensitive residues like tryptophan.

  • Preparation:

    • Prepare the cleavage cocktail. For a robust, general-purpose mixture, use TFA/Water/TIS (95:2.5:2.5 v/v/v) . Prepare this fresh in a ventilated chemical hood.

    • Cool the cocktail to 0°C in an ice bath.

  • Reaction:

    • Add the cooled cleavage cocktail to your Boc-protected substrate (e.g., peptide-resin or small molecule) at a ratio of 10 mL per 0.25 mmol of substrate.[16]

    • Stir the reaction mixture at room temperature. For most substrates, 2-3 hours is sufficient.

  • Monitoring:

    • Take a small aliquot of the reaction mixture at the 1-hour mark. Precipitate the product with cold diethyl ether, and analyze the crude material by HPLC or LC-MS to check for completion.

  • Workup:

    • Once the reaction is complete, filter the mixture (if using a solid support) or concentrate it under reduced pressure.

    • Precipitate the crude product by adding it dropwise to a stirred flask of cold diethyl ether.

    • Centrifuge or filter to collect the solid product. Wash thoroughly with cold ether to remove residual scavengers and TFA.

  • Purification & Analysis:

    • Purify the product using standard methods (e.g., preparative HPLC).

    • Analyze the final, purified product for purity. Crucially, perform a separate analysis using a validated, high-sensitivity method (e.g., GC-MS) to quantify any potential volatile GTIs to ensure they are below the regulatory threshold (typically based on a Threshold of Toxicological Concern of 1.5 µ g/day ).[8][15]

References
  • The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology.
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014). American Pharmaceutical Review.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2022).
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2023). ResolveMass.
  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-68. [Link]

  • Sethi, M. K., et al. (2016). Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. Der Pharmacia Lettre, 8(12), 234-243.
  • Pearson, D. A., et al. (1991). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 32(44), 6471-6474.
  • Changing permanent protecting groups for avoiding tert-butylation in solid-phase peptide synthesis of somatostatinamide.
  • Analysis of genotoxic impurities in active pharmaceutical ingredients. (2023). Netpharmalab.
  • Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Cleavage Cocktail Selection. CDN Isotopes.
  • Deprotection of Boc Group from Tryptophan-Containing Peptides. Benchchem.
  • Prakash, A. (2020). Control Strategies of Genotoxic Impurities in Drug Substance & Product. Indian Pharmacopoeia Commission.
  • Comprehensive Review of Genotoxic Impurities: Current Trend, Challenges and Control Strategies for Pharmaceutical Drug Products.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Robinson, D. E., et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Organic Process Research & Development, 16(9), 1579–1590.
  • Dobo, M. G., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4), 946-959.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • Reddy, A. V. B., et al. (2013). Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 1-18.
  • Zhang, J., & Rautela, N. (2022). Impurity Control Strategies For Therapeutic Peptides. Outsourced Pharma.
  • Orel, V. E., et al. (1998). Cytotoxic and genotoxic effects of tert-butyl hydroperoxide on Chinese hamster B14 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 422(1), 45-53.
  • Raman, N., et al. (2011). Strategies for the identification, control and determination of genotoxic impurities in drug substances: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 221-235.
  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Str
  • Appiah-padi, S. K., et al. (2017). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 58(35), 3467-3470.
  • Patel, A. I., & Lumbhani, A. N. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. International Journal of Pharmaceutical Research, 13(2).
  • Boc Deprotection Mechanism. (2022). Organic Chemistry Tutor, YouTube.
  • Li, B., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Assessment of the genotoxicity of tert-butyl alcohol in an in vivo thyroid comet assay. (2024). Environmental and Molecular Mutagenesis.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). Journal of Peptide Research, 58(4), 338-41.

Sources

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your coupling reaction times and overall success. The unique sterically hindered, bicyclic structure of this amine presents specific challenges in common cross-coupling reactions such as Buchwald-Hartwig amination. This document is designed to provide both strategic guidance and practical, actionable solutions.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve problems.

Issue 1: Low to No Product Yield

Question: My Buchwald-Hartwig amination reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I fix this?

Answer: This is a common challenge, particularly with sterically demanding secondary amines. The issue often stems from an inefficient catalytic cycle. Let's break down the potential culprits and their solutions.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Utilize modern palladium precatalysts, such as G3 or G4 palladacycles. These are often more effective than traditional sources like Pd(OAc)₂ because they generate the active LPd(0) catalyst more cleanly and efficiently.[1] If you are using a Pd(II) source, consider a pre-activation step where the catalyst and ligand are stirred with the base before adding your substrates.[1]

  • Inappropriate Ligand Choice: The steric bulk of this compound requires a carefully selected phosphine ligand to facilitate both oxidative addition and reductive elimination.

    • Solution: For bulky secondary amines, ligands like RuPhos and BrettPhos are excellent starting points.[1] For particularly challenging couplings, especially with less reactive aryl chlorides, consider more specialized, highly active biarylphosphine ligands like tBuBrettPhos.[1] It is advisable to consult a ligand selection guide based on your specific aryl halide and amine.

  • Incorrect Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine but not so nucleophilic that it leads to side reactions.

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective.[1][2] If your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[1][2]

  • Poor Substrate Reactivity: Aryl chlorides are notably less reactive than their bromide or iodide counterparts.[1][3]

    • Solution: When working with aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary.[3] If feasible, switching to the analogous aryl bromide or iodide can significantly improve reaction rates and yields.

Issue 2: Significant Side Product Formation

Question: I am observing significant side products in my reaction, primarily hydrodehalogenation of my aryl halide. How can I minimize this?

Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed couplings.[1]

  • Cause: This side reaction can be promoted by certain catalyst systems and reaction conditions. It often competes with the desired C-N bond formation.

  • Solution:

    • Optimize Catalyst and Ligand: Some palladium-ligand combinations are more prone to promoting hydrodehalogenation. Screening different bulky phosphine ligands can help identify a system that favors the desired coupling.

    • Adjust Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the amination.

    • Choice of Base: The base can play a role. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) may reduce the extent of this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for coupling reactions with this amine?

A1: The choice of solvent is critical for solubility, reaction kinetics, and catalyst stability.[3][5][6] For Buchwald-Hartwig aminations, toluene is a very common and effective solvent.[7][8] Ethereal solvents like 1,4-dioxane and THF are also frequently used.[7][8] For substrates with poor solubility in these less polar solvents, more polar aprotic solvents like DMF or DMSO can be considered, though they can sometimes impact catalyst performance.[7][9] A solvent screen is often a worthwhile optimization step.

Q2: How can I be sure my reaction is running under inert conditions, and why is it so important?

A2: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen.[3] Failure to maintain inert conditions can lead to catalyst decomposition, often visible as the formation of black palladium metal, and oxidation of the ligand.[10]

  • Best Practice:

    • Use an oven-dried reaction vessel and stir bar.

    • Assemble the reaction in a glovebox if available.

    • If a glovebox is not available, use standard Schlenk line techniques. This involves evacuating the reaction vessel and backfilling with an inert gas (argon or nitrogen) multiple times.

    • Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by a series of freeze-pump-thaw cycles.

Q3: What are the typical reaction times and temperatures I should start with?

A3: For Buchwald-Hartwig aminations involving sterically hindered amines, a good starting point is a reaction temperature of 80-110 °C.[11] Reaction times can vary widely, from a few hours to 24 hours. It is recommended to monitor the reaction progress by a suitable technique like TLC or LC-MS to determine the optimal reaction time.

Q4: Can the Boc protecting group cause any issues?

A4: The Boc (tert-butyloxycarbonyl) group is generally stable to the basic conditions of most coupling reactions.[12] However, under very harsh conditions (e.g., prolonged heating at very high temperatures with a strong base), some degradation might be possible, though this is not a common issue. A more likely, though still infrequent, side reaction could involve the tert-butyl cation generated during Boc-deprotection if there are trace acidic impurities.[13] However, in a properly set up basic coupling reaction, this is highly unlikely.

Data Summary and Protocols

Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)Provides efficient generation of the active Pd(0) catalyst.[1]
Ligand XPhos or RuPhos (if not using a precatalyst)Bulky, electron-rich ligands are effective for coupling hindered secondary amines.[1][3]
Base NaOtBu or LHMDS (1.4-2.0 equivalents)Strong, non-nucleophilic bases are required to deprotonate the hindered amine.[1][2]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Common and effective solvents for this type of transformation.[7][8]
Temperature 80-110 °CBalances reaction rate with catalyst stability and minimizing side reactions.[11]
Concentration 0.1 - 0.5 MA typical concentration range for these reactions.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol provides a general starting point for a reaction with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • In a glovebox, add the aryl halide, this compound, palladium precatalyst, and base to the oven-dried reaction vial.

  • Add the magnetic stir bar and seal the vial with the cap.

  • If not using a glovebox, assemble the solids in the vial, seal it, and then purge with an inert gas for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the intended duration (e.g., 12-24 hours), monitoring by TLC or LC-MS as needed.

  • Once the reaction is complete, allow it to cool to room temperature before proceeding with workup and purification.

Visual Guides

Decision Flowchart for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Is the catalyst active? (e.g., no Pd black) start->check_catalyst check_ligand Is the ligand appropriate for a bulky secondary amine? check_catalyst->check_ligand Yes solution_catalyst Switch to a modern precatalyst (e.g., G3/G4). Consider a pre-activation step. check_catalyst->solution_catalyst No check_base Is the base strong and non-nucleophilic? check_ligand->check_base Yes solution_ligand Screen bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). check_ligand->solution_ligand No check_conditions Are conditions strictly inert? check_base->check_conditions Yes solution_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). For sensitive substrates, try K3PO4. check_base->solution_base No final_optimization Further Optimization: - Screen solvents - Vary temperature - Adjust stoichiometry check_conditions->final_optimization Yes solution_conditions Ensure reagents are pure and solvent is anhydrous and degassed. check_conditions->solution_conditions No

Caption: A step-by-step guide to diagnosing low-yield reactions.

General Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle L_Pd0 L-Pd(0) (Active Catalyst) Ox_Add Oxidative Addition L_Pd0->Ox_Add + Ar-X Pd_Complex1 L-Pd(II)(Ar)(X) Ox_Add->Pd_Complex1 Ligand_Exch Ligand Exchange Pd_Complex1->Ligand_Exch + Amine Pd_Complex2 [L-Pd(II)(Ar)(Amine)]+X- Ligand_Exch->Pd_Complex2 Deprotonation Deprotonation (Base) Pd_Complex2->Deprotonation Pd_Complex3 L-Pd(II)(Ar)(NR2) Deprotonation->Pd_Complex3 Red_Elim Reductive Elimination Pd_Complex3->Red_Elim Red_Elim->L_Pd0 Regeneration Product Ar-NR2 (Product) Red_Elim->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

References

  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.).
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. (n.d.).
  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. (2023, February).
  • Benchchem. (n.d.). Technical Support Center: Reactions with Boc-Protected Amines.
  • Valente, C., Çalimsiz, S., Hoi, K. H., Mallik, D., Sayah, M., & Organ, M. G. (2012). The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6).
  • Reddit. (2018, September 6).
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Semantic Scholar.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. (n.d.). troubleshooting low conversion in C-N coupling reactions.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
  • Role of a base in Suzuki-Miyaura reaction | Request PDF. (2025, August 6).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
  • Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions.
  • Google Patents. (n.d.). US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (n.d.). WO2024036270A1 - Kras inhibitors.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.
  • AstaTech. (n.d.). tert-butyl 3, 9-diazabicyclo[4.2.
  • SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS. (n.d.). PubMed Central.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023, July 25). RSC Publishing.
  • ChemScene. (n.d.). tert-Butyl 3,9-diazabicyclo[4.2.
  • (PDF) Selective Mono‐BOC Protection of Diamines. (2025, August 6).
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (n.d.). Journal of the American Chemical Society.
  • Design and synthesis of bicyclic ligands for the FK506-binding proteins 511 and 52. (2016, August 1). Ludwig-Maximilians-Universität München.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

Sources

Validation & Comparative

Comparative Efficacy of TASK-1 Potassium Channel Inhibitors: A Guide to Key Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The TASK-1 Channel as a Therapeutic Target

The TWIK-related acid-sensitive potassium (TASK-1) channel, encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are critical regulators of the resting membrane potential in a variety of excitable cells.[1] By conducting a "leak" potassium current, TASK-1 channels influence cellular excitability in neurons, cardiomyocytes, and vascular smooth muscle cells.[1] Their involvement in fundamental physiological processes—including sleep-wake cycles, respiratory control, and cardiac action potential repolarization—has positioned them as a compelling target for therapeutic intervention in conditions such as obstructive sleep apnea (OSA) and atrial fibrillation (AF).[2][3][4]

The therapeutic rationale for inhibiting TASK-1 is context-dependent. In OSA, blockade of TASK-1 channels in the hypoglossal motor nucleus is thought to enhance neuronal activity, leading to improved upper airway muscle tone.[5] In cardiology, the atrium-specific expression of TASK-1 in the human heart presents a unique opportunity.[6][7] Upregulation of TASK-1 is observed in patients with AF, leading to a shortening of the atrial action potential duration, a key mechanism in the pathophysiology of the arrhythmia.[8][9] Selective inhibition of TASK-1 can reverse this effect, prolonging the action potential and exerting an antiarrhythmic effect without impacting ventricular electrophysiology.[8][10]

The development of potent and selective TASK-1 inhibitors is an area of intense research. While the diazabicyclo[4.2.1]nonane scaffold was specified as a topic of interest, a review of prominent public-domain literature and clinical candidates reveals that other chemical scaffolds have so far dominated the landscape of disclosed TASK-1 inhibitors. This guide will therefore focus on comparing the efficacy of the most well-characterized and clinically relevant scaffolds for which substantial experimental data are available.

Overview of Key Chemical Scaffolds

The primary challenge in developing TASK-1 inhibitors is achieving high selectivity, particularly against the closely related TASK-3 channel (with which it shares 59% amino acid homology) and the hERG potassium channel, off-target inhibition of which is a major cause of drug-induced cardiac arrhythmia.[7][11][12] Several chemical classes have emerged that attempt to address this challenge.

  • Aryl Sulfonamide & Carbonamide Scaffolds: This class includes some of the earliest and most widely used experimental inhibitors, such as A1899 and A293 (also known as AVE1231). These compounds have been instrumental in validating TASK-1 as a drug target.

  • Bis-amide Scaffolds: More recent efforts have identified bis-amide structures as a promising scaffold for achieving superior selectivity for TASK-1 over TASK-3.[11][13][14]

  • Novel Heterocyclic Scaffolds (e.g., BAY Compounds): Representing the forefront of clinical development, particularly for OSA, this class includes compounds like BAY2586116, which have demonstrated efficacy in translational animal models and human trials.[1][5]

Comparative Efficacy Analysis

The efficacy of an ion channel inhibitor is a multifactorial assessment, defined by its potency, selectivity, mechanism of action, and in vivo performance.

Potency (IC50)

Potency measures the concentration of an inhibitor required to achieve 50% blockade of the channel current. Lower IC50 values indicate higher potency. The data below, gathered from electrophysiology experiments, highlight the nanomolar potency achieved by leading compounds from different scaffolds.

CompoundScaffold ClassTASK-1 IC50 (nM)Expression SystemReference
A1899 Aryl Sulfonamide7CHO Cells[15]
35.1Xenopus Oocytes[15][16]
A293 Aryl Carbonamide~250Xenopus Oocytes[6][8]
Analog 35 Bis-amide16N/A (Electrophysiology)[11]
BAY1000493 Novel HeterocyclicPotent (Value not specified)N/A[1]
BAY2586116 Novel HeterocyclicPotent (Value not specified)N/A[1]

Expert Interpretation: The data show that both the aryl sulfonamide (A1899) and bis-amide (Analog 35) scaffolds can produce compounds with exceptional, low-double-digit nanomolar potency. The widely used tool compound A293 is notably less potent. While specific IC50 values for the BAY compounds are not always publicly disclosed, their progression to clinical trials implies high on-target potency.

Selectivity Profile

Selectivity is arguably the most critical parameter for a viable TASK-1 inhibitor due to the risk of off-target effects.

  • Selectivity vs. TASK-3: As the closest homolog, unintended blockade of TASK-3 can confound results and lead to unwanted effects. The bis-amide scaffold was specifically optimized to address this, yielding compounds with a significant selectivity window.[11][13]

  • Selectivity vs. hERG: The human Ether-à-go-go-Related Gene (hERG) channel is a critical anti-target in cardiac safety screening.[17] Blockade of hERG can lead to QT interval prolongation and life-threatening arrhythmias.[12] A clean hERG profile is non-negotiable for clinical candidates.

CompoundScaffold ClassSelectivity vs. TASK-3Selectivity vs. hERGReference
A1899 Aryl Sulfonamide~10-foldHighly Selective[15]
A293 Aryl Carbonamide~4-foldSelective[7]
Analog 35 Bis-amide62-foldNo inhibition at >30 µM[11][13]
BAY Cmpds. Novel HeterocyclicCo-inhibition of TASK-1/3Assumed Safe[1][5]

Expert Interpretation: The bis-amide scaffold demonstrates a clear advantage in achieving high selectivity against TASK-3, which is crucial for precisely targeting TASK-1-mediated pathways.[11] For therapeutic indications like OSA, co-inhibition of TASK-1 and TASK-3, as seen with the BAY compounds, may be an acceptable or even desirable profile.[5] Critically, scaffolds like the bis-amides have been shown to be devoid of hERG liability, a major step in de-risking a chemical series for further development.[13]

Mechanism of Action

Understanding how an inhibitor interacts with the channel is key to rational drug design. Structural and mutagenesis studies have shown that potent TASK-1 inhibitors like A1899 and A293 act as open-channel blockers.[7][15] They access a binding site within the channel's central cavity, a space below the selectivity filter formed by the M2 and M4 transmembrane segments.[15][18] This binding physically occludes the potassium ion conduction pathway. The unique "X-gate" structure of TASK channels is thought to enable high-affinity binding and slow inhibitor dissociation rates, contributing to their durable effect.[1]

cluster_membrane Cell Membrane TASK1 TASK-1 Channel (Open State) K_out K+ TASK1->K_out Block Channel Blockade Hyperpolarization Membrane Hyperpolarization (Cell at Rest) K_out->Hyperpolarization Establishes Negative Potential K_in K+ K_in->TASK1 K+ Efflux Inhibitor Scaffold-Based Inhibitor (e.g., A1899) Inhibitor->TASK1 Binds to Central Cavity

Caption: Mechanism of TASK-1 inhibition.

In Vivo & Translational Efficacy

The ultimate test of a scaffold's utility is its performance in living systems. Compounds from the aryl carbonamide and novel heterocyclic classes have been successfully tested in translational large animal models.

  • Atrial Fibrillation Model: In a porcine model of persistent AF, intravenous administration of A293 (1 mg/kg/day) significantly reduced the AF burden from 95% to 6.5%.[6][8] This was associated with a prolongation of the atrial effective refractory period, with no significant changes to ventricular parameters (QRS or QT intervals), underscoring the atrium-specific effect.[6] However, a mild but significant increase in pulmonary artery pressure was noted, highlighting a potential on-target safety concern that must be monitored.[6][10][19]

  • Obstructive Sleep Apnea Model: Medicinal chemistry efforts on a novel heterocyclic scaffold led from the lead compound BAY1000493 to the optimized clinical candidate BAY2586116.[1] While BAY1000493 showed only moderate and short-lived efficacy in a pig model of OSA, the optimized BAY2586116 demonstrated improved in vivo efficacy and duration of action, and has advanced into clinical trials.[1][5]

Key Experimental Methodologies

The data presented in this guide are derived from rigorous, standardized experimental techniques. The trustworthiness of these findings relies on the robustness of the protocols.

Drug Discovery & Validation Workflow

The path from identifying a potential inhibitor to validating it for in vivo studies follows a well-defined workflow designed to ensure data quality and translatability.

Screen 1. High-Throughput Screen (e.g., Thallium Flux Assay) Hit 2. Hit Identification (Potent Compounds) Screen->Hit Patch 3. Gold-Standard Validation (Whole-Cell Patch-Clamp) Hit->Patch Selectivity 4. Selectivity Profiling (vs. TASK-3, hERG, etc.) Patch->Selectivity PK 5. Pharmacokinetic Analysis Selectivity->PK Vivo 6. In Vivo Efficacy (Translational Animal Models) PK->Vivo

Caption: Workflow for TASK-1 inhibitor discovery.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel currents and the effects of inhibitors.[20][21] It provides high-fidelity measurement of ion flow across the entire cell membrane.[22][23]

Objective: To measure whole-cell TASK-1 currents in a heterologous expression system (e.g., CHO cells) and determine the IC50 of an inhibitor.

Materials:

  • Cells: CHO cells stably transfected with human TASK-1.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4).

  • Internal (Pipette) Solution (in mM): 130 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2).

  • Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, data acquisition system.[23]

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Approach: Under microscopic view, approach a single, healthy cell with the micropipette, applying slight positive pressure to keep the tip clean.

  • Seal Formation: Gently press the pipette against the cell membrane and apply negative pressure to form a high-resistance "gigaseal" (>1 GΩ). This electrically isolates the patch of membrane under the pipette.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[22]

  • Voltage Clamp & Recording: Clamp the cell's membrane potential at a holding potential (e.g., -80 mV). Apply a series of voltage steps (e.g., from -100 mV to +60 mV) to elicit TASK-1 currents. Record the resulting outward potassium currents.

  • Inhibitor Application: Perfuse the external solution containing the test inhibitor at various concentrations onto the cell.

  • Data Analysis: Measure the peak outward current at a specific voltage (e.g., +40 mV) before and after drug application. Plot the percent inhibition against the inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.

Conclusion and Future Directions

The development of TASK-1 inhibitors has progressed significantly, moving from initial tool compounds to clinical candidates. While the diazabicyclo[4.2.1]nonane scaffold is not prominent in the current landscape, scaffolds such as aryl sulfonamides, bis-amides, and novel heterocycles have proven highly effective.

Scaffolds Key Scaffolds Aryl Aryl Sulfonamide / Carbonamide (A1899, A293) Bisamide Bis-amide (Analog 35) Potency Potency High (nM) High (nM) High (nM) Aryl:s->Potency:n Bay Novel Heterocyclic (BAY Compounds) Selectivity Selectivity Bisamide:s->Selectivity:n Safety hERG Safety Good Excellent Good (Clinical) Bay:s->Safety:n Attributes Comparative Attributes

Caption: Summary comparison of leading scaffolds.

Key Takeaways:

  • Potency is achievable: Multiple scaffolds can yield compounds with potent, low-nanomolar activity on TASK-1.

  • Selectivity is the key differentiator: For research applications requiring precise pathway dissection, the bis-amide scaffold offers superior TASK-1/TASK-3 selectivity. For therapeutic applications like OSA, a dual TASK-1/3 profile may be effective.

  • Translational success has been demonstrated: Inhibitors from these classes have proven effective in large animal models of human diseases, validating the therapeutic hypothesis.

Future research will likely focus on refining the safety profile of these inhibitors, particularly concerning effects on pulmonary artery pressure, and exploring new scaffolds that may offer novel binding modes or improved pharmacokinetic properties.

References

  • Hahn, M. G. (n.d.). Discovery of the TASK-1 and TASK-3 Channel Blocker BAY 2586116 for the Treatment of Obstructive Sleep Apnea (OSA). GDCh.app. Available at: [Link]

  • Wiedmann, F., et al. (2016). Kv1.5 blockers preferentially inhibit TASK-1 channels: TASK-1 as a target against atrial fibrillation and obstructive sleep apnea? Naunyn-Schmiedeberg's Archives of Pharmacology, 389(9), 1013–1025. Available at: [Link]

  • Le Ribeuz, H., et al. (2021). The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model. Frontiers in Physiology, 12, 668267. Available at: [Link]

  • Golden, J. E., et al. (2014). Potent and selective inhibitors of the TASK-1 potassium channel through chemical optimization of a bis-amide scaffold. Bioorganic & Medicinal Chemistry Letters, 24(15), 3433–3437. Available at: [Link]

  • Streit, A. K., et al. (2011). A specific two-pore domain potassium channel blocker defines the structure of the TASK-1 open pore. Journal of Biological Chemistry, 286(16), 13977–13984. Available at: [Link]

  • O'Donnell, K. C., et al. (2017). A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells. Physiological Reports, 5(11), e13292. Available at: [Link]

  • Wiedmann, F., et al. (2021). The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model. Frontiers in Physiology, 11, 629421. Available at: [Link]

  • Wiedmann, F., et al. (2021). The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model. PubMed Central, 11, 629421. Available at: [Link]

  • Tucker, S. (2022). Genomic Insights into TASK-1 Reveal Functional Roles in Sleep Apnea. Kavli Institute for Nanoscience Discovery. Available at: [Link]

  • Golden, J. E., et al. (2014). Potent and selective inhibitors of the TASK-1 potassium channel through chemical optimization of a bis-amide scaffold. PubMed. Available at: [Link]

  • Schiekel, J., et al. (2013). The Inhibition of the Potassium Channel TASK-1 in Rat Cardiac Muscle by endothelin-1 Is Mediated by Phospholipase C. Cardiovascular Research, 97(1), 87-95. Available at: [Link]

  • Feng, X., et al. (2023). Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets. MDPI, 24(13), 10834. Available at: [Link]

  • Saponara, R. (2022). Genomic insights into TASK-1 reveal functional roles in sleep apnea. Nature Genetics, 54(10), 1438–1439. Available at: [Link]

  • Wang, Y., et al. (2023). Design of bisamide inhibitors of the TASK-1 potassium channel in silico. RSC Publishing. Available at: [Link]

  • Le Ribeuz, H., et al. (2021). The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model. ResearchGate. Available at: [Link]

  • Axol Bioscience. (n.d.). Patch Clamp Protocol. Available at: [Link]

  • Wiedmann, F., et al. (2020). 197Inhibition of TASK-1 by gene therapy and pharmacological compounds suppresses atrial fibrillation in a large animal model. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Patch clamp. Available at: [Link]

  • Protocols.io. (2018). Whole Cell Patch Clamp Protocol. Available at: [Link]

  • Bittner, S., et al. (2012). The TASK1 channel inhibitor A293 shows efficacy in a mouse model of multiple sclerosis. Experimental Neurology, 238(2), 149-155. Available at: [Link]

  • Wiedmann, F., et al. (2021). The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model. PubMed. Available at: [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Available at: [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available at: [Link]

  • Hegner, P., et al. (2024). Inhibition of the potassium channel TASK-1 in human atria to reduce arrhythmogenesis. Heart Rhythm, 21(9), 1743-1745. Available at: [Link]

  • Wiedmann, F., et al. (2019). Identification of the A293 (AVE1231) Binding Site in the Cardiac Two-Pore-Domain Potassium Channel TASK-1. CORE. Available at: [Link]

  • ResearchGate. (2024). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Available at: [Link]

  • Maly, J., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology, 12, 690221. Available at: [Link]

  • Roy, S., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Publishing. Available at: [Link]

  • Eap, C. B., et al. (2011). Stereoselective Inhibition of the hERG1 Potassium Channel. Basic & Clinical Pharmacology & Toxicology, 109(4), 251–258. Available at: [Link]

  • Maly, J., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. ResearchGate. Available at: [Link]

  • Vandenberg, J. I., et al. (2019). An Update on the Structure of hERG. Current Opinion in Structural Biology, 58, 26-34. Available at: [Link]

Sources

Rigidity vs. Flexibility: A Comparative Conformational Analysis of 3,9-Diazabicyclo[4.2.1]nonane and Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry

In the landscape of modern drug discovery, the conformational properties of small molecule scaffolds are of paramount importance. The precise three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. Among the myriad of nitrogen-containing heterocyclic scaffolds, the conformationally flexible piperazine ring has been a mainstay, while more rigid bicyclic systems like 3,9-diazabicyclo[4.2.1]nonane are emerging as valuable tools for constraining molecular shape. This guide provides an in-depth comparative analysis of the conformational landscapes of these two important diamine systems, supported by experimental data and computational insights to inform rational drug design.

Introduction: The Significance of Conformational Control in Drug Design

The ability of a molecule to adopt different spatial arrangements, or conformations, can be both an asset and a liability in drug development. A flexible molecule, such as a piperazine derivative, can adapt its shape to bind to a target protein, potentially leading to high affinity.[1] However, this same flexibility can also result in binding to off-target proteins, causing unwanted side effects. Furthermore, a flexible ligand pays an entropic penalty upon binding, as it loses conformational freedom.

Conversely, conformationally constrained scaffolds, like the 3,9-diazabicyclo[4.2.1]nonane system, offer pre-organized geometries that can lead to enhanced selectivity and potency by reducing the entropic cost of binding.[2] The rigid framework of these bicyclic systems provides a well-defined orientation for substituents, allowing for precise control over their spatial presentation to a biological target. This guide will explore the fundamental conformational differences between the flexible monocyclic piperazine and the rigid bicyclic 3,9-diazabicyclo[4.2.1]nonane, providing a practical framework for researchers to leverage these properties in their drug design endeavors.

The Flexible World of Piperazine: A Chair-Boat Equilibrium

The six-membered piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs.[3] Its conformational behavior is analogous to cyclohexane, predominantly existing in a chair conformation to minimize angle and torsional strain. However, the presence of two nitrogen atoms introduces additional conformational possibilities and substituent effects.

Conformational Preferences of Piperazine

The piperazine ring primarily interconverts between two chair conformations. This ring inversion process involves higher energy twist-boat and boat intermediates.[3]

Caption: Conformational interconversion pathway of the piperazine ring.

Computational studies have shown that the energy barrier for the chair-to-boat interconversion in piperazine is approximately 6.1 kcal/mol.[3] The chair conformation is overwhelmingly favored in solution and in the solid state, as evidenced by numerous X-ray crystal structures and NMR studies.[3] Analysis of the Cambridge Structural Database (CSD) reveals that in over 85% of reported structures containing a piperazine ring, it adopts a chair conformation.[3]

Influence of Substituents

Substituents on the nitrogen atoms can influence the rate of ring inversion and the preference for axial versus equatorial positions. Large N-substituents will preferentially occupy the equatorial position to minimize steric interactions. The nature of the substituent also affects the nitrogen inversion barrier.

The Rigid Architecture of 3,9-Diazabicyclo[4.2.1]nonane

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a bridged bicyclic system that imposes significant conformational constraints. This rigidity makes it an attractive template for designing ligands with high target specificity.

Inherent Rigidity and Preferred Conformation

The fused ring system of 3,9-diazabicyclo[4.2.1]nonane locks the molecule into a limited number of low-energy conformations. The bicyclo[4.2.1]nonane core itself is known to adopt a conformation with a seven-membered ring in a chair-like form and a five-membered ring in an envelope-like form. The introduction of the nitrogen atoms at the 3 and 9 positions influences the precise geometry but maintains the overall rigid structure.

Comparative Analysis: Experimental and Computational Methodologies

A thorough understanding of the conformational properties of these scaffolds requires a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation and dynamics in solution.

Experimental Protocol: Variable Temperature (VT) NMR for Conformational Analysis

  • Sample Preparation: Prepare a solution of the compound of interest (e.g., a piperazine derivative or a 3,9-diazabicyclo[4.2.1]nonane derivative) in a suitable deuterated solvent (e.g., deuterated toluene, deuterated methanol) at a concentration of approximately 5-10 mg/mL. The choice of solvent is critical, as its freezing and boiling points will determine the accessible temperature range.[6]

  • Initial Spectrum Acquisition: Record a standard 1H NMR spectrum at room temperature to serve as a reference.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 °C.[7] At each temperature, allow the sample to equilibrate for at least 5-10 minutes before acquiring a spectrum.[6]

  • Coalescence and Line Shape Analysis: For flexible molecules like piperazine derivatives, as the temperature is lowered, the rate of conformational interconversion slows down. This can lead to the broadening and eventual splitting of signals for protons that experience different chemical environments in the different conformations. The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature (Tc).

  • Energy Barrier Calculation: The Gibbs free energy of activation (ΔG‡) for the conformational interconversion can be calculated from the coalescence temperature using the Eyring equation.

  • High-Temperature Analysis: For rigid molecules or to observe faster dynamic processes, the temperature can be increased in a similar stepwise manner.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY)

2D NOESY and ROESY experiments provide information about through-space interactions between protons that are close to each other (typically < 5 Å), which is invaluable for determining the relative stereochemistry and conformation of a molecule.[8]

Caption: Experimental workflow for NMR-based conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state. This data serves as a crucial benchmark for validating computational models and understanding the intrinsic conformational preferences of the scaffold. For instance, a search of the Cambridge Structural Database (CSD) for structures containing the 3,9-diazabicyclo[4.2.1]nonane core reveals its rigid nature in various derivatives.[9]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surface of a molecule and calculating the energy barriers between different conformations.

Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Generate initial 3D structures for the conformers of interest (e.g., chair, boat, and twist-boat for piperazine; potential low-energy conformers for 3,9-diazabicyclo[4.2.1]nonane).

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[10] This process finds the lowest energy geometry for each starting conformation.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, such as zero-point vibrational energies and Gibbs free energies.

  • Transition State Search: To determine the energy barriers for interconversion, locate the transition state structures connecting the energy minima. This can be done using methods like synchronous transit-guided quasi-newton (STQN).

  • Energy Profile Construction: By calculating the energies of the minima and transition states, a potential energy profile for the conformational interconversion can be constructed.

Caption: Computational workflow for DFT-based conformational analysis.

Comparative Data Summary

FeaturePiperazine Derivatives3,9-Diazabicyclo[4.2.1]nonane Derivatives
Dominant Conformation ChairFused chair-envelope like
Conformational Flexibility High (chair-boat interconversion)Low (rigid bicyclic system)
Chair-Boat Energy Barrier ~6.1 kcal/mol[3]Not applicable (ring system is locked)
Substituent Effects Significant influence on conformationLess impact on the core scaffold conformation
NMR Characteristics Temperature-dependent spectra, coalescence phenomenaLargely temperature-independent spectra for the core

Conclusion: Harnessing Conformational Control for Drug Discovery

The choice between a flexible scaffold like piperazine and a rigid one like 3,9-diazabicyclo[4.2.1]nonane is a critical decision in the drug design process. Piperazine offers the advantage of conformational adaptability, which can be beneficial in the initial stages of lead discovery.[11] Its well-understood conformational behavior allows for predictable modifications to tune its properties.

In contrast, the 3,9-diazabicyclo[4.2.1]nonane scaffold provides a pre-organized and rigid framework. This conformational constraint can be leveraged to design highly selective ligands with reduced entropic penalties upon binding, a strategy that is particularly valuable in lead optimization. The fixed spatial relationship between the two nitrogen atoms and any appended substituents makes it an excellent tool for probing the pharmacophore requirements of a target.

By understanding the distinct conformational landscapes of these two important diamine systems, medicinal chemists can make more informed decisions in the design of novel therapeutics with improved potency, selectivity, and overall drug-like properties. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed conformational analysis of these and other important heterocyclic scaffolds.

References

  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Conformational analysis of 2-substituted piperazines - PubMed. (2016, July 1). Retrieved January 20, 2026, from [Link]

  • Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Instructions for Variable Temperature (VT) Operation - NMR. (n.d.). Retrieved January 20, 2026, from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega. (2023, December 26). Retrieved January 20, 2026, from [Link]

  • [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2... (n.d.). Retrieved January 20, 2026, from [Link]

  • and [3.2.1]-3-azabicyclic diamines - Montclair State University. (2017, September 14). Retrieved January 20, 2026, from [Link]

  • An unexpected re-arrangement of the antibiotic carbapenem core to ... (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of (±) 3-(6-nitro-2-quinolinyl)-[9-methyl-11C]-3,9 ... (n.d.). Retrieved January 20, 2026, from [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Varian Guides - Chemistry NMR Facility. (n.d.). Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF THE 7-OXABICYCLO[4.2.1]NONANE-8,9-DIONE CORE Tatsuki Nakajima, Keita - LOCKSS. (n.d.). Retrieved January 20, 2026, from [Link]

  • Supporting Information New Ligands with Affinity for the α4β2 ... (n.d.). Retrieved January 20, 2026, from [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane | The Journal of Organic Chemistry. (2023, August 23). Retrieved January 20, 2026, from [Link]

  • Bicyclic Conformationally Restricted Diamines | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ChemRxiv. (2022, April 21). Retrieved January 20, 2026, from [Link]

  • DFT study of nitrogenated heterocycles of six and seven links - Bulgarian Chemical Communications. (n.d.). Retrieved January 20, 2026, from [Link]

  • 9-methyl-3,9-diazabicyclo[4.2.1]nonane - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

  • Structure and conformation of two new diazabicyclo[5.3.0]decan-2-ones - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds - Blumberg Institute. (2022, October 24). Retrieved January 20, 2026, from [Link]

  • 3,9-Ditert-butyl-3,9-diazabicyclo[4.2.1]nonane - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed. (2023, September 1). Retrieved January 20, 2026, from [Link]

  • ChemInform Abstract: Synthesis and Structure-Activity Relationships of 7- Diazabicycloalkylquinolones, Including Danofloxacin, a New Quinolone Antibacterial Agent for Veterinary Medicine. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • About the use of 13 C- 13 C NOESY in bioinorganic chemistry - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Tutorial 07 | Molecule-Specific Excel Sheet for NMR Analysis - YouTube. (2023, August 24). Retrieved January 20, 2026, from [Link]

  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. (n.d.). Retrieved January 20, 2026, from [Link]

  • Prediction of Exchange Coupling Constants with Density Functional Theory and Molecular Mechanics. (2013, January 1). Retrieved January 20, 2026, from [Link]

  • Applications of α-Chloroaldehydes toward the Synthesis of Natural Products - SFU Summit. (n.d.). Retrieved January 20, 2026, from [Link]

  • A variable temperature 1H NMR and DFT study of procyanidin B2 conformational interchange - ResearchGate. (2018, July 26). Retrieved January 20, 2026, from [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - MDPI. (2021, January 29). Retrieved January 20, 2026, from [Link]pi.com/2218-273X/11/2/191)

Sources

A Comparative Guide to the Structure-Activity Relationship of 3,9-Diazabicyclo[4.2.1]nonane Analogs: Modulators of Nicotinic Acetylcholine, Opioid, and Orexin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,9-diazabicyclo[4.2.1]nonane scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective ligands for a variety of central nervous system targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its analogs, primarily focusing on their well-established role as nicotinic acetylcholine receptor (nAChR) modulators and extending to their activity at delta-opioid, dopamine, and orexin receptors. By synthesizing data from numerous studies, this document aims to elucidate the key structural determinants for affinity and selectivity, offering valuable insights for the rational design of novel therapeutics.

The Versatile Scaffold: 3,9-Diazabicyclo[4.2.1]nonane

The rigid, bicyclic nature of the 3,9-diazabicyclo[4.2.1]nonane core provides a well-defined spatial arrangement of its nitrogen atoms, which is crucial for its interaction with various receptor binding sites. This conformational constraint is a key attribute that allows for the development of highly potent and selective ligands. The synthesis of this core, particularly the chiral (1S,6R) enantiomer, has been a subject of significant research, with practical asymmetric methods now available to facilitate the exploration of its chemical space.[1][2]

Nicotinic Acetylcholine Receptors (nAChRs): The Primary Target

The most extensively studied activity of 3,9-diazabicyclo[4.2.1]nonane analogs is their potent interaction with nAChRs, particularly the α4β2 and α7 subtypes, which are implicated in cognitive function, pain perception, and nicotine addiction.

Structure-Activity Relationship at α4β2 nAChRs

The α4β2 subtype is a key target for smoking cessation therapies and cognitive enhancers. SAR studies have revealed several critical features for high affinity at this receptor:

  • Substitution at N3: The N3 position is typically substituted with a pyridyl moiety or a related heteroaromatic ring. The nature and substitution pattern of this ring are paramount for high affinity.

  • Pyridine Ring Substitution: A 3-pyridyl substituent is generally optimal for potent α4β2 activity. Halogenation, particularly chlorination at the 6-position of the pyridine ring, can significantly enhance binding affinity. For instance, the introduction of a 6-chloro-3-pyridyl moiety can lead to a substantial increase in potency.

  • Diazine Analogs: Replacing the pyridine ring with diazines (pyridazine, pyrimidine, pyrazine) can also yield high-affinity ligands. Pyridazine and pyrimidine analogs have been shown to be particularly potent, sometimes exceeding the affinity of their pyridine counterparts.

  • N9 Substitution: The N9 position is typically substituted with a small alkyl group, such as methyl or ethyl. This substitution is thought to influence the overall conformation and basicity of the bicyclic core.

Structure-Activity Relationship at α7 nAChRs

The α7 nAChR is a target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. The SAR for α7 differs in some aspects from that of α4β2:

  • Pyridine Ring Substitution: Similar to α4β2, a 3-pyridyl group at the N3 position is favorable. However, the effect of substituents on this ring can differ. For example, a 6-chloro-3-pyridyl group also demonstrates high affinity for the α7 subtype.

  • Diazine Analogs: Diazine derivatives also show affinity for α7 nAChRs, although the potency can be more variable compared to their α4β2 activity.

Comparative Binding Affinities at nAChR Subtypes

The following table summarizes the binding affinities (Ki, nM) of representative 3,9-diazabicyclo[4.2.1]nonane analogs at α4β2 and α7 nAChRs, illustrating the key SAR points discussed.

Compound IDN3-SubstituentN9-Substituentα4β2 Ki (nM)α7 Ki (nM)
An 6 3-PyridylEthyl2.09950
An 7 6-Chloro-3-pyridylEthyl~292
An 8 3-PyridylEthyl0.62-
An 9 6-Chloro-3-pyridylEthyl~2-
An 10 3-PyridazinylEthyl0.55190
An 11 4-PyridazinylEthyl0.52157
An 12 2-PyrimidinylEthyl2.8982
An 13 2-PyrazinylEthyl265>50,000

Data synthesized from available literature.

Expanding the Target Landscape: Beyond Nicotinic Receptors

The versatility of the 3,9-diazabicyclo[4.2.1]nonane scaffold extends to other important CNS targets, highlighting its potential for developing drugs with novel pharmacological profiles.

Delta-Opioid Receptors

Analogs of 3,9-diazabicyclo[4.2.1]nonane have been investigated as delta-opioid receptor agonists, which are of interest for the development of novel analgesics with a reduced side-effect profile compared to traditional mu-opioid agonists.[3] The SAR for this target is distinct from that of nAChRs and is an active area of research.

Dopamine D2 and D4 Receptors

Some derivatives of the 3,9-diazabicyclo[4.2.1]nonane scaffold have been evaluated for their affinity at dopamine D2 and D4 receptors, which are implicated in psychosis and other neuropsychiatric disorders.[4][5] While data is more limited in this area, it suggests that modifications to the N3 and N9 substituents can impart affinity for these receptors. For instance, certain butyrophenone analogs have shown moderate to high affinity.[4]

Orexin Receptors

More recently, 3,9-diazabicyclo[4.2.1]nonane derivatives have been identified as potent dual orexin receptor antagonists.[6][7][8] Orexin receptors play a crucial role in regulating wakefulness, and their antagonists are effective treatments for insomnia. The SAR for orexin receptor antagonism involves larger, more complex substituents at the N3 position compared to the smaller heteroaromatic groups favored for nAChR activity.

Experimental Methodologies

To facilitate further research and validation of the findings presented, this section provides detailed protocols for key experimental procedures.

Synthesis of the (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Core

A practical and scalable asymmetric synthesis is crucial for accessing enantiopure building blocks for SAR studies. The following is a summarized protocol based on a crystallization-induced diastereomer transformation (CIDT) of oxime isomers.[1][2]

Workflow for Asymmetric Synthesis

A Nortropinone Derivative C Oxime Formation & CIDT A->C B (S)-Phenylethylamine B->C D Stereospecific Beckmann Rearrangement C->D E-oxime E Lactam Reduction (LiAlH4) D->E F Monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane E->F A Membrane Preparation B Incubation A->B Membranes with nAChRs C Filtration B->C [3H]cytisine + Test Compound D Scintillation Counting C->D Separation of bound/free radioligand E Data Analysis (Ki determination) D->E Quantification of radioactivity

Caption: Radioligand binding assay workflow.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the nAChR subtype of interest (e.g., rat brain homogenate for native receptors or transfected cell lines). [9]2. Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [³H]cytisine and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand like nicotine).

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]cytisine (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays for nAChR Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at the receptor.

TEVC is a powerful technique to measure the ion flow through nAChRs expressed in Xenopus oocytes in response to ligand application. [10][11][12][13] Step-by-Step Protocol:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes and inject them with cRNA encoding the desired nAChR subunits.

  • Recording Setup: Place a single oocyte in a recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -70 mV).

  • Ligand Application: Apply the test compound to the oocyte via perfusion and record the resulting current.

  • Data Analysis: Construct dose-response curves to determine the potency (EC50) and efficacy (maximal response relative to a full agonist like acetylcholine) of the compound.

For nAChRs that are permeable to calcium, such as the α7 subtype, changes in intracellular calcium concentration can be used as a readout of receptor activation. [2][14][15] Step-by-Step Protocol:

  • Cell Culture and Loading: Culture cells expressing the nAChR of interest on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging Setup: Mount the coverslip on an inverted fluorescence microscope equipped with a perfusion system and a camera for capturing fluorescence images.

  • Ligand Application: Perfuse the cells with a buffer containing the test compound.

  • Image Acquisition: Acquire fluorescence images before, during, and after ligand application.

  • Data Analysis: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. Construct dose-response curves to determine the EC50 of the compound.

Conclusion and Future Directions

The 3,9-diazabicyclo[4.2.1]nonane scaffold has proven to be a remarkably versatile platform for the design of potent and selective ligands for multiple CNS targets. The extensive SAR data available for nAChRs provides a solid foundation for further optimization of these compounds for various therapeutic indications. The emerging data on their activity at opioid, dopamine, and orexin receptors opens up exciting new avenues for the development of novel drugs with unique pharmacological profiles. Future research should focus on expanding the SAR for these non-nicotinic targets, elucidating the molecular basis for subtype selectivity through structural biology and computational modeling, and evaluating the in vivo efficacy and safety of lead compounds. The detailed experimental protocols provided in this guide are intended to support these efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Bootman, M. D., & Roderick, H. L. (2011). Using calcium imaging as a readout of GPCR activation. Methods in Molecular Biology, 746, 277-296.
  • Guo, J., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride.
  • Lisnyak, V. G., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry.
  • Khiroug, L., et al. (2002). Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels. The Journal of Physiology, 540(Pt 2), 387–400.
  • Springer Nature Experiments. (n.d.).
  • Coleman, P. J., et al. (2010). Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat. Bioorganic & Medicinal Chemistry Letters, 20(14), 4201-4205.
  • ResearchGate. (n.d.). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane.
  • Adekoya, A. A., et al. (2011). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Medicinal Chemistry, 7(5), 411-419.
  • Sigma-Aldrich. (n.d.).
  • BIOPAC. (n.d.).
  • Loriga, G., et al. (2015). Novel diazabicycloalkane delta opioid agonists. Bioorganic & Medicinal Chemistry, 23(17), 5780-5788.
  • DOST-PNRI. (2017, March 30).
  • Sigma-Aldrich. (n.d.). Discovery of 3,9-diazabicyclo[4.2.
  • Semantic Scholar. (n.d.). Discovery of 3,9‐Diazabicyclo[4.2.
  • ResearchGate. (n.d.). Problem in two electrode voltage clamp?
  • Carta, A., et al. (2021).
  • Cox, C. D., et al. (2020). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts.
  • ResearchGate. (n.d.). I could use some help in designing electrodes for two-electrode voltage clamp.
  • Adekoya, A. A., et al. (2010). SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS. Medicinal Chemistry, 6(6), 381-392.
  • ResearchGate. (n.d.). (PDF)
  • Bar-Yehuda, D., & Korngreen, A. (2008). Space-Clamp Problems When Voltage Clamping Neurons Expressing Voltage-Gated Conductances. Journal of Neurophysiology, 99(3), 1127-1136.
  • Clark, M. J., et al. (2022). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. International Journal of Molecular Sciences, 23(19), 11833.
  • Google Patents. (n.d.). WO2019145718A1 - Compounds.
  • Perkins, M. G., & Tzingounis, A. V. (2019). Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think. Journal of Neurophysiology, 122(5), 2134-2144.
  • Gündisch, D. (2004). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline [Doctoral dissertation, Rheinischen Friedrich-Wilhelms-Universität Bonn].
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • MedchemExpress.com. (n.d.). D4 Receptor Antagonist, Gene.
  • Abcam. (n.d.). Sample preparation of membrane-bound and nuclear proteins for western blot.
  • Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48832.

Sources

A Senior Application Scientist's Guide to Diamine Scaffolds: Benchmarking the Synthetic Accessibility of Diazabicyclo[4.2.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Drive for Three-Dimensionality in Drug Discovery

In modern medicinal chemistry, the emphasis on molecules with greater three-dimensional (3D) character is undeniable. As we move beyond "flat" aromatic systems, scaffolds that provide precise vectoral arrangements of functional groups in space have become invaluable. Conformationally restricted diamines (CRDAs) are particularly prized for this purpose; their rigid frameworks can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.

Among these scaffolds, bridged bicyclic systems offer compelling structural rigidity and novel chemical space. The diazabicyclo[4.2.1]nonane core, a bridged bicyclic diazepane, is an emerging motif in structure-activity relationship (SAR) screenings. However, for any scaffold to be truly useful, it must be synthetically accessible. A brilliant in-silico design is futile if it cannot be realized efficiently and scalably at the bench.

This guide provides a comparative analysis of the synthetic accessibility of the diazabicyclo[4.2.1]nonane core against more traditional monocyclic diamines like piperazine and homopiperazine. We will delve into the practical considerations of synthetic routes, scalability, and starting material availability, providing researchers with the data-driven insights needed to make informed decisions in scaffold selection.

The Diamine Cores: A Comparative Overview

The choice of a diamine core is a critical decision in the drug design process. It dictates not only the spatial orientation of substituents but also fundamental physicochemical properties and, crucially, the synthetic tractability of the entire series. We will compare the following key scaffolds:

  • Piperazine: The ubiquitous six-membered monocyclic diamine.

  • Homopiperazine (1,4-Diazepane): The seven-membered monocyclic analogue.

  • Diazabicyclo[4.2.1]nonane: A bridged bicyclic system containing a seven-membered diazepane ring.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Workflow highlighting the critical role of Synthetic Accessibility Assessment.

Part 1: The Workhorse - Piperazine

Piperazine is arguably the most successful diamine scaffold in medicinal chemistry, featured in numerous blockbuster drugs. Its prevalence is a direct consequence of its high synthetic accessibility.

Synthetic Accessibility Analysis:

  • Starting Materials: Piperazine itself and a vast array of its simple derivatives are commercially available in bulk and at low cost.

  • Synthetic Routes: A multitude of high-yielding and robust methods exist for its synthesis and functionalization. Modern approaches, such as visible-light-promoted decarboxylative annulation, offer mild conditions and broad substrate scope. The C-H functionalization of the piperazine ring is also an area of active research, promising to unlock further structural diversity.

  • Scalability: Most synthetic protocols for piperazine derivatives are highly scalable, a critical factor for progressing a compound through preclinical and clinical development.

Expertise & Experience: The sheer volume of literature and patents involving piperazine means that most synthetic challenges have already been encountered and solved. Its chemistry is predictable and reliable, making it a low-risk choice for lead optimization campaigns where the focus is on modifying peripheral substituents rather than reinventing the core. The two nitrogen atoms offer a large polar surface area and hydrogen bond donors/acceptors, which often leads to good water solubility and oral bioavailability.

Part 2: The Larger Analogue - Homopiperazine (1,4-Diazepane)

Homopiperazine, a seven-membered ring, offers a different geometry and greater flexibility than piperazine. It serves as a key building block in various pharmaceutical compounds, including those targeting CNS disorders.

Synthetic Accessibility Analysis:

  • Starting Materials: Homopiperazine is commercially available, though typically at a higher cost than piperazine. Key precursors like ethylenediamine are inexpensive commodities.

  • Synthetic Routes: The most common routes involve the cyclization of protected ethylenediamine with a 1,3-dihalopropane equivalent. While effective, this approach offers less diversity in terms of ring substitution compared to the wealth of methods available for piperazines.

  • Scalability: The primary cyclization routes are generally scalable, though they may require optimization to control side reactions like polymerization.

Expertise & Experience: The synthesis of homopiperazine is straightforward, but achieving diverse substitution patterns on the carbon backbone is less trivial than with piperazine. It often requires the synthesis of custom-substituted 1,3-dielectrophiles, adding to the overall step count. From a design perspective, the increased flexibility of the seven-membered ring can be a double-edged sword: it allows the molecule to adopt more conformations to fit a binding pocket, but this comes at a higher entropic cost upon binding.

Part 3: The Bridged Challenger - Diazabicyclo[4.2.1]nonane

This bridged bicyclic diamine introduces significant conformational rigidity, locking the two nitrogen atoms into a well-defined spatial relationship. This pre-organization can be highly advantageous for target binding.

Synthetic Accessibility Analysis:

  • Starting Materials: The core itself is not widely available commercially and must be synthesized. Key starting materials like nortropinone derivatives are accessible in one step from commercially available materials.

  • Synthetic Routes: The synthesis is inherently more complex than for monocyclic systems. However, recent advances have made it significantly more practical. A noteworthy approach involves a crystallization-induced diastereomer transformation (CIDT) of an oxime precursor, followed by a stereospecific Beckmann rearrangement and reduction. This elegant route provides enantiomerically pure material on a scalable basis. Other reported methods include [3+2] cycloaddition-based one-pot syntheses and domino reactions on carbapenem cores.

  • Scalability: The CIDT-based approach has been specifically developed with scalability in mind, making it a viable option for drug development programs. However, it remains a multi-step process requiring careful control of stereochemistry.

Expertise & Experience: The synthesis of diazabicyclo[4.2.1]nonane requires a higher level of synthetic expertise. The multi-step nature and the need for rigorous stereochemical control mean that the barrier to entry is higher than for piperazine or homopiperazine. The reward, however, is access to a novel and structurally distinct chemical space that is significantly more 3D-shaped than its monocyclic counterparts. This can be a key advantage for tackling challenging biological targets or for developing intellectual property.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} endot Caption: Relationship between scaffold complexity, flexibility, and synthetic accessibility.

Quantitative Comparison of Synthetic Accessibility

Diamine CoreCommon Starting MaterialsTypical Route LengthGeneral YieldsScalabilityCommercial Availability (Core)
Piperazine Piperazine, Dihaloethanes, Ethanolamine1-3 stepsHighExcellentReadily available, low cost
Homopiperazine Ethylenediamine, 1,3-Dihalopropanes2-4 stepsModerate to HighGoodAvailable, moderate cost
Diazabicyclo[4.2.1]nonane Nortropinone derivatives4-6 stepsModerateModerate (Route Dependent)Not readily available

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative Based on the work of Buller, A. R., et al. (2023). J. Org. Chem.

This protocol outlines a key transformation in a highly efficient asymmetric synthesis.

Step 1: Beckmann Rearrangement of the E-Oxime

  • To a reactor, add the E-oxime precursor (1.0 equiv) and 2-MeTHF (5 mL/g).

  • Add sodium carbonate (3.0 equiv) followed by water (2.5 mL/g).

  • Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv) in one portion.

  • Stir the biphasic mixture at 21 °C for 16 hours.

  • Upon completion (monitored by HPLC/TLC), heat the solution to 43 °C for 3 hours.

  • Cool to 21 °C, dilute with water, and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., EtOAc).

  • Purify the resulting lactam by column chromatography or crystallization.

Step 2: Reduction of the Lactam to the Diamine

  • To a cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄, 3.0 equiv) in 2-MeTHF (5 mL/g), add a solution of the lactam (1.0 equiv) in 2-MeTHF (5 mL/g) slowly via an addition funnel.

  • Allow the mixture to warm to 21 °C and stir for 24 hours.

  • Heat the reaction to 50 °C for an additional 2 hours to ensure complete reduction.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH (aq), and water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the monoprotected diamine.

Causality Behind Experimental Choices:

  • Crystallization-Induced Diastereomer Transformation (CIDT): The initial step (not detailed here) is crucial as it leverages the differential solubility of oxime diastereomers to enrich the desired E-isomer, which is essential for the subsequent stereospecific Beckmann rearrangement.

  • Beckmann Rearrangement: The use of TsCl activates the oxime hydroxyl group, facilitating the rearrangement to the seven-membered lactam. The stereochemistry of the migrating group is anti-periplanar to the leaving group, ensuring stereochemical fidelity.

  • LiAlH₄ Reduction: LiAlH₄ is a powerful reducing agent necessary to reduce the amide bond of the lactam to the corresponding amine, completing the formation of the bicyclic diamine core.

Protocol 2: Synthesis of a 1,4-Disubstituted Piperazine via Diol-Diamine Coupling Based on the work of Williams, T. J., et al. (2023). Org. Lett.

  • To an oven-dried reaction vessel, add the desired diol (1.0 equiv), primary amine (1.2 equiv), a (pyridyl)phosphine-ligated ruthenium(II) catalyst (e.g., 2 mol%), and a suitable solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 110 °C) for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify by silica gel chromatography.

Causality Behind Experimental Choices:

  • Ruthenium Catalysis: This method utilizes a "borrowing hydrogen" mechanism, where the catalyst temporarily oxidizes the diol to a dialdehyde in situ, which then undergoes condensation with the amine to form a di-imine. The catalyst then returns the hydrogen, reducing the di-imine to form the saturated piperazine ring. This avoids the use of harsh oxidants or reductants and generates water as the only byproduct.

Conclusion and Outlook

The choice of a diamine scaffold is a balance of desired physicochemical properties, novelty, and synthetic pragmatism.

  • Piperazine remains the undisputed king of accessibility. Its low cost, robust chemistry, and proven track record make it the default choice for many projects, especially those requiring rapid SAR exploration.

  • Homopiperazine offers a readily accessible alternative with different structural and flexibility parameters, though with a less diverse synthetic toolbox for backbone functionalization.

  • Diazabicyclo[4.2.1]nonane represents the cutting edge of scaffold design. While its synthesis is more demanding, modern asymmetric routes have rendered it a practical and scalable option. For programs targeting complex proteins or seeking to escape crowded IP landscapes, the investment in its synthesis can provide a significant competitive advantage through enhanced 3D character and structural novelty.

Ultimately, the "best" scaffold is context-dependent. By understanding the synthetic trade-offs detailed in this guide, drug discovery teams can better align their molecular design aspirations with their synthetic capabilities, accelerating the journey from concept to candidate.

References

  • Jadhav, S. B., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]

  • Buller, A. R., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Journal of Organic Chemistry, 88(17), 12493-12501. Available at: [Link]

  • Chemistry Steps. (n.d.). Synthesis of Diazepam. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Synthesis of Diazepam. Available at: [Link]

  • Zhang, X., et al. (2017). [3+2] CYCLOADDITION-BASED ONE-POT SYNTHESIS OF 3,9-DIAZABICYCLO[4.2.1]NONANE-CONTAINING SCAFFOLD. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Jensen, S. B., et al. (n.d.). Synthesis of (±) 3-(6-nitro-2-quinolinyl)-[9-methyl-11C]-3,9-diazabicyclo-[4.2.1]-nonane ([11C-methyl]NS 4194). Pure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Ahn, J. H., et al. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6525-9. Available at: [Link]

  • Chaskar, A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. Available at: [Link]

  • Buller, A. R., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 735-756. Available at: [Link]

  • Synthesis of diazepam. (n.d.). ResearchGate. Available at: [Link]

  • Chen, J., et al. (2006). N, N -Disubstituted Piperazines and Homopiperazines: Synthesis and Affinities at alpha4beta2* and alpha7* Neuronal Nicotinic Acetylcholine Receptors. *

Comparative study of kinase inhibitors with and without the diazabicyclo[4.2.1]nonane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: Beyond Flatland in Kinase Inhibition

The pursuit of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, with their highly conserved ATP binding sites, present a formidable challenge in achieving selectivity, often leading to off-target effects and associated toxicities. Historically, many kinase inhibitors have been designed with predominantly flat, aromatic structures that mimic the adenine region of ATP. However, the field is increasingly recognizing the value of incorporating three-dimensional (3D), sp³-rich scaffolds to exploit less conserved regions of the kinase domain, thereby enhancing both potency and selectivity.

This guide provides a comparative analysis of kinase inhibitors with and without a complex, rigid scaffold. We will examine a novel Janus kinase (JAK) inhibitor built upon a triquinazine scaffold, (S,R,R)-40a, and compare its performance against two established, less structurally complex JAK inhibitors, Tofacitinib and Ruxolitinib. Through an in-depth look at their biochemical potency, selectivity, and pharmacokinetic profiles, supported by detailed experimental protocols, we aim to elucidate the strategic advantages of employing 3D scaffolds in kinase inhibitor design.

The Strategic Value of 3D Scaffolds: The Triquinazine Example

The triquinazine skeleton is a highly sp³-rich, chiral, and rigid scaffold.[1][2] Its three-dimensional architecture allows for precise positioning of pharmacophoric elements into regions of the kinase active site that are not typically engaged by more planar inhibitors. This can lead to novel interactions and improved selectivity. The synthesis of such complex scaffolds is a key consideration in drug development. The synthesis of the triquinazine scaffold, for instance, involves a multi-step process starting from cyclopentane-1,3-dione, utilizing techniques such as ozonolysis and double reductive amination to construct the fused ring system.[2] This strategic investment in a more complex synthesis can yield inhibitors with superior pharmacological properties.

Comparative Analysis of JAK Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play critical roles in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive therapeutic targets.[3]

Inhibitors Under Comparison:
  • With Scaffold: (S,R,R)-40a, a potent JAK1 inhibitor featuring a novel triquinazine scaffold.[1]

  • Without Scaffold:

    • Tofacitinib (Xeljanz®): An FDA-approved pan-JAK inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions.[4]

    • Ruxolitinib (Jakafi®): An FDA-approved JAK1/JAK2 inhibitor for the treatment of myelofibrosis and polycythemia vera.[5][6]

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The selectivity of a kinase inhibitor across the kinome is crucial for minimizing off-target effects.

InhibitorTarget KinaseIC50 (nM)Selectivity Profile
(S,R,R)-40a JAK1 18 Potent JAK1 inhibitor.[1]
JAK2>1000>55-fold selective for JAK1 over JAK2.
JAK3>1000>55-fold selective for JAK1 over JAK3.
TYK2>1000>55-fold selective for JAK1 over TYK2.
Tofacitinib JAK1 100 Pan-JAK inhibitor with highest potency for JAK3.[7]
JAK220
JAK3 2
TYK2-
Ruxolitinib JAK1 3.3 Potent JAK1 and JAK2 inhibitor.[5][8]
JAK2 2.8
JAK3428
TYK219

Table 1: Comparative in vitro kinase inhibitory activity (IC50) of (S,R,R)-40a, Tofacitinib, and Ruxolitinib against the JAK family of kinases.

The data clearly demonstrates that the triquinazine-based inhibitor, (S,R,R)-40a, exhibits remarkable selectivity for JAK1 over other JAK family members.[1] In contrast, Tofacitinib and Ruxolitinib display a broader spectrum of activity against multiple JAK isoforms.[5][7][8] This highlights the potential of rigid 3D scaffolds to achieve higher selectivity by engaging unique features of the target kinase.

Pharmacokinetic Profile

A favorable pharmacokinetic (PK) profile is essential for a drug's efficacy and safety. Key PK parameters include bioavailability, protein binding, metabolism, and half-life.

InhibitorOral Bioavailability (%)Protein Binding (%)MetabolismElimination Half-life (t½) (hours)
Tofacitinib 74[9][10]~40[10]Hepatic (CYP3A4, CYP2C19)[9][10]~3[11]
Ruxolitinib >95[12][13]~97[12][14]Hepatic (CYP3A4)[12][15]~3 (parent drug), ~5.8 (total)[13]

Table 2: Comparative pharmacokinetic properties of Tofacitinib and Ruxolitinib.

While specific pharmacokinetic data for (S,R,R)-40a is not yet publicly available, the design of molecules with sp³-rich scaffolds often aims to improve properties like solubility and metabolic stability, which can translate to a more favorable PK profile.

Experimental Methodologies for Kinase Inhibitor Evaluation

The following section details the experimental protocols crucial for the comparative analysis of kinase inhibitors.

Biochemical Kinase Assays

These assays are fundamental for determining the potency (IC50) and selectivity of an inhibitor against purified kinases.

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[16][17]

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that measures the binding of an inhibitor to a kinase.

Protocol:

  • Assay Preparation:

    • In a suitable microplate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a mixture containing the kinase and a europium-labeled anti-tag antibody.

    • Add 5 µL of an Alexa Fluor™ 647-labeled tracer (an ATP-competitive ligand).

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.

    • IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.[9][18]

Cell-Based Assays

Cell-based assays are critical for confirming the activity of an inhibitor in a more physiologically relevant context.

CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells.

Protocol:

  • Cell Treatment:

    • Treat cultured cells with the kinase inhibitor at various concentrations or a vehicle control.

  • Heating:

    • Heat the cell suspensions in a thermal cycler to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis:

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[19]

This technique is used to measure the inhibition of a kinase's activity within a cell by detecting changes in the phosphorylation state of its downstream substrates.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor for a specified time.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the phospho-protein signal to the total protein or a loading control (e.g., β-actin or GAPDH). A decrease in the phospho-protein signal in inhibitor-treated cells indicates inhibition of the kinase.[1]

Visualizing the Concepts

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor JAK Inhibitor (e.g., (S,R,R)-40a) Inhibitor->JAK

Caption: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

Experimental Workflow

Kinase_Inhibitor_Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays ADP_Glo ADP-Glo™ Assay (IC50 Determination) Data_Analysis Comparative Data Analysis ADP_Glo->Data_Analysis Potency & Selectivity LanthaScreen LanthaScreen™ Assay (Kinase Binding) LanthaScreen->Data_Analysis CETSA CETSA® (Target Engagement) CETSA->Data_Analysis Cellular Target Engagement WesternBlot Western Blotting (Pathway Inhibition) WesternBlot->Data_Analysis Functional Cellular Activity Inhibitor Kinase Inhibitor Inhibitor->ADP_Glo Inhibitor->LanthaScreen Inhibitor->CETSA Inhibitor->WesternBlot

Caption: A streamlined workflow for the comprehensive evaluation of kinase inhibitors.

Conclusion and Future Perspectives

The comparative analysis of the triquinazine-based JAK inhibitor (S,R,R)-40a with the established drugs Tofacitinib and Ruxolitinib underscores the significant potential of incorporating 3D scaffolds in kinase inhibitor design. The enhanced selectivity of (S,R,R)-40a for JAK1 highlights a promising strategy to mitigate off-target effects associated with less selective inhibitors. While the development of complex 3D molecules presents synthetic challenges, the potential for improved therapeutic profiles justifies the investment.

As our understanding of the structural nuances of the human kinome deepens, the rational design of inhibitors with tailored 3D architectures will become increasingly important. The experimental workflows detailed in this guide provide a robust framework for the rigorous evaluation of these next-generation kinase inhibitors, paving the way for the development of safer and more effective targeted therapies.

References

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central.
  • Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios. MDPI.
  • Janus kinase inhibitor. Wikipedia.
  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. PMC.
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Publishing.
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for tre
  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC - PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Jak inhibitors and their selectivity profile. | Download Scientific Diagram.
  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis | Request PDF.
  • ADP-Glo™ Kinase Assay Protocol.
  • Diversifying the triquinazine scaffold of a Janus kinase inhibitor. PMC - PubMed Central.
  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. the University of Groningen research portal.
  • Predicted pharmacokinetic drug interactions between JAK inhibitors and other agents used for the management of COVID-19.
  • a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK...
  • Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease. PMC - NIH.
  • JAK Inhibition | JAK Inhibitor Review. Selleck Chemicals.
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.
  • Western Blotting Protocol. Cell Signaling Technology.
  • 202192Orig1s000.
  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology | Pfizer Medical - US.
  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
  • Ruxolitinib for the treatment of myelofibrosis: its clinical potential. PMC - NIH.
  • Diversifying the Triquinazine Scaffold of a Janus Kinase Inhibitor.
  • Summary of PK Parameters of Tofacitinib Following Administration of XR... | Download Table.
  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PubMed.
  • JAK inhibitors selectivity: New opportunities, better drugs?. Trepo.
  • Population pharmacokinetics of tofacitinib in patients with psori
  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases | Journal of Medicinal Chemistry.
  • Kinase Inhibitors on JAK Signaling P
  • JAKAFI (Ruxolitinib) Label.
  • Myelofibrosis Drug Development through the Decade: Novel JAK Inhibitors.
  • LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific.
  • General Protocol for Western Blotting. Bio-Rad.
  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. NIH.
  • XELJANZ (tofacitinib).
  • Diversifying the Triquinazine Scaffold of a Janus Kinase Inhibitor.
  • Spleen tyrosine kinase inhibition mitigates hemin-induced thromboinflammation in the lung and kidney of sickle cell mice | bioRxiv.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC - PubMed Central.
  • Ibrutinib for CLL: Mechanism of action and clinical consider
  • Promega ADP-Glo kinase assay | BMG LABTECH.
  • 885 Preliminary Efficacy and Safety of the Bruton Tyrosine Kinase Degrader BGB-16673 in Patients with Relapsed or Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma: Results from the Phase 1 CaDAnCe-101 Study. Abstract.
  • Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis.
  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific.
  • Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org.
  • Ibrutinib Resistance Mechanisms and Treatment Str
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • ADP Glo Protocol.

Sources

Assessing the Metabolic Stability of Drugs Containing the 3,9-Diazabicyclo[4.2.1]nonane Framework: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Rigid Scaffolds in Drug Discovery

In the quest for novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly turning to rigid, three-dimensional molecular frameworks. The 3,9-diazabicyclo[4.2.1]nonane scaffold has emerged as a promising structural motif, offering a conformationally constrained diamine core that can pre-organize appended pharmacophoric groups in a defined spatial orientation. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. However, a critical determinant of a drug candidate's success is its metabolic stability – its resistance to biotransformation by drug-metabolizing enzymes. A high degree of metabolic stability is often associated with a longer half-life and improved oral bioavailability.[1]

This guide provides a comprehensive assessment of the metabolic stability of drugs incorporating the 3,9-diazabicyclo[4.2.1]nonane framework. As direct metabolic data for this specific scaffold is limited in the public domain, this guide will draw objective comparisons with structurally related and well-characterized bicyclic and monocyclic amine-containing drugs. By examining the established metabolic fates of these comparator compounds, we can infer the likely metabolic pathways and stability of the 3,9-diazabicyclo[4.2.1]nonane core and provide experimentally-backed strategies for its optimization in drug design.

The Bedrock of Metabolic Stability Assessment: In Vitro Assays

Before delving into comparative analysis, it is crucial to understand the standard experimental techniques used to evaluate metabolic stability. These in vitro assays provide key parameters such as intrinsic clearance (CLint) and half-life (t½), which are instrumental in predicting the in vivo pharmacokinetic behavior of a drug candidate.[1]

Two of the most widely used in vitro systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[2] Microsomal stability assays are particularly useful for identifying compounds that are susceptible to CYP-mediated oxidation.

  • Hepatocytes: These are whole liver cells that contain a full complement of phase I and phase II drug-metabolizing enzymes and cofactors. Hepatocyte assays provide a more comprehensive picture of hepatic metabolism, including conjugation reactions.

Experimental Workflow: A Step-by-Step Overview

The general workflow for assessing metabolic stability in vitro is a multi-step process that requires careful execution and analysis.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution mix Mix Test Compound, Metabolic System, and Cofactors prep_compound->mix prep_system Prepare Microsome or Hepatocyte Suspension prep_system->mix prep_cofactors Prepare Cofactor Solution (e.g., NADPH) prep_cofactors->mix incubate Incubate at 37°C with Shaking mix->incubate sample Aliquots Taken at Multiple Time Points incubate->sample quench Stop Reaction with Organic Solvent (e.g., Acetonitrile) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: General workflow for in vitro metabolic stability assays.

Comparative Metabolic Landscape: Drawing Inferences for the 3,9-Diazabicyclo[4.2.1]nonane Framework

Lacking extensive direct data, we can predict the metabolic fate of the 3,9-diazabicyclo[4.2.1]nonane scaffold by examining structurally analogous compounds. The most relevant comparators are piperazine derivatives (monocyclic diamines) and tropane alkaloids (bicyclic amines).

Comparator 1: The Piperazine Ring - A Well-Trod Metabolic Path

The piperazine ring is a common motif in many approved drugs. Its metabolism is well-documented and primarily involves the cytochrome P450 enzyme system.[2][3][4]

  • Key Metabolic Pathways:

    • N-Dealkylation: This is a major metabolic route for piperazine-containing drugs, where alkyl groups attached to the nitrogen atoms are removed.[5] This process is often initiated by hydroxylation of the carbon adjacent to the nitrogen.[6]

    • Hydroxylation: Direct oxidation of the piperazine ring can occur, leading to the formation of hydroxylated metabolites.[2]

    • Ring Opening: In some cases, the piperazine ring can undergo oxidative cleavage.[7]

  • CYP Isoforms Involved: Studies on various piperazine-containing drugs have implicated several CYP isoforms in their metabolism, most notably CYP3A4, CYP2D6, and CYP1A2.[3]

Comparator 2: Tropane Alkaloids - Insights from a Bicyclic Precedent

Tropane alkaloids, such as atropine and cocaine, possess a rigid 8-azabicyclo[3.2.1]octane core, which is structurally similar to the 3,9-diazabicyclo[4.2.1]nonane framework. Their metabolism also provides valuable clues.

  • Key Metabolic Pathways:

    • N-Demethylation: A common metabolic pathway for tropane alkaloids is the removal of the N-methyl group.[8]

    • Ester Hydrolysis: Many tropane alkaloids contain ester functionalities that are susceptible to hydrolysis by esterases.

    • Hydroxylation: Oxidation of the tropane ring can also occur.[9]

  • Enzymes Involved: While CYP enzymes are involved in the N-demethylation and hydroxylation of tropane alkaloids, esterases play a crucial role in the hydrolysis of ester-containing derivatives.[8]

Predicted Metabolic Fate of the 3,9-Diazabicyclo[4.2.1]nonane Framework

Based on the metabolism of our comparator scaffolds, we can hypothesize the likely metabolic hotspots for a drug containing the 3,9-diazabicyclo[4.2.1]nonane core.

G cluster_parent Parent Drug cluster_pathways Predicted Metabolic Pathways cluster_metabolites Resulting Metabolites parent 3,9-Diazabicyclo[4.2.1]nonane Derivative path1 N-Dealkylation at N3 or N9 parent->path1 CYP450 path2 Hydroxylation of the Bicyclic Core parent->path2 CYP450 path3 Metabolism of Substituents parent->path3 Various Enzymes met1 Secondary Amine Metabolites path1->met1 met2 Hydroxylated Derivatives path2->met2 met3 Metabolites of Appended Groups path3->met3

Caption: Predicted metabolic pathways for the 3,9-diazabicyclo[4.2.1]nonane framework.

Metabolic Hotspots and Strategies for Enhancing Stability:

  • The Nitrogen Atoms (N3 and N9): The lone pairs of electrons on the nitrogen atoms make them susceptible to oxidation and are likely primary sites for metabolism. If these nitrogens are substituted with small alkyl groups (e.g., methyl, ethyl), N-dealkylation is a highly probable metabolic pathway.[10]

    • Strategy for Improvement: Replacing small alkyl groups with bulkier substituents or incorporating electron-withdrawing groups can sterically hinder or electronically deactivate the nitrogen atoms, thereby reducing their susceptibility to N-dealkylation.

  • The Carbon Skeleton: The carbon atoms of the bicyclic framework, particularly those adjacent to the nitrogen atoms, are potential sites for hydroxylation.[11]

    • Strategy for Improvement: Introduction of fluorine atoms at strategic positions on the scaffold can block potential sites of hydroxylation without significantly altering the molecule's conformation. This strategy has been successfully employed to enhance the metabolic stability of numerous drug candidates.

Data Summary: A Comparative Overview of Metabolic Pathways

ScaffoldCommon Metabolic PathwaysKey Enzymes Involved
Piperazine N-Dealkylation, Ring Hydroxylation, Ring Opening[2][3][7]CYP3A4, CYP2D6, CYP1A2[3]
Tropane Alkaloids N-Demethylation, Ester Hydrolysis, Ring Hydroxylation[8][9]CYP450s, Esterases[8]
3,9-Diazabicyclo[4.2.1]nonane (Predicted) N-Dealkylation, Ring Hydroxylation, Metabolism of SubstituentsPrimarily CYP450s

The Advantage of Rigidity: Why Bicyclic Scaffolds Can Outperform

A recurring theme in drug discovery is that conformational constraint can lead to improved metabolic stability.[12] Flexible molecules can adopt multiple conformations, some of which may be ideal for binding to the active sites of metabolizing enzymes. In contrast, rigid bicyclic scaffolds like the 3,9-diazabicyclo[4.2.1]nonane framework have a limited number of accessible conformations. This pre-organization can make it more difficult for the molecule to fit into the active site of a CYP enzyme, thus reducing the rate of metabolism.[13] This inherent structural feature provides a significant advantage in the design of metabolically robust drug candidates.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

1. Preparation of Reagents:

  • Prepare a 10 mM stock solution of the test compound in DMSO.
  • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
  • Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer.

2. Incubation:

  • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
  • In a microcentrifuge tube, add the microsomal suspension.
  • Add the test compound to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.
  • Initiate the reaction by adding the NADPH regenerating system.

3. Sampling and Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

4. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Protocol 2: Hepatocyte Stability Assay

1. Preparation of Reagents:

  • Prepare a 10 mM stock solution of the test compound in DMSO.
  • Thaw cryopreserved human hepatocytes and determine cell viability and concentration.
  • Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.

2. Incubation:

  • Pre-warm the hepatocyte suspension to 37°C in a shaking water bath.
  • Add the test compound to a final concentration of 1 µM.

3. Sampling and Quenching:

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the hepatocyte suspension.
  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

4. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge at high speed to pellet cell debris and precipitated protein.
  • Transfer the supernatant for LC-MS/MS analysis.

5. Data Analysis:

  • Similar to the microsomal stability assay, plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint).

Conclusion: A Framework for Success

The 3,9-diazabicyclo[4.2.1]nonane scaffold represents a valuable building block in modern medicinal chemistry. While direct metabolic data for this framework is still emerging, a comprehensive analysis of structurally related monocyclic and bicyclic amines provides a strong foundation for predicting its metabolic fate. The inherent rigidity of this bicyclic system is anticipated to confer a degree of metabolic stability. The primary metabolic liabilities are likely to be N-dealkylation and hydroxylation of the bicyclic core, driven by CYP450 enzymes.

By employing the standard in vitro metabolic stability assays detailed in this guide, researchers can empirically determine the metabolic stability of their novel 3,9-diazabicyclo[4.2.1]nonane-containing compounds. The insights gained from comparator scaffolds can then be used to rationally design next-generation analogs with enhanced metabolic robustness, ultimately increasing the probability of developing successful drug candidates.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed.
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • Current awareness of piperazines: pharmacology and toxicology. PubMed.
  • Piperazine compounds as drugs of abuse. PubMed.
  • The N-dealkylation of amine contaminants mediated by cytochrome P450 enzymes.
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC.
  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington.
  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • The metabolism of roxatidine acetate hydrochloride.
  • Biosynthesis and metabolism of the tropane alkaloids. PubMed.
  • Tropane and Granatane Alkaloid Biosynthesis: A System
  • Tropane Alkaloid Biosynthesis in Atropa Belladonna.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • N-Dealkyl
  • Alternative reactivity of leucine 5-hydroxylase using an olefin-containing substrate to construct substituted piperidine ring. PMC.
  • Tropane alkaloid. Wikipedia.
  • Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-
  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. PubMed.
  • Flexibility versus Rigidity for Orally Bioavailable Cyclic Hexapeptides. PubMed.
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. PubMed.
  • Details of the Drug-Related molecule(s)
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. PubMed.
  • Thalidomide-3,8-diazabicyclo[3.2.
  • 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.

Sources

The Double-Edged Sword of Rigidity: A Comparative Guide to 3,9-Diazabicyclo[4.2.1]nonane for Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a balance of potency, selectivity, and favorable pharmacokinetic properties is a perpetual challenge. In this guide, we provide an in-depth validation of 3,9-diazabicyclo[4.2.1]nonane as a rigid scaffold for target engagement, offering a critical comparison with more commonly employed motifs such as piperazine and tropane.

The central tenet of utilizing rigid scaffolds in drug design is to pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target. This conformational restriction can, in theory, lead to enhanced potency and selectivity. The 3,9-diazabicyclo[4.2.1]nonane core, with its bridged bicyclic structure, presents a compelling framework for achieving this rigidity. This guide will delve into the synthesis, conformational analysis, and biological evaluation of this scaffold, providing a balanced perspective on its potential advantages and limitations.

The Rigidity Hypothesis: A Tale of Two Nitrogens

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a saturated heterocyclic system containing two nitrogen atoms at the 3 and 9 positions. Its bicyclic nature, featuring a seven-membered ring bridged by an ethylene linkage, severely restricts its conformational freedom compared to flexible diamines like piperazine. This rigidity is hypothesized to offer several advantages in drug design:

  • Reduced Entropic Cost of Binding: By locking the relative orientation of the two nitrogen atoms and any appended substituents, the molecule pays a smaller entropic price upon binding to a target protein. This can translate to higher binding affinity.

  • Improved Selectivity: The well-defined three-dimensional structure can lead to more specific interactions with the target protein, reducing off-target effects.

  • Favorable Physicochemical Properties: The introduction of sp³-rich, rigid scaffolds can improve properties such as aqueous solubility and metabolic stability compared to more lipophilic and flexible structures.

However, the rigidity of the 3,9-diazabicyclo[4.2.1]nonane scaffold is a double-edged sword. If the constrained conformation does not match the optimal binding pose required by the target, a significant loss of affinity can occur.

Comparative Analysis: 3,9-Diazabicyclo[4.2.1]nonane vs. Common Scaffolds

To objectively assess the utility of the 3,9-diazabicyclo[4.2.1]nonane scaffold, we compare it with two widely used diamine scaffolds in medicinal chemistry: the flexible piperazine and the conformationally restricted tropane.

Conformational Landscape

The conformational flexibility of a scaffold is a critical determinant of its utility. The 3,9-diazabicyclo[4.2.1]nonane scaffold is significantly more rigid than piperazine, which can adopt multiple chair and boat conformations. The tropane scaffold, a 8-azabicyclo[3.2.1]octane system, is also rigid but presents a different spatial arrangement of its nitrogen atom and substituent vectors compared to the 3,9-diazabicyclo[4.2.1]nonane system.

cluster_0 Scaffold Flexibility cluster_1 Conformational States Piperazine Piperazine (Flexible) Chair_Boat Chair/Boat Interconversion Piperazine->Chair_Boat Multiple Tropane Tropane (Rigid) Fixed_Chair Fixed Chair-like Tropane->Fixed_Chair Single Dominant DBN 3,9-Diazabicyclo[4.2.1]nonane (Rigid) Fixed_Bridged Fixed Bridged Conformation DBN->Fixed_Bridged Single Dominant cluster_0 Synthetic Workflow Start Protected DBN Arylation N-Arylation Start->Arylation 4-Chlorophenylboronic acid, Cu(OAc)₂, Et₃N Deprotection Deprotection Arylation->Deprotection KOH, Ethylene Glycol Final Final Product Deprotection->Final

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS No. 1251015-63-0), a bicyclic diamine derivative commonly used in synthetic chemistry. Adherence to these procedures is critical not only for regulatory compliance but also for protecting laboratory personnel and the environment from potential harm.

The fundamental principle governing the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be discarded down the drain or in standard municipal trash.[1][2] This directive is based on the compound's specific hazard profile.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the first step in handling it safely. This compound is classified with several hazards that necessitate careful handling during its entire lifecycle, including disposal.[3]

GHS Hazard Profile Summary [3]

Hazard ClassGHS CodePictogramDescription
Acute Toxicity, OralH302

Harmful if swallowed.
Skin Corrosion/IrritationH315

Causes skin irritation.
Serious Eye Damage/IrritationH319

Causes serious eye irritation.
Specific Target Organ ToxicityH335

May cause respiratory irritation.

The causality behind these classifications dictates our handling procedures. The irritant nature of the compound requires the use of personal protective equipment (PPE) to prevent contact with skin and eyes, while its oral toxicity and potential for respiratory irritation underscore the need for containment and handling in well-ventilated areas.

Essential Pre-Disposal Planning

Effective waste management begins before the waste is even generated. This involves establishing a designated area and having the necessary supplies on hand.

  • Establish a Satellite Accumulation Area (SAA): Federal and state regulations require that hazardous waste be accumulated at or near its point of generation.[1][4] Designate a specific, secondary-contained area within the lab for your hazardous waste containers. This prevents accidental spills and ensures waste is managed by personnel who are knowledgeable about its contents.

  • Procure Appropriate Waste Containers: The generator of the waste is responsible for providing suitable containers.[4][5] The original manufacturer's container is often a good choice.[4] If unavailable, use a container made of compatible material (e.g., a glass jar for solids or small amounts of dissolved material) that has a secure, leak-proof screw cap.[1][5]

Step-by-Step Disposal Protocol

Follow this systematic approach for the collection and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The goal is to create a barrier between you and the hazardous material.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against eye irritation.[6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[6][7]

  • Protective Clothing: A standard laboratory coat should be worn to protect skin and clothing.[7]

Step 2: Waste Segregation

Proper segregation is a critical safety measure.[4] Do not mix this compound waste with other waste streams unless explicitly authorized by your institution's Environmental Health & Safety (EH&S) department. Incompatible chemicals can react violently, creating a significant safety hazard. This compound, as an amine, should be kept separate from acids and oxidizing agents.[2]

Step 3: Containerization and Labeling

Place the waste into your designated, compatible hazardous waste container.[5][7]

  • Seal the Container: Keep the container tightly closed at all times, except when you are actively adding waste.[4][7] This prevents the release of vapors and protects against spills.

  • Label Accurately: This is a strict regulatory requirement and is vital for the safety of everyone who will handle the container.[1][4] Affix a hazardous waste label to the container and fill it out completely:

    • Clearly write the words "HAZARDOUS WASTE ".[4]

    • Write the full, unabbreviated chemical name: "This compound ".

    • List all constituents and their approximate percentages.

    • Indicate the accumulation start date (the date the first drop of waste enters the container).

Step 4: Storage in the Satellite Accumulation Area (SAA)

Store the sealed and labeled container in your designated SAA. Ensure the storage area is well-ventilated and that the container is within a secondary containment tray to catch any potential leaks.[7]

Step 5: Arrange for Professional Disposal

Surplus and non-recyclable chemical waste must be handled by a licensed professional waste disposal company.[6]

  • Request Pickup: Contact your institution's EH&S department (or equivalent) to schedule a hazardous waste pickup.[4][7] Do not allow waste to accumulate beyond regulatory limits (typically when the container is ¾ full or per institutional timelines).[1]

  • Documentation: Complete all required waste disposal forms or manifests provided by your institution. This creates the "cradle-to-grave" tracking record required by law.[2]

Disposal Workflow Diagram

The following diagram outlines the decision and action process for proper disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Select Compatible & Leak-Proof Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E spill Spill Occurs? D->spill F Complete Hazardous Waste Label (Full Name, Date, Constituents) E->F G Place in Designated SAA (Secondary Containment) F->G H Container Reaches Limit (e.g., 3/4 Full or Time Limit) G->H Monitor Level I Contact EH&S for Pickup Request H->I J Complete Waste Manifest/Paperwork I->J K Licensed Professional Disposal J->K Regulatory Compliance spill->E No spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Notify personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: For small spills, if you are trained and equipped, you may proceed with cleanup. For large spills, contact your institution's emergency response team immediately.

  • Cleanup: Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spilled solid. Avoid creating dust.[6] Place the absorbed material and any contaminated items into a designated hazardous waste container. Seal and label it as described above.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EH&S department.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Title: tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate | C12H22N2O2 | CID 18545173 Source: PubChem URL: [Link]

  • Title: MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate Source: Capot Chemical URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals - Purdue Engineering Source: Purdue University URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL: [Link]

  • Title: CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research Source: Auburn University URL: [Link]

Sources

Navigating the Safe Handling of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to safely and effectively handle novel chemical entities is paramount. Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, a bicyclic amine derivative, presents a unique set of handling requirements due to its potential as a chemical irritant and harmful agent if ingested. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and scientific principles. Our objective is to empower laboratory professionals with the knowledge to mitigate risks, ensure experimental integrity, and maintain a secure research environment.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is crucial. The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are outlined below.[1]

  • H302: Harmful if swallowed: Ingestion of the compound can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin is likely to cause irritation.

  • H319: Causes serious eye irritation: The compound can cause significant irritation if it comes into contact with the eyes.

  • H335: May cause respiratory irritation: Inhalation of the dust or powder can irritate the respiratory tract.

Given these hazards, all handling procedures must be designed to prevent ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a significant splash hazard.[2]Protects against accidental splashes and airborne particles entering the eyes, preventing serious irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.Prevents direct skin contact, mitigating the risk of skin irritation.[3]
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area. For operations that may generate dust, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2]Minimizes the inhalation of airborne particles, preventing respiratory tract irritation.

It is imperative to always wash hands thoroughly with soap and water after handling the chemical, even when gloves have been worn.

Operational and Handling Plan: A Step-by-Step Protocol

A systematic approach to handling this compound is essential for safety and experimental success.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Surface Protection: Use disposable bench protectors to cover the work surface to prevent contamination and simplify cleanup.

  • Weighing: When weighing the compound, use an analytical balance within a ventilated enclosure if possible. Handle the solid with care to minimize dust generation.

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of vapors or aerosols.

  • Temperature Control: If the reaction is heated, use a well-controlled heating mantle and a condenser to prevent the release of volatile substances.

The following diagram illustrates the general workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Decontaminate Decontaminate Dissolve/React->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Safe Handling Workflow

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Cleanup:

    • Alert personnel in the immediate area and restrict access.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: Do not mix this compound with other waste streams.

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Never dispose of this chemical down the drain.

The decision-making process for the disposal of this compound is outlined in the following diagram.

start Waste Generated is_contaminated Is the material (e.g., PPE, glassware) contaminated with the compound? start->is_contaminated hw_container Place in a designated hazardous waste container is_contaminated->hw_container Yes normal_trash Dispose of as non-hazardous waste is_contaminated->normal_trash No seal_label Securely seal and label the container hw_container->seal_label contact_ehs Contact Environmental Health & Safety for pickup and disposal seal_label->contact_ehs

Disposal Decision Pathway

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • PubChem. tert-Butyl 3,9-diazabicyclo(4.2.1)nonane-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Wayne State University. Irritants SOP. Office of Environmental Health and Safety. [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Hazards. Environmental Health Safety & Risk Management. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • University of Colorado Colorado Springs. UCCS Task Specific PPE Requirements - Chemical Use Hazards. Department of Environmental Health and Safety. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Capot Chemical. MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate. Capot Chemical Co.,Ltd. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Reactant of Route 2
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.